Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
Description
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Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLAJCRPSZDOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594481 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859833-15-1 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859833-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its unique electronic and structural properties allow for diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects.[4] Consequently, the development of efficient synthetic routes to functionalized imidazo[1,2-a]pyridines and their reactive intermediates is of paramount importance for drug discovery and development programs.
This technical guide provides a comprehensive overview of the synthesis of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride, a key building block for the introduction of the imidazo[1,2-a]pyridine-6-carboxamide moiety into target molecules. The carbonyl chloride group offers a highly reactive handle for amide bond formation, a common linkage in many pharmaceutical compounds. The hydrochloride salt form enhances the stability and handling of this otherwise moisture-sensitive acyl chloride.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process, commencing with the construction of the imidazo[1,2-a]pyridine core to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the desired acyl chloride hydrochloride.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
The initial step involves the construction of the imidazo[1,2-a]pyridine ring system through the condensation of 6-aminonicotinic acid with chloroacetaldehyde, generated in situ from its dimethyl acetal.[5]
Experimental Protocol
A detailed procedure for the synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid is outlined below, adapted from established methods.[5]
Materials:
-
6-Aminonicotinic acid
-
Chloroacetaldehyde dimethyl acetal
-
Hydrochloric acid (1M)
-
Ethanol
-
Sodium bicarbonate
-
Sodium hydroxide (2M)
Procedure:
-
In a round-bottom flask, a mixture of chloroacetaldehyde dimethyl acetal (247.3 mL), 1M hydrochloric acid (800 mL), and ethanol (150 mL) is heated to 100°C and stirred for 1 hour.
-
The reaction mixture is then cooled to 25°C, and the pH is adjusted to 6.5-7.0 with solid sodium bicarbonate (68 g).
-
6-Aminonicotinic acid (100 g) is added portion-wise to the reaction mixture at 25-30°C.
-
The reaction mixture is heated to 85°C and maintained for 24 hours.
-
After completion, the mixture is cooled, and the precipitated solid, Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, is collected by filtration.
-
The hydrochloride salt (170 g) is dissolved in water (600 mL) with heating to form a clear solution.[5]
-
The pH is then adjusted to 5-6 by the slow addition of a 2M sodium hydroxide aqueous solution.
-
The mixture is cooled to 0°C in an ice-water bath to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with ethanol, and dried under vacuum to yield Imidazo[1,2-a]pyridine-6-carboxylic acid as a light yellow powder.[5]
Characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid
The structure of the synthesized Imidazo[1,2-a]pyridine-6-carboxylic acid can be confirmed by spectroscopic methods.
| Analysis | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.76-12.82 (br, 1H), 9.28 (s, 1H), 8.10 (s, 1H), 7.68 (s, 1H), 7.64-7.56 (m, 2H)[5] |
| Mass Spectrometry (ESI+) | m/z: 163 [M + H]⁺[5] |
| Appearance | Light yellow powder[5] |
Part 2: Synthesis of this compound
The second and final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[6][7] The reaction with thionyl chloride has the advantage that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[6]
Causality Behind Experimental Choices
-
Choice of Chlorinating Agent: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[7] Other reagents like oxalyl chloride or phosphorus pentachloride could also be used, but thionyl chloride is often preferred due to the gaseous nature of its byproducts, which simplifies purification.[6]
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the carboxylic acid.[8] Therefore, it is crucial to perform the reaction under strictly anhydrous conditions.
-
Formation of Hydrochloride Salt: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring can react with the HCl generated during the reaction or added to form the hydrochloride salt. This salt form is generally more stable and easier to handle than the free base of the acyl chloride. Acyl chlorides themselves can be unstable and difficult to store for long periods.[9]
Generalized Experimental Protocol
Materials:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Anhydrous diethyl ether
Procedure:
-
To a suspension of Imidazo[1,2-a]pyridine-6-carboxylic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (typically 2-5 equivalents) dropwise at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude product is then triturated with an anhydrous, non-polar solvent such as diethyl ether to induce precipitation of the hydrochloride salt.
-
The solid product is collected by filtration under anhydrous conditions, washed with fresh anhydrous diethyl ether, and dried under vacuum to yield this compound.
Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂N₂O | [10] |
| Appearance | Pale cream powder | [10] |
| Purity | ≥94.0 to ≤106.0% (Titration ex Chloride) | [10] |
Handling and Storage: this compound is a moisture-sensitive compound and should be handled under an inert, dry atmosphere. It should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis of this compound. By following the detailed two-step procedure, researchers and drug development professionals can efficiently produce this valuable synthetic intermediate. The insights into the rationale behind the experimental choices and the handling of this reactive compound will aid in the successful application of this building block in the synthesis of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications.
References
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ResearchGate. (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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The Alchemist's Key: A Technical Guide to Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride, a pivotal reagent for the synthesis of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant agents. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, reactivity, and practical applications of this versatile building block. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to empower the scientific community to leverage the full potential of this compound in the quest for next-generation pharmaceuticals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, renowned for its wide spectrum of biological activities. Its derivatives have demonstrated potent therapeutic effects, including anti-cancer, anti-tuberculosis, antiviral, and anti-inflammatory properties[1][2][3]. The unique electronic and structural features of this bicyclic aromatic system allow for diverse functionalization, making it a fertile ground for the development of novel drug candidates.
This compound serves as a highly reactive and versatile intermediate for introducing a carboxamide or ester linkage at the 6-position of the scaffold. This specific derivatization has been shown to be crucial for the biological activity of several classes of inhibitors, highlighting the importance of this reagent in constructing libraries of potential drug molecules[4][5][6]. This guide will delve into the essential technical details required for the effective utilization of this compound in a research and development setting.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. This compound is a solid material, and its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 859833-15-1 | [7] |
| Molecular Formula | C₈H₆Cl₂N₂O | [7] |
| Molecular Weight | 217.06 g/mol | [7] |
| Appearance | Pale cream to light yellow powder | [7] |
| Purity | ≥95% | [8] |
| Melting Point | >150 °C (decomposes) | Inferred from related compounds and safety data |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), reacts with protic solvents (e.g., water, alcohols, amines) | General chemical knowledge of acyl chlorides |
Note: Due to its high reactivity, especially with moisture, precise determination of some physical properties like a sharp melting point can be challenging. The compound is typically handled under anhydrous conditions to prevent decomposition.
Synthesis and Mechanism
The synthesis of this compound is conceptually a two-step process starting from commercially available precursors. The initial step involves the construction of the imidazo[1,2-a]pyridine core to form the stable carboxylic acid, which is then converted to the highly reactive acyl chloride.
Synthesis of the Precursor: Imidazo[1,2-a]pyridine-6-carboxylic acid
The foundational imidazo[1,2-a]pyridine-6-carboxylic acid can be synthesized via the condensation of 6-aminonicotinic acid with a suitable two-carbon electrophile, such as chloroacetaldehyde. This reaction builds the imidazole ring onto the pyridine core.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
-
Reaction Setup: To a solution of 6-aminonicotinic acid in a suitable solvent system (e.g., ethanol/water), add chloroacetaldehyde.
-
Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the imidazo[1,2-a]pyridine ring system.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and adjust the pH to precipitate the product. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield Imidazo[1,2-a]pyridine-6-carboxylic acid.
Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of these reagents is critical as they react with the carboxylic acid to form the acyl chloride and volatile byproducts that are easily removed. The hydrochloride salt form enhances the stability of the final product.
Experimental Protocol: Synthesis of this compound
Caution: This reaction should be performed in a well-ventilated fume hood, as it generates corrosive HCl gas and involves the use of hazardous reagents.
-
Reaction Setup: Suspend Imidazo[1,2-a]pyridine-6-carboxylic acid in an inert, anhydrous solvent such as dichloromethane (DCM) or toluene under a nitrogen atmosphere.
-
Addition of Chlorinating Agent: Add a slight excess of thionyl chloride or oxalyl chloride dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Isolation: Remove the excess solvent and chlorinating agent under reduced pressure. The resulting solid is the desired this compound, which should be used immediately or stored under anhydrous conditions.
Caption: Synthetic pathway to the target compound.
Chemical Reactivity and Handling
The primary utility of this compound lies in the high reactivity of the acyl chloride functional group. This group is an excellent electrophile and readily reacts with a wide range of nucleophiles to form stable amide and ester derivatives.
Key Reactions:
-
Amide Formation: Reacts readily with primary and secondary amines to form the corresponding imidazo[1,2-a]pyridine-6-carboxamides. This is the most common and arguably the most important application of this reagent in drug discovery.
-
Ester Formation: Reacts with alcohols to yield imidazo[1,2-a]pyridine-6-carboxylates.
-
Hydrolysis: The compound is highly sensitive to moisture and will hydrolyze back to the parent carboxylic acid. Therefore, it is imperative to handle the reagent under strictly anhydrous conditions.
Handling Precautions:
-
Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use anhydrous solvents and glassware to prevent decomposition.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound is realized in its application as a key building block for the synthesis of biologically active molecules. The 6-carboxamide derivatives, in particular, have shown significant promise in various therapeutic areas.
Anti-Cancer Agents
Several studies have highlighted the potential of 6-substituted imidazo[1,2-a]pyridines as potent anti-cancer agents. For instance, a series of these compounds exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2[4]. The mechanism of action was found to involve the induction of apoptosis through the release of cytochrome c and the activation of caspases 3 and 8[4]. The ability to readily synthesize a diverse library of 6-carboxamides from the title compound allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Anti-Tuberculosis Agents
The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutics. Novel imidazo[1,2-a]pyridinecarboxamide derivatives have been identified as potent anti-tuberculosis agents[2]. These compounds have demonstrated excellent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, with favorable pharmacokinetic properties[2]. The accessibility of this compound facilitates the rapid synthesis of analogs to explore and enhance this anti-mycobacterial activity.
Caption: From reagent to therapeutic potential.
Analytical Characterization
The purity and identity of this compound and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress. For imidazo[1,2-a]pyridine derivatives, a common mobile phase is a mixture of hexane and ethyl acetate[9].
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for purity assessment and purification. Reverse-phase HPLC methods are often employed for pyridine-containing compounds[1][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic aromatic protons and carbons of the imidazo[1,2-a]pyridine core can be readily identified.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl stretch of the acyl chloride (typically around 1750-1800 cm⁻¹) and the corresponding amide or ester in the products.
Conclusion: Empowering Innovation in Medicinal Chemistry
This compound is more than just a chemical reagent; it is a key that unlocks a vast chemical space of potentially life-saving therapeutics. Its high reactivity, coupled with the proven biological significance of the imidazo[1,2-a]pyridine scaffold, makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in the laboratory. By understanding the principles and protocols outlined herein, researchers can confidently employ this versatile building block to accelerate the discovery and development of novel drugs for a range of diseases.
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An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride: A Cornerstone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride (CAS Number: 859833-15-1) is a pivotal heterocyclic building block, instrumental in the synthesis of a diverse array of biologically active molecules. Its unique structural motif, combining the imidazo[1,2-a]pyridine core with a reactive acyl chloride, renders it a valuable starting material for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its reactivity and applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors and other targeted therapies. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, a designation earned due to its recurring presence in a multitude of biologically active compounds and approved drugs.[1] This bicyclic aromatic system, formed by the fusion of an imidazole and a pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and the ability to engage in a variety of non-covalent interactions with biological targets.
The diverse therapeutic applications of imidazo[1,2-a]pyridine derivatives are well-documented, spanning a wide range of diseases. Notable examples include anxiolytics, hypnotics, and agents with anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of this scaffold has spurred extensive research into novel synthetic methodologies and the exploration of its potential in targeting a variety of biological pathways.
This guide focuses specifically on this compound, a key intermediate that provides a reactive handle for the introduction of diverse functionalities at the 6-position of the core structure. The presence of the carbonyl chloride group facilitates the formation of stable amide and ester linkages, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 859833-15-1 | [3] |
| Molecular Formula | C₈H₆Cl₂N₂O | [3] |
| IUPAC Name | imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride | [3] |
| Appearance | Pale cream to light yellow powder | [3] |
| Purity | Typically ≥95% | [3] |
Storage and Handling:
This compound is a moisture-sensitive and corrosive compound. Proper handling and storage procedures are critical to maintain its integrity and ensure laboratory safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. The use of a desiccator is highly recommended.
-
Handling: All manipulations should be performed in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
Synthesis of this compound
The synthesis of the title compound is a two-step process, commencing with the formation of the imidazo[1,2-a]pyridine-6-carboxylic acid precursor, followed by its conversion to the corresponding acid chloride.
Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid
The synthesis of the carboxylic acid precursor is achieved through the condensation of 6-aminonicotinic acid with a chloroacetaldehyde equivalent.[4]
Reaction Scheme:
Figure 1: Synthesis of the carboxylic acid precursor.
Experimental Protocol:
-
Preparation of Chloroacetaldehyde Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chloroacetaldehyde dimethyl acetal (1.5 equivalents), 1 M hydrochloric acid, and ethanol. Heat the mixture to reflux for 1 hour to hydrolyze the acetal to the free aldehyde.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the portion-wise addition of solid sodium bicarbonate until the pH is between 6.5 and 7.0.
-
Condensation: To the neutralized chloroacetaldehyde solution, add 6-aminonicotinic acid (1 equivalent) in portions at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to 0 °C in an ice bath. The product, imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired product as a light yellow powder.[4]
Self-Validation: The identity and purity of the synthesized imidazo[1,2-a]pyridine-6-carboxylic acid can be confirmed by ¹H NMR and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ will show characteristic signals for the imidazo[1,2-a]pyridine core protons, and a broad singlet for the carboxylic acid proton.[4] The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product.[4]
Conversion to this compound
The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction Scheme:
Figure 2: Conversion of the carboxylic acid to the acid chloride.
Experimental Protocol (Field-Proven):
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend imidazo[1,2-a]pyridine-6-carboxylic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). The use of a solvent such as anhydrous dichloromethane (DCM) or toluene is optional but can aid in solubility and reaction control.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the suspension. The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by rotary evaporation under reduced pressure. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene (2-3 times).
-
Isolation: The resulting solid is the desired product, this compound. It is typically used in the next step without further purification.
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion.
-
DMF Catalyst: The addition of a catalytic amount of DMF significantly accelerates the reaction rate.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the acid chloride is highly reactive towards water and will hydrolyze back to the carboxylic acid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.
Amide Bond Formation
The reaction with primary and secondary amines is a facile and efficient method for the synthesis of a wide range of amides. This is a cornerstone reaction in medicinal chemistry for the introduction of diverse side chains to modulate the physicochemical and pharmacological properties of a lead compound.
General Protocol for Amidation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude amide, which can be purified by column chromatography or recrystallization.
Figure 3: General scheme for amide bond formation.
Ester Formation
Similarly, the reaction with alcohols in the presence of a base yields the corresponding esters. This transformation is useful for modifying the lipophilicity and metabolic stability of a molecule.
General Protocol for Esterification:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired alcohol (1.1 equivalents) and a base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1 equivalent) dropwise.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up the reaction as described for the amidation to isolate and purify the ester product.
Applications in the Synthesis of Biologically Active Molecules
Derivatives of this compound have been instrumental in the development of potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy.
-
PI3K/mTOR Inhibitors: The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of dual PI3K/mTOR inhibitors, which are promising anti-cancer agents. The 6-position is often functionalized to interact with specific residues in the kinase active site, enhancing potency and selectivity.
-
c-Met Inhibitors: Aberrant c-Met signaling is implicated in the progression of numerous cancers. Imidazo[1,2-a]pyridine-based compounds have been developed as potent c-Met inhibitors, with the substituent at the 6-position playing a crucial role in achieving high affinity.
-
Anti-inflammatory Agents: The imidazo[1,2-a]pyridine core has also been explored for the development of novel anti-inflammatory drugs.
Analytical Characterization
The unambiguous characterization of this compound and its derivatives is crucial for ensuring their identity and purity. The following spectroscopic techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For the imidazo[1,2-a]pyridine core, characteristic signals are expected in the aromatic region (typically between δ 7.0 and 9.5 ppm). The specific chemical shifts and coupling constants are diagnostic of the substitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The carbonyl carbon of the acid chloride will appear as a characteristic downfield signal (typically in the range of δ 160-170 ppm).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a commonly used technique for these types of molecules, and the mass spectrum will typically show the protonated molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the presence of specific functional groups. The carbonyl group of the acid chloride will exhibit a strong, characteristic stretching vibration at a higher frequency (typically 1750-1820 cm⁻¹) compared to the corresponding carboxylic acid or amide.
Conclusion
This compound is a highly versatile and valuable building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the reactivity of the acyl chloride moiety, provides a facile entry point to a vast chemical space of potential drug candidates. The proven track record of the imidazo[1,2-a]pyridine scaffold in a wide range of therapeutic areas underscores the continued importance of this key intermediate in the ongoing quest for novel and effective medicines. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to fully leverage its potential in their drug discovery endeavors.
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Spectroscopic data of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the compound's reactive acyl chloride moiety and its hydrochloride salt form, meticulous characterization is paramount to confirm its structural integrity and purity. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals.
Molecular Structure and the Imperative for Spectroscopic Validation
This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic system. The presence of the highly reactive carbonyl chloride group makes it a valuable intermediate for amide and ester synthesis. The hydrochloride salt form enhances stability and solubility in certain solvents. Spectroscopic analysis is non-negotiable to verify the successful synthesis and to ensure the compound has not undergone hydrolysis or other degradation.
Diagram of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR
A robust protocol is critical, especially given the compound's potential for hydrolysis.
Workflow for NMR Analysis
Caption: Workflow for acquiring an ATR-IR spectrum.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Run a background scan.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum will provide a characteristic fingerprint for the molecule. The most important absorptions are highlighted below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| ~1800 - 1750 | Strong | C=O Stretch (Acid Chloride) | The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the frequency of the C=O stretch compared to a ketone or ester. This is a key diagnostic peak. |
| ~3100 - 3000 | Medium-Weak | C-H Stretch (Aromatic) | Characteristic of C-H bonds on the aromatic ring. |
| ~1640 - 1450 | Medium-Strong | C=C and C=N Stretches | Aromatic ring stretching vibrations. |
| Below 1000 | Medium-Strong | C-Cl Stretch | Expected in the fingerprint region. |
The absence of a broad absorption band around 3300-2500 cm⁻¹ would confirm that the compound has not hydrolyzed to the corresponding carboxylic acid.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique suitable for polar, non-volatile compounds like this hydrochloride salt.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Predicted Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight of the parent cation.
| Predicted m/z | Species | Rationale |
| ~181.02 | [M+H]⁺ | This corresponds to the protonated form of the imidazo[1,2-a]pyridine-6-carbonyl chloride cation. The exact mass will depend on the isotopic composition. |
| Varies | Fragments | Fragmentation may occur, for instance, through the loss of CO or Cl. |
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak in high-resolution spectra, providing further confirmation of the structure.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. NMR elucidates the detailed carbon-hydrogen framework, IR confirms the presence of the critical carbonyl chloride functional group, and MS verifies the molecular weight and elemental composition. Adherence to these rigorous analytical protocols is essential for ensuring the quality and reliability of this important chemical intermediate in any research or development setting.
References
-
Spectroscopic Identification of Organic Compounds ; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L.; John Wiley & Sons, 2014. [Link]
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Introduction to Spectroscopy ; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R.; Cengage Learning, 2014. [Link]
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PubChem Database: Imidazo[1,2-a]pyridine ; National Center for Biotechnology Information. [Link]
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Strategic Applications of Named Reactions in Organic Synthesis ; Kurti, L., Czako, B.; Elsevier, 2005. (Provides background on the synthesis of heterocyclic compounds). [Link]
Topic: Reactivity of the Acyl Chloride Group in Imidazo[1,2-a]pyridines
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous marketed drugs and clinical candidates.[1][2][3] Its unique electronic properties make it a versatile platform for chemical modification. Introducing an acyl chloride functionality onto this scaffold unlocks a powerful synthetic handle for generating diverse compound libraries via nucleophilic acyl substitution. This guide provides a detailed exploration of the synthesis of imidazo[1,2-a]pyridine acyl chlorides and the subsequent reactivity of this highly electrophilic group. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the strategic choices that govern reaction outcomes.
The Electronic Landscape of the Imidazo[1,2-a]pyridine Core
The reactivity of any functional group appended to the imidazo[1,2-a]pyridine ring is fundamentally influenced by the electronic nature of the heterocycle itself. This bicyclic system, containing a bridgehead nitrogen atom, is an electron-rich aromatic scaffold. Computational and experimental studies have consistently shown that the C-3 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[4][5][6] This high electron density at C-3 dictates the primary strategy for introducing an acyl group: electrophilic acylation. Other positions, such as C-5 and C-7 on the pyridine ring, are less reactive towards electrophiles. This inherent regioselectivity is a cornerstone of synthetic strategies involving this scaffold.
Synthesis of Acyl-Functionalized Imidazo[1,2-a]pyridines
The introduction of an acyl group, the precursor to the acyl chloride, is most efficiently achieved via Friedel-Crafts acylation. Subsequently, the resulting ketone or a corresponding carboxylic acid can be converted to the highly reactive acyl chloride derivative.
Direct C-3 Acylation via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a robust and widely used method for forming C-C bonds by installing an acyl group onto an aromatic ring. For imidazo[1,2-a]pyridines, this reaction proceeds with high regioselectivity at the C-3 position.[4][6] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.
The mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) by the Lewis acid catalyst. The electron-rich C-3 position of the imidazo[1,2-a]pyridine then attacks this acylium ion, leading to the formation of a C-C bond and a resonance-stabilized cationic intermediate. A final deprotonation step restores aromaticity and yields the C-3 acetylated product.[6]
Caption: Mechanism of C-3 Friedel-Crafts Acylation.
Conversion to the Acyl Chloride
Once the acyl group is installed, or if starting from a pre-existing imidazo[1,2-a]pyridine-3-carboxylic acid, the synthesis of the acyl chloride is straightforward. Standard halogenating agents are employed for this transformation.
-
From Carboxylic Acid: The most common method involves treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride is often used under milder conditions.
-
From Methyl Ketone: While less direct, it is possible to oxidize a C-3 acetyl group to the corresponding carboxylic acid (e.g., via haloform reaction followed by acidification) before converting it to the acyl chloride.
Reactivity Profile of the Imidazo[1,2-a]pyridine Acyl Chloride
The acyl chloride is one of the most reactive carboxylic acid derivatives.[7] The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[8] This makes it an excellent substrate for nucleophilic acyl substitution .
The general mechanism for these reactions proceeds via a two-step addition-elimination pathway.[9][10] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the chloride ion—an excellent leaving group—is expelled.[11]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
This versatile reactivity allows for the synthesis of a wide array of derivatives:
-
Aminolysis (Amide Formation): Reaction with primary or secondary amines is typically rapid and high-yielding, producing the corresponding amides. This is arguably the most valuable transformation in drug discovery, allowing for the exploration of a vast chemical space by varying the amine component. A weak base like pyridine or triethylamine is often added to neutralize the HCl byproduct.[12]
-
Alcoholysis/Phenolysis (Ester Formation): Alcohols and phenols react to form esters. These reactions are generally slower than aminolysis and may require a catalyst or heating.
-
Hydrolysis (Carboxylic Acid Formation): Acyl chlorides react readily, often violently, with water to hydrolyze back to the carboxylic acid.[12][13] This necessitates the use of anhydrous solvents and careful handling to prevent unwanted decomposition.
-
Friedel-Crafts Acylation (Ketone Formation): The acyl chloride can act as an electrophile to acylate other aromatic rings, forming diaryl ketones.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acyl chloride to the corresponding primary alcohol. Milder, more hindered reagents can sometimes be used to stop the reduction at the aldehyde stage.
Caption: Synthetic workflow from the core scaffold to diverse derivatives.
Experimental Protocols & Data
Protocol 1: Selective C-3 Friedel-Crafts Acetylation of Imidazo[1,2-a]pyridines
This protocol is adapted from a highly efficient method developed for combinatorial chemistry applications.[4][6]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add acetic anhydride (5.0 mmol, 5.0 equiv) as the solvent and acylating agent.
-
Catalyst Addition: Add aluminum chloride (AlCl₃) (0.1 mmol, 0.1 equiv) to the mixture. Caution: AlCl₃ is hygroscopic and reacts with moisture.
-
Reaction: Heat the reaction mixture to 160 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Substrate Scope of C-3 Acetylation
The following table summarizes yields for the C-3 acetylation of various substituted imidazo[1,2-a]pyridines, demonstrating the broad applicability of the method.[6]
| Entry | Imidazo[1,2-a]pyridine Substituent | Isolated Yield (%) |
| 1 | Unsubstituted | 99 |
| 2 | 2-Methyl | 95 |
| 3 | 7-Methyl | 99 |
| 4 | 6-Chloro | 85 |
| 5 | 6-Bromo | 78 |
| 6 | 8-Methyl | 99 |
| 7 | 2-Phenyl | 92 |
Protocol 2: General Procedure for Amide Formation
-
Setup: Dissolve the imidazo[1,2-a]pyridine-3-acyl chloride (1.0 mmol, 1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Nucleophile Addition: Add a non-nucleophilic base such as triethylamine (1.2 mmol, 1.2 equiv), followed by the slow, dropwise addition of the desired primary or secondary amine (1.1 mmol, 1.1 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product by column chromatography or recrystallization.
Conclusion and Field Insights
The acyl chloride functionality on the imidazo[1,2-a]pyridine core is a powerful and versatile synthetic intermediate. While its high reactivity demands careful handling and anhydrous conditions, it provides a reliable gateway to a vast array of amides, esters, and ketones. The C-3 position is the logical and most accessible site for introducing this handle via Friedel-Crafts acylation. For drug development professionals, the aminolysis reaction is of paramount importance, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. The self-validating nature of these protocols—where successful acyl chloride formation is confirmed by its clean conversion to stable derivatives—makes this a trustworthy and indispensable tool in medicinal chemistry.
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University of Arizona (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. UA Campus Repository. [Link]
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Hulverson, J. P., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]
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Yang, K., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
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Tashrifi, Z., et al. (2022). The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. ResearchGate. [Link]
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Lee, H. W., et al. (2006). Synthesis of a Novel Series of Imidazo[1,2-α]pyridines as Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors. Bulletin of the Korean Chemical Society, 27(9), 1443-1446. [Link]
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Hulverson, J. P., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a ]pyridine derivatives. ResearchGate. [Link]
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Yan, R-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77(4), 2024–2028. [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
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Senda, S., et al. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Yakugaku Zasshi, 113(12), 861-9. [Link]
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Jana, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5677–5685. [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. [Link]
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Smee, D. F., et al. (2003). Design and Synthesis of Acyclic Nucleoside Analogs with Chlorinated Imidazo[1,2-a]pyridine Bases. Nucleosides, Nucleotides & Nucleic Acids, 22(4), 465-476. [Link]
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Traoré, F., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 10(11), 1-13. [Link]
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Dylong, A., et al. (2016). Synthesis, crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and related analog with imidazo[2,1-b]thiazole ring. Journal of Molecular Structure, 1117, 153-163. [Link]
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Guchhait, G., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(39), 8447-8478. [Link]
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Discovery and history of Imidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 nitrogen-containing heterocycle, represents one of the most significant structural motifs in modern medicinal chemistry.[1][2] Its inherent chemical properties and versatile synthetic accessibility have established it as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets, leading to compounds with diverse pharmacological activities.[3][4] This guide provides a comprehensive exploration of the journey of imidazo[1,2-a]pyridine derivatives, from their initial discovery and the evolution of their synthesis to their establishment as the foundation for blockbuster drugs and promising clinical candidates. For researchers and drug development professionals, understanding this history is key to unlocking the future potential of this remarkable heterocyclic system.
Part 1: The Genesis - Tschitschibabin's Foundational Discovery
The story of imidazo[1,2-a]pyridines begins nearly a century ago with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin). In 1925, while investigating reactions of aminopyridines, he reported the first synthesis of the imidazo[1,2-a]pyridine ring system.[4][5]
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde.[4] The initial experiments were conducted under harsh conditions, requiring heating the reactants in a sealed tube at temperatures between 150 and 200 °C, which resulted in modest yields of the desired product.[4][5] Despite the low efficiency, this discovery laid the fundamental groundwork for all subsequent explorations of this scaffold.
Mechanism of the Tschitschibabin Synthesis
The reaction proceeds via a two-step mechanism:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-phenacylpyridinium intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. Subsequent dehydration (loss of a water molecule) leads to the aromatization of the system, yielding the stable imidazo[1,2-a]pyridine core.
Caption: Workflow of the Groebke–Blackburn–Bienaymé Reaction.
Transition Metal-Catalyzed Syntheses
The use of transition metals, particularly copper, has opened new avenues for constructing the imidazo[1,2-a]pyridine core. Copper-catalyzed methods often utilize air as a green and inexpensive oxidant. [6][7]These reactions can involve:
-
Aerobic oxidative cyclization of 2-aminopyridines with ketones or nitroolefins. [6][7]* Aerobic dehydrogenative cyclization with ketone oxime esters. [6]* Annulation and double decarboxylative coupling reactions. [8] These metal-catalyzed approaches offer broad functional group tolerance and provide access to derivatives that are difficult to synthesize via classical methods. [6]
Table 1: Comparison of Key Synthetic Methodologies
| Method | Key Reactants | Conditions | Advantages |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | High temp (150-200°C), sealed tube | Foundational, simple reactants |
| Modern Condensation | 2-Aminopyridine, α-Haloketone | 60°C (solvent-free) or RT (alumina) | Milder conditions, improved yields |
| GBB Reaction (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | One-pot, often mild conditions | High efficiency, diversity-oriented |
| Cu-Catalyzed | 2-Aminopyridine, Ketone/Nitroolefin | Cu(I) catalyst, Air (oxidant) | Green oxidant, broad scope |
Part 3: From Chemical Curiosity to Therapeutic Powerhouse
The true value of the imidazo[1,2-a]pyridine scaffold lies in its vast range of biological activities. [1][9]Research has demonstrated its potential in treating a wide array of human diseases, including cancer, infectious diseases, and central nervous system disorders. [4][10]
The CNS Breakthrough: Zolpidem and Alpidem
The most famous members of this class are Zolpidem (marketed as Ambien) and Alpidem (marketed as Ananxyl). [1]Both are non-benzodiazepine drugs that act as positive allosteric modulators of the GABAA receptor, but their clinical applications differ significantly. [11][12]
-
Zolpidem , approved for medical use in the U.S. in 1992, is a potent hypnotic agent used to treat insomnia. [12]Its sedative effects are attributed to its high affinity for GABAA receptors containing the α1 subunit. [12]* Alpidem , developed before zolpidem, was marketed as an anxiolytic (anti-anxiety) agent. [11][13]It demonstrates that subtle structural modifications to the imidazo[1,2-a]pyridine core can drastically alter the pharmacological profile from sedative to anxiolytic. [11][14]Alpidem was later withdrawn from the market due to risks of severe liver toxicity. [11] The development of these two drugs marked a pivotal moment, cementing the therapeutic importance of the imidazo[1,2-a]pyridine scaffold and spurring further research into its potential.
A New Frontier: Combating Tuberculosis
In the modern era of drug discovery, imidazo[1,2-a]pyridines have emerged as a critical weapon against tuberculosis (TB), including multidrug-resistant strains. [3]A significant breakthrough was the discovery of a class of imidazo[1,2-a]pyridine ethers that inhibit mycobacterial ATP synthesis, a novel target for anti-TB drugs. [15]This line of research led to the development of Q203 (Telacebec) , a clinical candidate that targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis. [3]
Broad-Spectrum Therapeutic Potential
Beyond CNS disorders and TB, the scaffold has shown remarkable versatility:
-
Anticancer: Derivatives have been developed as potent inhibitors of key cancer-related targets like histone deacetylase 6 (HDAC6), insulin-like growth factor-1 receptor (IGF-1R), and platelet-derived growth factor receptor (PDGFR). [16][17][18]* Antiviral: Certain compounds bearing a thioether side chain at the 3-position exhibit high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). [19]* Antiulcer: Early research identified derivatives with cytoprotective properties against stomach ulcers. [20]
Table 2: Prominent Imidazo[1,2-a]pyridine Derivatives and Their Biological Applications
| Compound | Therapeutic Area | Mechanism of Action / Target |
| Zolpidem | Hypnotic (Insomnia) | GABAA receptor (α1-selective) positive allosteric modulator [12] |
| Alpidem | Anxiolytic (Anxiety) | GABAA receptor positive allosteric modulator [11] |
| Q203 (Telacebec) | Antituberculosis | Inhibitor of mycobacterial QcrB (cytochrome bc1 complex) [3] |
| Saripidem | Anxiolytic | GABAA receptor modulator [4] |
| Olprinone | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibitor |
| IGF-1R Inhibitors | Anticancer | Inhibition of Insulin-like Growth Factor-1 Receptor kinase [16] |
Part 4: Key Experimental Protocols
To provide a practical context for the synthesis of these derivatives, the following section outlines representative experimental procedures.
Protocol 1: A Modern Tschitschibabin-Type Condensation
This protocol describes the synthesis of a substituted imidazo[1,2-a]pyridine using a catalyst- and solvent-free approach, adapted from modern literature. [5]
-
Reaction: 2-amino-5-methylpyridine + 2-bromo-4'-chloroacetophenone → 6-methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
-
Reagents & Materials:
-
2-amino-5-methylpyridine (1.0 mmol, 108 mg)
-
2-bromo-4'-chloroacetophenone (1.0 mmol, 234 mg)
-
5 mL glass vial with a screw cap
-
Stir bar
-
Heating block or oil bath
-
-
Procedure:
-
To the glass vial, add 2-amino-5-methylpyridine and 2-bromo-4'-chloroacetophenone.
-
Add the stir bar and securely seal the vial.
-
Place the vial in a preheated block at 60 °C.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature. The crude product will solidify.
-
Dissolve the crude mixture in dichloromethane (DCM, 10 mL) and add saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.
-
Protocol 2: One-Pot Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
This protocol outlines a one-pot, three-component synthesis of a 3-amino-imidazo[1,2-a]pyridine. [21][22]
-
Reaction: 2-aminopyridine + Benzaldehyde + tert-Butyl isocyanide → N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
-
Reagents & Materials:
-
2-aminopyridine (1.0 mmol, 94 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
tert-Butyl isocyanide (1.1 mmol, 91 mg, 124 µL)
-
Scandium(III) triflate [Sc(OTf)3] (5 mol%, 25 mg)
-
Methanol (5 mL)
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine and benzaldehyde in methanol.
-
Add the catalyst, Sc(OTf)3, to the solution.
-
Add tert-butyl isocyanide to the mixture.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-18 hours. Monitor by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired 3-amino-substituted imidazo[1,2-a]pyridine.
-
Conclusion
From a low-yield reaction in a sealed tube to a cornerstone of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has had a remarkable journey. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance. The ongoing development of novel synthetic methods, including green chemistry approaches and advanced catalytic systems, will undoubtedly expand the chemical space accessible to researchers. As our understanding of disease biology deepens, the imidazo[1,2-a]pyridine core is poised to serve as the foundation for the next generation of therapeutics, addressing critical unmet medical needs in oncology, infectious disease, and beyond.
References
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- Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. (URL: )
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. (URL: )
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. (URL: )
- Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry. (URL: )
- Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condens
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. (URL: )
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- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: [Link])
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Zolpidem - Wikipedia. (URL: [Link])
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-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. (URL: [Link])
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- Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. PubMed. (URL: )
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. (URL: )
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Synthesis of Zolpidem and Alpidem. ResearchGate. (URL: [Link])
-
Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. (URL: [Link])
-
Chichibabin pyridine synthesis - Wikipedia. (URL: [Link])
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An In-Depth Technical Guide to the Physical Properties of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride (CAS No. 859833-15-1). As a reactive chemical intermediate, understanding its physical characteristics is paramount for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical compounds. This document consolidates available data on its chemical structure, appearance, and stability, and provides expert analysis on its predicted spectroscopic and physicochemical properties based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold and acyl chlorides.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. This privileged structure is a key component in numerous therapeutic agents, demonstrating efficacy as antiviral, antibacterial, antifungal, and anti-inflammatory agents. The functionalization of this core at various positions allows for the fine-tuning of its pharmacological profile, making its derivatives highly valuable in drug discovery programs. This compound serves as a crucial building block, enabling the introduction of a carbonyl moiety at the 6-position, which can be further elaborated to create a diverse range of amides, esters, and other derivatives.
Chemical Identity and Structure
This compound is the hydrochloride salt of the 6-carbonyl chloride derivative of the parent imidazo[1,2-a]pyridine ring system. The presence of the acyl chloride functional group makes it a highly reactive intermediate, while the hydrochloride salt form can enhance its stability and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 859833-15-1 | [1] |
| Molecular Formula | C₈H₆Cl₂N₂O | [1] |
| Molecular Weight | 217.06 g/mol | |
| Chemical Structure | ![]() |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
Appearance
This compound is commercially available as a pale cream powder .[1]
Melting and Boiling Points
-
Melting Point: As a hydrochloride salt of a rigid heterocyclic system, it is expected to be a solid with a relatively high melting point, likely undergoing decomposition upon heating.
-
Boiling Point: Due to its salt nature and inherent thermal instability, it is not expected to have a defined boiling point at atmospheric pressure and will likely decompose at elevated temperatures.
Solubility
Detailed quantitative solubility data in a range of solvents is not available. However, based on its chemical structure, the following solubility profile can be predicted:
-
Protic Solvents (e.g., Water, Alcohols): The acyl chloride group is highly reactive towards nucleophilic protic solvents. It will react vigorously with water and alcohols, leading to hydrolysis or alcoholysis to form the corresponding carboxylic acid or ester, respectively. Therefore, it is considered reactive and not soluble in these solvents in its intact form.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): It is anticipated to have some solubility in polar aprotic solvents, which are suitable for carrying out reactions with this intermediate.
-
Aprotic Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be low.
Stability and Reactivity
The stability and reactivity of this compound are dominated by the acyl chloride functional group.
-
Reactivity with Water: this compound reacts violently with water . This is a critical safety consideration, and the compound must be handled under anhydrous conditions. The reaction produces the corresponding imidazo[1,2-a]pyridine-6-carboxylic acid and hydrogen chloride gas.
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated place to prevent degradation from moisture.
The workflow for the hydrolysis of an acyl chloride is depicted below:
graph Hydrolysis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Acyl_Chloride [label="Imidazo[1,2-a]pyridine-6-carbonyl chloride\n(R-COCl)"]; Water [label="Water (H₂O)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Imidazo[1,2-a]pyridine-6-carboxylic acid (R-COOH)\n+ Hydrogen Chloride (HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Acyl_Chloride -> Products [label="Nucleophilic Acyl Substitution"]; Water -> Products [label="Reactant"]; }
Caption: Hydrolysis of Imidazo[1,2-a]pyridine-6-carbonyl chloride.Spectroscopic Properties (Predicted)
While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on the known spectroscopic data of the imidazo[1,2-a]pyridine core and the carbonyl chloride group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group at the 6-position. The acidic proton of the hydrochloride salt may be observable as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will feature signals for the eight carbon atoms of the imidazo[1,2-a]pyridine ring system. The carbonyl carbon of the acyl chloride group is expected to appear significantly downfield, typically in the range of 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong absorption band of the carbonyl group (C=O) of the acyl chloride, which is typically observed in the region of 1770-1815 cm⁻¹ . Other characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations of the heterocyclic ring will also be present.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak corresponding to the free base (after loss of HCl) would be expected. High-resolution mass spectrometry would be invaluable for confirming the elemental composition.
Crystallographic Data
No crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD). However, the parent imidazo[1,2-a]pyridine and many of its derivatives have been successfully characterized by X-ray crystallography, suggesting that single crystals of sufficient quality could be grown under appropriate conditions to determine its three-dimensional structure.
Experimental Protocols: Safe Handling and Use
Given its reactivity, the following handling procedures are recommended:
-
Work in a Fume Hood: Always handle the compound in a well-ventilated chemical fume hood.
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Maintain Anhydrous Conditions: Use dry glassware and anhydrous solvents to prevent decomposition of the acyl chloride.
-
Controlled Reactions: When reacting with nucleophiles, add the nucleophile slowly and, if necessary, cool the reaction mixture to control the exothermic reaction.
-
Quenching: Carefully quench any unreacted acyl chloride with a suitable reagent, such as a solution of a weak base, before workup.
The following diagram illustrates a typical reaction workflow involving an acyl chloride:
Caption: General workflow for reactions with acyl chlorides.
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of a wide array of functionalized imidazo[1,2-a]pyridine derivatives. While specific experimental data on some of its physical properties are limited, a strong understanding of its chemical nature allows for reliable predictions of its behavior. Adherence to strict safety protocols, particularly the exclusion of moisture, is essential for its successful and safe utilization in the laboratory. Further research to fully characterize this compound would be a valuable contribution to the field of medicinal chemistry.
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An In-Depth Technical Guide to the Stability and Storage of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a pivotal reactive intermediate in medicinal chemistry and drug development, valued for its role in synthesizing a diverse range of derivatives built upon the pharmacologically significant imidazo[1,2-a]pyridine scaffold.[1][2] However, its utility is intrinsically linked to its chemical integrity, which is challenged by its inherent reactivity. This guide provides a comprehensive analysis of the compound's stability profile, focusing on the chemical principles that govern its degradation. We will elucidate the primary degradation pathways, establish field-proven protocols for optimal storage, and provide detailed methodologies for handling to ensure experimental success and reproducibility for researchers, scientists, and drug development professionals.
Chemical Profile: A Tale of Two Moieties
The stability of this compound is best understood by examining its constituent parts: the stable heterocyclic core and the highly reactive acyl chloride functional group.
-
The Imidazo[1,2-a]pyridine Core: This fused bicyclic heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[3][4] The aromatic system is generally stable, but its substituents dictate the molecule's overall reactivity.
-
The Acyl Chloride Functional Group: The acyl chloride moiety is the molecule's reactive center and the primary driver of its instability. The strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon highly electrophilic and thus extremely susceptible to nucleophilic attack.[5][6]
-
The Hydrochloride Salt: The compound is supplied as a hydrochloride salt. While this may improve solubility in certain polar solvents, it can also increase the compound's hygroscopicity, making rigorous moisture control even more critical.
Caption: Chemical structure and key reactive site.
The Primary Degradation Pathway: Inevitable Hydrolysis
The most significant and rapid degradation pathway for this compound is hydrolysis. This reaction occurs upon exposure to water, including atmospheric moisture.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism.[6][7] A water molecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the final products.[6][8]
Degradation Products:
-
Imidazo[1,2-a]pyridine-6-carboxylic acid: The corresponding and more stable carboxylic acid.
-
Hydrogen Chloride (HCl): A corrosive gas.
This reaction is typically vigorous and exothermic.[9][10] Even brief exposure to ambient air can lead to surface-level hydrolysis, observed as fuming, as the newly formed HCl gas reacts with atmospheric moisture.[9]
Caption: Recommended workflow for handling and solution preparation.
Conclusion
This compound is a highly valuable, yet exceptionally sensitive, chemical intermediate. Its stability is governed entirely by the reactivity of its acyl chloride functional group. The primary mode of degradation is rapid and irreversible hydrolysis, which compromises sample purity, reduces reaction yields, and introduces safety hazards. By understanding the underlying chemical principles and rigorously adhering to the storage and handling protocols outlined in this guide—specifically the uncompromising exclusion of moisture at all stages—researchers can ensure the compound's integrity, leading to more reliable, reproducible, and successful scientific outcomes.
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Imidazo[1,2-a]pyridine core structure functionalization
An In-Depth Technical Guide to the Core Functionalization of Imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous commercial drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and rigid bicyclic structure make it an attractive framework for the development of novel therapeutics targeting a wide array of biological targets.[5][6] This guide provides a comprehensive overview of the principal strategies for the functionalization of the imidazo[1,2-a]pyridine core. We will delve into the regioselective modification of each position, with a particular focus on the electronically rich C3 position, the more challenging C2 position, and the versatile pyridine ring. This document synthesizes field-proven insights with established protocols, explaining the causality behind experimental choices to empower researchers in drug discovery and chemical synthesis. Methodologies from classical electrophilic substitutions to modern transition-metal-catalyzed cross-couplings and visible-light-mediated reactions are discussed, complete with detailed experimental workflows and comparative data.
The Imidazo[1,2-a]pyridine: A Privileged Scaffold
The fusion of an imidazole and a pyridine ring creates an electron-rich heterocyclic system with ten pi-electrons, analogous to indole.[7] This scaffold is present in a range of marketed drugs, including the hypnotic agent Zolpidem , the anxiolytic Alpidem , and the cardiotonic agent Olprinone , highlighting its therapeutic versatility.[2][5][7][8][9]
The reactivity of the core is dictated by its electronic structure. The C3 position is the most nucleophilic and susceptible to electrophilic attack, making it the primary site for initial functionalization efforts.[8][10][11][12] Conversely, the C2 position is electron-deficient and generally unreactive toward electrophiles.[11] The pyridine ring positions (C5-C8) offer avenues for modification, though this is most commonly achieved by starting with a pre-functionalized 2-aminopyridine precursor rather than by direct C-H activation.[10]
Core Functionalization Strategies by Position
C3 Functionalization: The Nucleophilic Hub
The high electron density at the C3 position makes it the kinetic site for a vast array of functionalization reactions.[10][12][13] This reactivity is the cornerstone of many synthetic routes for creating diverse libraries of imidazo[1,2-a]pyridine derivatives.
Introducing a halogen at the C3 position is a fundamental transformation, as the resulting halo-imidazo[1,2-a]pyridine is a versatile intermediate for subsequent cross-coupling reactions. Transition-metal-free methods are highly efficient and preferred for their simplicity and reduced cost.[14][15]
Experimental Protocol: Transition-Metal-Free C3-Bromination [15][16]
-
To a solution of the desired imidazo[1,2-a]pyridine (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL), add sodium bromite (NaBrO₂, 1.5 mmol).
-
Slowly add acetic acid (AcOH, 2.0 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo-imidazo[1,2-a]pyridine derivative.
Scientist's Note: The use of sodium bromite with acetic acid provides an in situ source of the electrophilic bromine species. This method avoids the direct use of hazardous molecular bromine and functions without the need for a metal catalyst, making it a greener and more cost-effective approach.[15][16] The regioselectivity for the C3 position is excellent due to the inherent electronic properties of the scaffold.
Friedel-Crafts type acylation at the C3 position is a key method for introducing ketone functionalities, which can serve as handles for further derivatization. Selective C-acylation can be achieved under various conditions, often requiring activation of the acylating agent.[7][17][18]
Table 1: Comparison of C3-Acylation Methodologies
| Method | Acylating Agent | Catalyst/Conditions | Yields | Reference |
| Friedel-Crafts | Acetyl chloride/Acetic anhydride | AlCl₃ or other Lewis acids | Moderate to Good | [18] |
| EDC/HOBT Coupling | N-protected amino acids | EDC, HOBT, DMF | Good to Excellent | [7][17] |
The introduction of aryl groups at C3 is critical for modulating the pharmacological properties of the scaffold. Both traditional copper-catalyzed and modern visible-light-mediated methods have proven effective.
-
Copper-Catalyzed C-H Arylation: This method provides a direct route for C-C bond formation between the C3 position and various aryl halides or triflates. The use of an inexpensive copper catalyst makes this an attractive alternative to palladium-based systems.[19][20]
-
Visible-Light Photocatalysis: A greener approach utilizes photocatalysts like chlorophyll or eosin Y to generate aryl radicals from diazonium salts or other precursors, which then add to the C3 position under mild, ambient temperature conditions.[13][21] This avoids the need for transition metals and harsh conditions.[13]
Experimental Protocol: Microwave-Assisted Suzuki Coupling at C6 [22][23]1. In a microwave vial, combine 6-bromo-2,3-disubstituted-imidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol). 2. Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and triphenylphosphine (PPh₃, 0.04 mmol) as the catalyst system. 3. Add a 3:1 mixture of dioxane/ethanol (4 mL) as the solvent. 4. Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 20-30 minutes. 5. After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. 6. Concentrate the filtrate and purify the residue by column chromatography to yield the 6-aryl-imidazo[1,2-a]pyridine.
Scientist's Note: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes compared to conventional heating. [22][23]The choice of a palladium acetate/triphenylphosphine catalyst system is a robust and common combination for Suzuki couplings, offering a good balance of activity and stability. The mixed solvent system helps to solubilize both the organic substrate and the inorganic base.
Advanced and Greener Methodologies
The field is continuously evolving towards more sustainable and efficient synthetic methods.
-
Visible-Light Photocatalysis: As mentioned for C3-arylation, this strategy is expanding to a wide range of transformations, including alkylations and aminations. [13][24]It leverages low-energy visible light and avoids the need for strong oxidants or high temperatures, aligning with the principles of green chemistry. [13]* Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the one-pot synthesis of complex 3-amino-imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. [4]MCRs are prized for their high atom economy and operational simplicity, rapidly generating molecular diversity. [8][25]
Conclusion and Future Outlook
The functionalization of the imidazo[1,2-a]pyridine core is a mature yet dynamic field. While regioselective strategies for the C3 position are well-established, significant opportunities remain in the development of novel, direct C-H functionalization methods for the C2 position and the pyridine ring, which would bypass the need for multi-step sequences involving pre-functionalized starting materials. The continued adoption of greener technologies, such as photocatalysis, electrochemistry, and flow chemistry, will undoubtedly pave the way for more efficient, scalable, and environmentally benign syntheses of these vital pharmaceutical scaffolds. The insights and protocols detailed in this guide provide a solid foundation for researchers to both utilize established methods and innovate within this exciting area of chemical science.
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Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-FusedD[13][24]iazepinones. The Journal of Organic Chemistry.
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An In-Depth Technical Guide to the Medicinal Chemistry of Imidazo[1,2-a]pyridines
Abstract
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-bridged heterocyclic system is a structural bioisostere of purines and indoles, granting it favorable interactions with a multitude of biological targets. Its rigid, planar structure and tunable physicochemical properties have made it a cornerstone in the development of therapeutics across diverse disease areas. Marketed drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem validate the clinical and commercial viability of this scaffold.[1][2][3] This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine core, from its versatile synthesis and broad spectrum of biological activities to deep dives into its mechanism of action and structure-activity relationships (SAR) in key therapeutic areas. We will elucidate the causality behind synthetic choices and assay design, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent pharmacophore.
Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold
The fusion of an imidazole ring with a pyridine ring gives rise to the imidazo[1,2-a]pyridine system, a bicyclic aromatic heterocycle with a unique electronic and structural profile.[4] This scaffold's "privileged" status stems from its recurring appearance in bioactive molecules that hit a wide range of biological targets. Its structural similarity to endogenous purines allows it to act as a competitive inhibitor for enzymes that process purine substrates, such as kinases.[4]
The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the C-H bonds at various positions can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. This synthetic tractability, combined with its favorable drug-like properties, has led to an exponential growth in research involving this core.[1] Several commercially successful drugs underscore its therapeutic importance.
| Drug Name | Structure | Therapeutic Indication |
| Zolpidem | Insomnia (Hypnotic)[1][2] | |
| Alpidem | Anxiety (Anxiolytic)[2][5] | |
| Saripidem | Anxiety (Anxiolytic)[6] | |
| Olprinone | Acute Heart Failure (Cardiotonic)[2] |
Synthetic Strategies: Building the Core and its Analogs
The construction of the imidazo[1,2-a]pyridine scaffold is well-established, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Condensation Reactions
The most traditional route is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone.[4] The reaction proceeds via nucleophilic substitution of the halide by the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system. The inclusion of a base like sodium bicarbonate facilitates the reaction under milder conditions, improving yields.[4]
Multicomponent Reactions (MCRs)
For generating molecular diversity efficiently, multicomponent reactions are the method of choice. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide.[3][6][7] This reaction is highly convergent, forming the imidazo[1,2-a]pyridine core with substituents at the 2- and 3-positions in a single step. The causality for its widespread use lies in its operational simplicity and the ability to rapidly generate libraries of analogs by varying the three input components.[8]
A systematic SAR study on 2,6,8-substituted imidazo[1,2-a]pyridines revealed key structural requirements for potent PI3Kα inhibition. [1]The core acts as a hinge-binding motif, while substituents at different positions explore specific pockets within the enzyme's active site.
Table: SAR of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors [1]
| Compound | R2 Substituent | R6 Substituent | R8 Substituent | PI3Kα IC₅₀ (nM) |
|---|---|---|---|---|
| Lead | Morpholinyl amide | H | Br | 150 |
| Analog 1 | Morpholinyl amide | H | Phenyl | >1000 |
| Analog 2 | Morpholinyl amide | H | 4-Fluorophenyl | 620 |
| Analog 3 | Morpholinyl amide | Cl | 4-Fluorophenyl | 210 |
| Analog 4 (35) | Morpholinyl amide | H | 4-(Trifluoromethyl)phenyl | 150 |
Causality Analysis: The data shows that a bromine or a trifluoromethylphenyl group at the R8 position is optimal for activity, suggesting this position explores a critical region of the active site. [1]Simple phenyl or even fluorophenyl groups are less tolerated. Introducing a chlorine at R6 (Analog 3) partially restores activity lost by the suboptimal R8-phenyl group, indicating a complex interplay between the pockets. The morpholinyl amide at R2 appears to be a crucial pharmacophore for maintaining potency. [1]
Case Study 2: Autotaxin (ATX) Inhibition
Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis and cancer. [9][10]An HTS campaign identified an imidazo[1,2-a]pyridine series as potent ATX inhibitors. [11][10]X-ray crystallography revealed a novel binding mode where the core occupies a central groove, orienting its substituents into three distinct pockets: the catalytic pocket, a hydrophobic pocket, and a hydrophobic channel. [11][9] The SAR confirmed this binding mode. Modifications at the C6 position, which points towards the solvent-exposed hydrophobic channel, were well-tolerated. In contrast, even slight changes to the substituent at C3, lodged deep within an enclosed hydrophobic pocket, had a dramatic impact on activity. [11][9]This demonstrates a self-validating system where the experimental structural data perfectly explains the observed SAR.
Case Study 3: GABA-A Receptor Modulation (Zolpidem)
Zolpidem, a widely prescribed hypnotic, exerts its effect by acting as a positive allosteric modulator at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. [4][12]Unlike classical benzodiazepines, zolpidem shows high selectivity for GABA-A receptors containing the α1 subunit. [4][11]This subunit selectivity is the causal reason for its pharmacological profile: it has strong hypnotic (sedative) properties mediated by α1-receptors, but weaker anxiolytic and myorelaxant effects, which are associated with α2- and α3-containing receptors. [11]It enhances the effect of GABA by increasing the receptor's affinity for its natural ligand, thereby dampening neuronal excitability and inducing sleep. [4][12]
Experimental Protocols for Lead Characterization
Trustworthiness in drug discovery is built on robust and reproducible experimental methods. The following protocols provide a framework for the synthesis and primary biological evaluation of novel imidazo[1,2-a]pyridine derivatives.
Protocol: General Synthesis via Groebke-Blackburn-Bienaymé Reaction
This protocol describes a general, one-pot procedure for synthesizing a 3-amino-imidazo[1,2-a]pyridine derivative.
Methodology:
-
Reactant Preparation: To a 25 mL round-bottom flask, add the selected 2-aminopyridine (1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add an appropriate solvent (e.g., Methanol or DMF, 5 mL).
-
Aldehyde Addition: Add the aldehyde (1.1 mmol, 1.1 eq.) to the mixture.
-
Catalyst (Optional): If required, add a catalytic amount of an acid catalyst (e.g., p-TsOH or Sc(OTf)₃, 10 mol%). Some GBB reactions proceed efficiently without a catalyst. [6]5. Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 eq.) dropwise to the stirring mixture. Causality Note: The order of addition can be critical; pre-forming the imine between the aminopyridine and aldehyde is often key to preventing side reactions.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-75°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro PI3K Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC₅₀ of a test compound against a PI3K isoform, such as PI3Kα. The assay measures the amount of ADP produced, which correlates with kinase activity. [2][5][13]
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate. [5]2. Enzyme Addition: Dilute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂). Add 4 µL of the diluted enzyme solution to each well. [5]3. Reaction Initiation: Prepare a mixture of the lipid substrate (PIP2) and ATP in assay buffer. Initiate the kinase reaction by adding 5.5 µL of this mixture to each well. The final ATP concentration should be near the Kₘ for the enzyme. [2][5]4. Incubation: Incubate the plate at room temperature for 60 minutes. Causality Note: This incubation time must be within the linear range of the enzymatic reaction to ensure data accuracy.
-
Signal Generation (Step 1): Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously halts kinase activity and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold remains a fertile ground for drug discovery. Its synthetic versatility and proven track record ensure its continued relevance. Future efforts will likely focus on several key areas:
-
Target Selectivity: As our understanding of disease biology deepens, the demand for highly selective inhibitors will grow. Fine-tuning substituents on the imidazo[1,2-a]pyridine core will be essential to minimize off-target effects.
-
Novel Modalities: Moving beyond simple competitive inhibition, derivatives are being designed as covalent inhibitors and allosteric modulators, opening new avenues for therapeutic intervention.
-
Targeting Resistance: In oncology and infectious disease, designing next-generation compounds that overcome known resistance mechanisms is a critical challenge where this scaffold can play a role.
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Britannica. Zolpidem. Available at: [Link]
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PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Available at: [Link]
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PubMed. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Available at: [Link]
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PubMed Central. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link]
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ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
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PubMed Central. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
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Methodological & Application
Harnessing Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride for Advanced Amide Synthesis
An Application Guide for Researchers
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, recognized as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antiulcer properties.[2][3][4] The functionalization of this scaffold is a key strategy for developing novel chemical entities with tailored pharmacological profiles.[5]
Amide bond formation is arguably the most critical and frequently employed reaction in the synthesis of pharmaceuticals.[6] This guide provides a detailed technical overview and robust protocols for the use of a highly valuable building block: Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride . As a pre-activated acyl chloride, this reagent offers a direct and efficient route to a diverse library of imidazo[1,2-a]pyridine-6-carboxamides, enabling researchers to accelerate their drug development programs.
Reagent Profile and Mechanistic Insight
This compound is the hydrochloride salt of an acyl chloride. This salt form enhances the compound's stability for storage. The acyl chloride moiety is a highly reactive carboxylic acid derivative, making it an excellent electrophile for the acylation of primary and secondary amines.
The reaction proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[7] The fundamental steps are:
-
Neutralization: The hydrochloride salt reacts with one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free acyl chloride.
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a second equivalent of the base to yield the final amide product and the ammonium salt of the base.
The inclusion of a base is critical; it neutralizes the HCl generated in situ, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.[]
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Protocol for reacting Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride with primary amines
Abstract
This technical guide provides a comprehensive protocol for the synthesis of N-substituted imidazo[1,2-a]pyridine-6-carboxamides through the reaction of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride with primary amines. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to readily form amide derivatives is crucial for developing new therapeutic agents.[1][2] This document outlines the chemical principles, detailed step-by-step procedures, safety considerations, and expected outcomes for this important transformation.
Introduction: The Significance of Imidazo[1,2-a]pyridine Carboxamides
The imidazo[1,2-a]pyridine core is a foundational heterocyclic motif found in numerous biologically active compounds and marketed drugs.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties.[1][2] The functionalization of this scaffold, particularly at the 6-position with a carboxamide linkage, allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles.
The reaction of an acyl chloride with a primary amine to form an amide bond is a fundamental and highly efficient transformation in organic synthesis, often referred to as the Schotten-Baumann reaction.[5][6][7][8] This method is characterized by its high yields and broad applicability. This guide details the practical application of this reaction to the specific case of this compound, a reactive intermediate for the synthesis of a diverse library of amide derivatives.
Reaction Mechanism and Stoichiometry
The core of this protocol is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride leaving group, forming the stable amide bond.[9]
A critical consideration for this specific reaction is the starting material, Imidazo[1,2-a]pyridine-6-carbonyl chloride, is supplied as a hydrochloride salt. This means there are two sources of acid that must be neutralized: the hydrochloride salt of the starting material and the hydrochloric acid (HCl) generated as a byproduct of the amide bond formation.[10][11] Therefore, at least two equivalents of a non-nucleophilic base are required to drive the reaction to completion. An excess of the primary amine can sometimes be used to act as both the nucleophile and the base, but the use of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred for cleaner reactions and easier purification.[12][13]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store under inert gas and protect from moisture.[14] |
| Primary Amine (R-NH₂) | Reagent Grade | Various | Ensure the amine is of high purity and dry. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Various | Use a freshly opened bottle or distill before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Other aprotic solvents like THF or DMF can also be used.[12] |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS Reagent Grade | Various | For work-up. |
| Brine (Saturated aqueous NaCl solution) | ACS Reagent Grade | Various | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Various | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Solvents for Chromatography (e.g., Ethyl Acetate, Hexanes) | HPLC Grade | Various | The specific solvent system will depend on the product's polarity. |
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a generic primary amine. The specific quantities should be adjusted based on the molecular weights of the reagents used.
4.1. Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (a concentration of 0.1-0.5 M is typical).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side reactions.[13]
4.2. Acyl Chloride Addition
-
In a separate, dry container, weigh this compound (1.0 eq.).
-
Add the acyl chloride hydrochloride to the cooled amine solution portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Rinse the container with a small amount of anhydrous DCM and add it to the reaction mixture to ensure complete transfer.
4.3. Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction time will vary depending on the reactivity of the primary amine.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4.4. Work-up Procedure
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acidic species.
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of organic compounds in the aqueous layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4.5. Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude material.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-substituted imidazo[1,2-a]pyridine-6-carboxamide.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of N-substituted imidazo[1,2-a]pyridine-6-carboxamides.
Safety Precautions
-
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled and reacts violently with water.[15][16]
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are flammable and corrosive liquids. Handle with care in a fume hood.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acyl chloride due to hydrolysis. 2. Insufficient base. 3. Low reactivity of the amine. | 1. Use a fresh bottle of the acyl chloride and ensure all glassware and solvents are anhydrous. 2. Ensure at least 2.2 equivalents of base are used. 3. For less reactive amines, consider gentle heating (e.g., 40 °C) or a longer reaction time. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products (e.g., diacylation if the amine has other nucleophilic sites). 3. Decomposition of starting material or product. | 1. Allow the reaction to stir for a longer period. 2. If diacylation is a concern, use a controlled addition of the acyl chloride. 3. Ensure the reaction temperature is controlled, especially during the addition of the acyl chloride. |
| Difficult Purification | 1. Product co-elutes with impurities. 2. Product is very polar and streaks on the silica gel column. | 1. Try a different solvent system for chromatography. 2. Consider adding a small amount of a polar solvent like methanol to the eluent or using a different stationary phase (e.g., alumina). |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of N-substituted imidazo[1,2-a]pyridine-6-carboxamides. By understanding the underlying chemical principles, particularly the need for a non-nucleophilic base to neutralize the hydrochloride salt and the reaction byproduct, researchers can successfully generate a wide range of derivatives for applications in drug discovery and medicinal chemistry. Adherence to the safety precautions is paramount when handling the reactive and potentially hazardous reagents involved in this synthesis.
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. Available at: [Link]
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Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors Using Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its recurring presence in compounds exhibiting a wide array of biological activities, allowing for the development of potent and selective ligands for various biological targets.[3][4][5] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with enzyme active sites.[6] Derivatives of this scaffold have been successfully developed as inhibitors of critical enzymes implicated in oncology, infectious diseases, and inflammatory conditions.[3][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key reactive intermediate, Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride , for the synthesis of novel enzyme inhibitors. We will delve into the chemical rationale behind the synthetic protocols, provide step-by-step instructions for the synthesis and characterization of a model inhibitor, and present detailed protocols for evaluating the inhibitory activity against relevant enzyme targets.
Chemical Properties and Reactivity of this compound
This compound is a highly reactive acylating agent, primed for nucleophilic attack. The electron-withdrawing nature of the carbonyl group and the adjacent chlorine atom makes the carbonyl carbon highly electrophilic. The hydrochloride salt form enhances stability and handling of the otherwise moisture-sensitive acyl chloride.
The primary utility of this reagent lies in its efficient reaction with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. This reaction, a variation of the Schotten-Baumann reaction, is a cornerstone of medicinal chemistry for linking molecular fragments.[9][10] The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrochloric acid, which is neutralized by a base.
PART 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxamides
This section details the synthesis of a library of imidazo[1,2-a]pyridine-6-carboxamides by reacting this compound with a diverse set of primary and secondary amines.
Experimental Workflow: From Acyl Chloride to Purified Inhibitor
The overall workflow for the synthesis and purification of imidazo[1,2-a]pyridine-6-carboxamides is depicted below.
Figure 1: General workflow for the synthesis and purification of imidazo[1,2-a]pyridine-6-carboxamides.
Detailed Protocol: Synthesis of a Model Inhibitor
This protocol describes the synthesis of a representative imidazo[1,2-a]pyridine-6-carboxamide.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol or Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (1.5 - 2.0 eq.) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.[10]
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the amine solution. The reaction is often exothermic, so slow addition is recommended.[]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure imidazo[1,2-a]pyridine-6-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[12][13]
| Parameter | Typical Conditions | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and unreactive towards the acyl chloride. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Scavenges the HCl by-product.[10] |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the amine. |
Table 1: Key Parameters for Amide Coupling Reaction.
PART 2: Enzyme Inhibition Assays
The synthesized imidazo[1,2-a]pyridine-6-carboxamides can be screened for their inhibitory activity against a panel of enzymes. The choice of enzymes will depend on the therapeutic area of interest. Below are detailed protocols for assays targeting kinases and mycobacterial enzymes, common targets for this scaffold.[8][14]
Kinase Inhibition Assays
Kinases are a major class of drug targets, particularly in oncology.[1][14] Imidazo[1,2-a]pyridine derivatives have shown significant potential as kinase inhibitors.[2][15]
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][16][17]
Materials:
-
Recombinant kinase (e.g., PDGFRα, PDGFRβ, or ASK1)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[18]
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (for control).
-
Add 2 µl of the kinase solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Mycobacterial Enzyme Inhibition Assays
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents.[19][20] Enzymes in the mycolic acid biosynthesis pathway, such as InhA, and other essential enzymes like pantothenate synthetase, are attractive targets.[6][8][21]
This protocol describes a spectrophotometric assay to measure the inhibition of the NADH-dependent enoyl-ACP reductase (InhA).[21][22]
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Synthesized inhibitor compounds dissolved in DMSO
Procedure:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the reaction mixture containing assay buffer, NADH, and the inhibitor compound at various concentrations.
-
Enzyme Addition: Add the InhA enzyme to each well to a final concentration of approximately 20 nM.
-
Initiation and Measurement: Initiate the reaction by adding the DD-CoA substrate. Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
This is a coupled-enzyme spectrophotometric assay to measure the activity of pantothenate synthetase.[6][23]
Materials:
-
Purified recombinant M. tuberculosis Pantothenate Synthetase (PS)
-
ATP, pantoate, and β-alanine (substrates for PS)
-
Myokinase, pyruvate kinase, and lactate dehydrogenase (coupling enzymes)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, ATP, pantoate, β-alanine, PEP, NADH, myokinase, pyruvate kinase, lactate dehydrogenase, and the inhibitor compound.
-
Initiation: Start the reaction by adding the PS enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production by PS.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for the inhibitor compounds as described for the InhA assay.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel enzyme inhibitors. The straightforward and robust amide coupling reaction allows for the rapid generation of diverse chemical libraries. The detailed protocols provided herein for synthesis, purification, and enzymatic evaluation offer a solid foundation for researchers to explore the potential of the imidazo[1,2-a]pyridine scaffold in their drug discovery programs. The adaptability of these protocols to various amine inputs and enzyme targets underscores the broad applicability of this chemical tool in the quest for new therapeutic agents.
References
- Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Published online.
- Kaur, R., & Singh, P. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Velaparthi, S., et al. (2012). Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate.
- Lawson, M., Rodrigo, J., Baratte, B., Robert, T., Delehouzé, C., Lozach, O., ... & Hamze, A. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 614-624.
- Siddiqui, N., et al. (2020). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 353(12), 2000203.
- Alqarni, M. H., et al. (2021). Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity. ACS Infectious Diseases, 7(6), 1694-1707.
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CORE. (2021). Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity. Retrieved from [Link]
- He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 14(18), 6323-6332.
- Lawson, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 614-624.
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National Center for Biotechnology Information. (n.d.). Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge. Retrieved from [Link]
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OMICS International. (n.d.). Development Of Pantothenate Synthetase Inhibitors For Mycobacterium Tuberculosis Infection: Design And Enzyme Inhibition Studies. Retrieved from [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611.
- Bhatt, K., et al. (2023). Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Current Organic Chemistry, 27(22), 1978-1984.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
- Hřebabecký, H., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ PDGFRα (D842I) Kinase Assay Kit. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Retrieved from [Link]
- American Chemical Society. (1999). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazide. Biochemistry, 38(38), 12513-12524.
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
- MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
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National Center for Biotechnology Information. (n.d.). Gene expression-based screening for inhibitors of PDGFR signaling. Retrieved from [Link]
- Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.
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ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
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Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Retrieved from [Link]
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Strategic Acylation of Alcohols with Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride: A Detailed Protocol for Ester Synthesis
An Application Note for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its unique electronic and structural properties make it a cornerstone for the development of novel drugs targeting a wide array of diseases, including cancer, tuberculosis, and neurological disorders.[2][4][5] Acylation is a fundamental chemical transformation that enables the synthesis of ester derivatives, a common strategy to modulate the physicochemical properties, bioavailability, and pharmacokinetic profiles of parent drug molecules. This application note provides a comprehensive, field-proven protocol for the efficient acylation of various alcohols using Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride, a key intermediate for creating diverse ester libraries. We will delve into the mechanistic underpinnings, step-by-step experimental procedures, purification strategies, and critical safety considerations.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine system, a bicyclic heterocycle with significant therapeutic potential. Marketed drugs like Zolpidem and Alpidem underscore the scaffold's success in drug design.[2] The ability to functionalize this core at various positions is crucial for structure-activity relationship (SAR) studies. The synthesis of ester derivatives from the corresponding carboxylic acid via an acyl chloride intermediate is a robust and versatile method for expanding chemical diversity and optimizing lead compounds.
This protocol focuses on the use of this compound. The hydrochloride salt form enhances the stability of the highly reactive acyl chloride moiety, making it more amenable to storage and handling. However, this necessitates the use of a base in the reaction to both neutralize the hydrochloride and scavenge the HCl gas produced during the acylation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of an alcohol with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[6][7] The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrogen chloride byproduct.[8][9]
The key steps are:
-
Neutralization: The added base neutralizes the hydrochloride salt of the acyl chloride, liberating the free acyl chloride.
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[10][11]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The base removes a proton from the oxonium ion, yielding the final ester product and the protonated base (e.g., triethylammonium chloride).
Caption: General mechanism of nucleophilic acyl substitution.
Detailed Experimental Protocol
This protocol outlines a general procedure for acylating a primary or secondary alcohol. Optimization may be required based on the specific substrate.
Materials and Reagents
-
Substrates: this compound (1.0 eq), Alcohol of interest (1.0 - 1.2 eq)
-
Base: Triethylamine (Et₃N) or Pyridine (2.5 - 3.0 eq). Ensure it is anhydrous.
-
Catalyst (Optional): 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq). DMAP is a highly efficient acylation catalyst.[9][12]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[13]
-
Work-up Solutions: Saturated aqueous sodium bicarbonate (NaHCO₃), 1M Hydrochloric acid (HCl), Brine (saturated NaCl solution).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, standard glassware, rotary evaporator.
Step-by-Step Experimental Workflow
Caption: Step-by-step experimental workflow for acylation.
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add the alcohol (1.1 eq), anhydrous DCM (to make a ~0.1 M solution), and triethylamine (2.5 eq). If using, add DMAP (0.05 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.[8]
-
Acyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled alcohol solution over 15-30 minutes.
-
Causality Insight: Slow, dropwise addition prevents a rapid temperature increase, which could lead to side reactions and degradation of the acyl chloride. The use of 2.5 equivalents of base accounts for both neutralizing the hydrochloride salt and scavenging the HCl generated in situ.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the limiting reagent (typically the alcohol).
-
Work-up & Extraction:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).[14][15]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization
The purified ester should be characterized to confirm its structure and purity using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure. Spectroscopic data for the imidazo[1,2-a]pyridine core is well-documented.[16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically ~1735 cm⁻¹).
Summary of Key Parameters and Troubleshooting
| Parameter | Recommended Range | Rationale & Notes |
| Equivalents of Alcohol | 1.0 - 1.2 | Using a slight excess of the alcohol can help drive the reaction to completion if the alcohol is not the more valuable reagent. |
| Equivalents of Base | 2.5 - 3.0 | Must be sufficient to neutralize the HCl salt and the HCl byproduct. Excess is used to ensure the reaction medium remains basic. |
| Solvent | Anhydrous DCM, THF | Must be inert to the reaction conditions and capable of dissolving the reagents. Must be anhydrous as acyl chlorides react violently with water.[13][17] |
| Temperature | 0 °C to RT | Initial cooling controls exothermicity. Most acylations proceed readily at room temperature. Hindered alcohols may require gentle heating. |
| Catalyst (DMAP) | 0 - 0.1 eq | Dramatically increases the rate of acylation, especially for sterically hindered alcohols.[18] |
| Reaction Time | 2 - 16 hours | Highly dependent on the reactivity of the alcohol. Monitor by TLC. |
Troubleshooting:
-
Low Yield: May be due to moisture in the reagents/glassware, insufficient base, or a sterically hindered alcohol. Consider adding DMAP or gently heating the reaction.
-
Incomplete Reaction: If starting material persists, add more acyl chloride or increase the reaction time/temperature.
-
Hydrolysis of Acyl Chloride: If the corresponding carboxylic acid is isolated, it indicates the presence of water. Ensure all reagents, solvents, and glassware are scrupulously dry.[19]
Safety and Handling
Acyl chlorides are hazardous reagents and must be handled with appropriate care.
-
Corrosivity and Reactivity: Acyl chlorides are corrosive and react violently with water, alcohols, and amines, releasing heat and toxic HCl gas.[17][20]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[21]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Quenching: Quench any residual acyl chloride carefully by slowly adding it to a stirred solution of sodium bicarbonate or an alcohol like isopropanol.[19]
References
-
G. S. S. S. K. Devi, M. V. Basavanag, "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update," Current Topics in Medicinal Chemistry, 2016.
-
Q. Song, et al., "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents," RSC Medicinal Chemistry, 2024.
-
Save My Exams, "Acylation Mechanism," A Level Chemistry Revision Notes.
-
Sparkl, "Reaction of Alcohols with Acyl Chlorides to Form Esters," AS & A Level Chemistry Revision Notes.
-
BenchChem, "Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers," BenchChem Technical Guides.
-
S. B. Singh, et al., "Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents," Journal of Medicinal Chemistry, 2023.
-
L. A. P. Ferreira, et al., "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities," ACS Omega, 2024.
-
Chemistry LibreTexts, "Reactions of Acyl Chlorides with Alcohols".
-
J. Clark, "Reaction between acyl chlorides and alcohols - addition/elimination," Chemguide.
-
Semantic Scholar, "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update".
-
J. M. Concellón, et al., "Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter," European Journal of Organic Chemistry, 2008.
-
A. M. El-Sayed, et al., "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives," Molecules, 2004.
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Application Notes and Protocols for Imidazo[1,2-a]pyridine-6-carboxamides in Anticancer Research
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, derivatives featuring a carboxamide moiety at the 6-position have emerged as a focal point in oncology research. These compounds exhibit potent and often selective anticancer effects by modulating critical cellular pathways implicated in tumorigenesis and proliferation. This document serves as a technical guide for researchers, providing an in-depth overview of the primary mechanisms of action, detailed protocols for in vitro evaluation, and guidance on data interpretation for novel imidazo[1,2-a]pyridine-6-carboxamide analogues.
Introduction: The Rationale for Targeting Cancer with Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a nitrogen-rich fused bicyclic system that has garnered significant attention from medicinal chemists.[1] Its rigid structure and synthetic tractability allow for precise, multi-positional modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Various derivatives have been shown to possess potent anticancer activities against a range of human cancer cell lines, including those of the breast, lung, colon, and liver.[1][2]
The introduction of a carboxamide group at the 6-position, in particular, has been a successful strategy in developing potent kinase inhibitors. This functional group can act as a key hydrogen bond donor and acceptor, facilitating strong and specific interactions within the ATP-binding pockets of target kinases. A primary and well-validated target for this class of compounds is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is one of the most frequently hyperactivated pathways in human cancers.[3]
Primary Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine derivatives, including those with substitutions at the 6-position, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[3]
Imidazo[1,2-a]pyridine-6-carboxamide analogues are often designed to function as ATP-competitive inhibitors of PI3K, particularly the Class I alpha isoform (PI3Kα).[3] By binding to the kinase domain, they block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors like Akt and mTOR, ultimately leading to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis.[3][5]
Application Notes: A Stepwise Approach to In Vitro Evaluation
A structured, multi-assay approach is essential to characterize the anticancer potential of novel imidazo[1,2-a]pyridine-6-carboxamide derivatives. The workflow progresses from broad cytotoxicity screening to specific mechanistic validation.
Cell Line Selection: The Importance of Genetic Context
The choice of cancer cell lines for initial screening is a critical experimental decision. Since many imidazo[1,2-a]pyridines target the PI3K pathway, it is logical to select a panel of cell lines with known alterations in this pathway.
-
PIK3CA-mutant lines: Cells with activating mutations in the PIK3CA gene (e.g., MCF-7 and T47D breast cancer, HCC827 lung cancer) are often hypersensitive to PI3K inhibitors.[3][6]
-
PTEN-null/mutant lines: Cells lacking the PTEN tumor suppressor (e.g., DU-145 prostate cancer, A549 lung cancer) have constitutively active PI3K signaling and can serve as responsive models.[3][7]
-
Wild-type lines: Including cell lines without known mutations in the PI3K pathway (e.g., MDA-MB-231 breast cancer) helps to assess the selectivity and spectrum of activity.[7]
Quantitative Data: Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying the potency of an anticancer compound. The table below summarizes the reported activity of representative 6-substituted imidazo[1,2-a]pyridine derivatives.
| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| 13k | PI3Kα Inhibitor | HCC827 (Lung) | 0.09 | [3] |
| A549 (Lung) | 0.43 | [3] | ||
| MCF-7 (Breast) | 0.17 | [3] | ||
| 14j | Amide Derivative | MCF-7 (Breast) | 0.021 | [7] |
| A549 (Lung) | 0.091 | [7] | ||
| DU-145 (Prostate) | 0.24 | [7] | ||
| IP-5 | PI3K/Akt Inhibitor | HCC1937 (Breast) | 45 | [8][9] |
| IP-6 | PI3K/Akt Inhibitor | HCC1937 (Breast) | 47.7 | [8][9] |
Note: The significant difference in potency (e.g., between 13k/14j and IP-5/IP-6) highlights the profound impact of specific chemical modifications on the imidazo[1,2-a]pyridine scaffold.
Experimental Protocols
The following protocols are standardized methodologies for the in vitro characterization of imidazo[1,2-a]pyridine-6-carboxamides.
Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Causality Note: This pre-incubation period ensures cells are in a logarithmic growth phase and have recovered from trypsinization before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells.
-
Controls (Critical): Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only). A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Causality Note: During this time, only viable cells will convert the MTT to formazan crystals, resulting in a visible purple precipitate.
-
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). PI3K/Akt inhibition often leads to cell cycle arrest, typically at the G1/S or G2/M transition.[3]
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound at 1x and 2x its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Causality Note: Fixation permeabilizes the cell membrane and preserves the cellular structure for subsequent staining.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases based on the DNA content histogram.
-
Data Interpretation: An accumulation of cells in a specific peak (e.g., the G2/M peak) compared to the control indicates cell cycle arrest in that phase.[3]
-
Protocol: Target Engagement via Western Blot
Principle: Western blotting is used to detect and quantify specific proteins in a sample. To confirm that an imidazo[1,2-a]pyridine-6-carboxamide inhibits the PI3K pathway, one must demonstrate a reduction in the phosphorylation of its downstream effector, Akt.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells as in the cell cycle protocol. Wash cells with cold PBS and lyse with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Self-Validation: It is crucial to probe for both the phosphorylated form (p-Akt) and the total protein (total Akt). A decrease in p-Akt with no change in total Akt confirms inhibition of the kinase activity, not just a reduction in protein expression. β-actin serves as a loading control to ensure equal protein amounts were loaded in each lane.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the p-Akt signal to the total Akt signal to determine the specific reduction in phosphorylation.
Conclusion and Future Perspectives
Imidazo[1,2-a]pyridine-6-carboxamides represent a highly promising class of anticancer agents, particularly as inhibitors of the PI3K/Akt/mTOR pathway. The protocols and application notes provided herein offer a robust framework for the systematic in vitro evaluation of novel analogues. Future work in this area should focus on optimizing potency, improving selectivity to minimize off-target effects, and evaluating lead compounds in relevant in vivo xenograft models to assess their therapeutic potential in a preclinical setting.[10]
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Application Notes and Protocols for the Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogs as Antituberculosis Agents
Introduction: A Renewed Assault on an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutic agents.[1][3] In this context, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating potent activity against both drug-sensitive and resistant Mtb strains.[1][2][3][4]
The discovery of compounds like Telacebec (Q203), which targets the QcrB subunit of the cytochrome bc1 complex essential for cellular respiration, has validated the IPA core as a promising starting point for developing new antitubercular drugs.[2][3][5] This guide provides a comprehensive overview of the synthetic strategies used to create novel IPA analogs, detailed protocols for their synthesis and biological evaluation, and insights into interpreting the resulting data for drug development professionals.
Section 1: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The versatility of the IPA scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. The choice of a specific route depends on the desired substitution pattern, availability of starting materials, and scalability.
Classical Condensation: The Foundation
The most fundamental approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6][7] This reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the aminopyridine attacks the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic IPA ring.
-
Rationale: This method is straightforward and effective for producing a wide range of 2- and 3-substituted IPAs. The reaction conditions are often mild, making it tolerant of various functional groups.
-
Causality: The regioselectivity is driven by the higher nucleophilicity of the pyridine ring nitrogen compared to the exocyclic amino group. The subsequent cyclization is an intramolecular condensation favored by the proximity of the reacting groups.
Multi-Component Reactions (MCRs): A Strategy for Efficiency
MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful and atom-economical approach to synthesize highly substituted IPAs in a single step.[6][8][9] Typically, this involves reacting a 2-aminopyridine, an aldehyde, and an isocyanide.
-
Rationale: MCRs are highly convergent, allowing for the rapid generation of a library of diverse compounds from simple building blocks. This is particularly advantageous in the early stages of drug discovery for exploring the structure-activity relationship (SAR).
-
Mechanism Insight: The reaction cascade often involves the formation of an imine from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by rearrangement to yield the final product.[8]
Transition Metal-Catalyzed Cross-Coupling: Precision and Complexity
For more complex analogs, transition metal-catalyzed reactions like the Sonogashira and Ullmann couplings provide precise control over bond formation.[10]
-
Sonogashira Coupling: This Pd/Cu-catalyzed reaction is invaluable for introducing alkyne functionalities onto a pre-formed IPA core, typically at a halogenated position.[11][12][13] These alkynes can then be further elaborated. The reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13]
-
Ullmann Condensation: This copper-catalyzed reaction is used to form C-N, C-O, or C-S bonds.[14] In the context of IPA synthesis, it can be used for intramolecular cyclization to form the fused ring system or to couple nucleophiles to a halogenated IPA scaffold.[15][16]
-
Rationale: These methods enable the synthesis of analogs that are inaccessible through classical condensation or MCRs, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthetic Workflow Overview
The general process from starting materials to a purified, characterized IPA analog follows a logical sequence.
Caption: General workflow for the synthesis and characterization of an Imidazo[1,2-a]pyridine analog.
Section 2: Protocol for Synthesis of an Imidazo[1,2-a]pyridine-3-carboxamide Analog
This protocol describes a representative two-step synthesis for an IPA-3-carboxamide, a common structural motif in potent antitubercular agents.[4][5][17][18] The first step is the formation of an ethyl 2-substituted-imidazo[1,2-a]pyridine-3-carboxylate via condensation, followed by amidation.
Materials and Equipment
-
Reagents: Substituted 2-aminopyridine, ethyl 2-chloro-3-oxobutanoate (or similar α-halo-β-ketoester), sodium bicarbonate (NaHCO₃), ethanol, N,N-dimethylformamide (DMF), desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel), standard glassware, NMR spectrometer, LC-MS system.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Reaction Setup: To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq), sodium bicarbonate (2.0 eq), and ethanol.
-
Reagent Addition: While stirring, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester intermediate.
Step 2: Amidation to Form the Imidazo[1,2-a]pyridine-3-carboxamide
-
Hydrolysis (Optional but common): The ester from Step 1 is often hydrolyzed to the corresponding carboxylic acid using LiOH or NaOH before proceeding to amidation.
-
Reaction Setup: In a clean, dry flask, dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in DMF.
-
Reagent Addition: Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification and Characterization: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the final compound by column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Section 3: Protocols for Biological Evaluation
Once synthesized and purified, the IPA analogs must be evaluated for their antitubercular activity and potential toxicity to mammalian cells.
Protocol 1: In Vitro Antitubercular Activity (MIC) using Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a rapid and inexpensive method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.[19][20][21][22] The assay uses a redox indicator (Alamar Blue) which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells.[20]
Materials and Equipment
-
Reagents: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Alamar Blue reagent, sterile deionized water, positive control drug (e.g., Isoniazid), negative control (DMSO).
-
Equipment: Sterile 96-well microplates, biosafety cabinet (BSL-3), incubator (37 °C), multichannel pipette, microplate reader (optional, for quantitative results).
Step-by-Step Methodology
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to prevent evaporation.
-
Compound Dilution: Serially dilute the test compounds in 7H9 broth directly in the plate, typically starting from a high concentration (e.g., 100 µg/mL) across 10-12 wells. The final volume in each well should be 100 µL. Include wells for a positive drug control and a no-drug (bacteria only) control.
-
Inoculum Preparation: Grow Mtb H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each test well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37 °C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: In Vitro Cytotoxicity using MTT Assay
The MTT assay is a standard colorimetric test to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[23][24][25] It is crucial for determining if an active compound is selectively toxic to mycobacteria over mammalian cells.
Materials and Equipment
-
Reagents: Mammalian cell line (e.g., Vero or HepG2), cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution, DMSO.
-
Equipment: Sterile 96-well plates, CO₂ incubator (37 °C, 5% CO₂), multichannel pipette, microplate reader (absorbance at ~570 nm).
Step-by-Step Methodology
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the appropriate wells. Include a "cells only" control and a "medium only" blank.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Biological Screening Workflow
Caption: Workflow for the biological evaluation of Imidazo[1,2-a]pyridine analogs.
Section 4: Data Interpretation and SAR
Effective drug discovery relies on robust data analysis. The primary outputs from the biological evaluation are the MIC and IC₅₀ values.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that inhibits the visible growth of the microorganism. A lower MIC value indicates higher potency.
-
50% Cytotoxic Concentration (IC₅₀): The concentration of the drug that causes a 50% reduction in the viability of mammalian cells. A higher IC₅₀ value indicates lower toxicity.
-
Selectivity Index (SI): Calculated as SI = IC₅₀ / MIC . The SI is a critical parameter that measures the selectivity of a compound for the target pathogen over host cells. A higher SI value (typically >10) is desirable for a promising drug candidate.
Example Data Summary
| Compound | R¹ Group | R² Group | MIC (µM) vs Mtb H37Rv | IC₅₀ (µM) vs Vero Cells | Selectivity Index (SI) |
| IPA-1 | -CH₃ | -H | 1.50 | >128 | >85 |
| IPA-2 | -CH₃ | 4-Cl | 0.19 | >128 | >673 |
| IPA-3 | -Ph | -H | 0.75 | 95 | 126 |
| IPA-4 | -Ph | 4-F | 0.10 | 110 | 1100 |
| Isoniazid | (Control) | (Control) | 0.30 | >200 | >667 |
This table presents hypothetical data for illustrative purposes.
From this data, one can derive preliminary Structure-Activity Relationships (SAR) . For instance, comparing IPA-1 and IPA-2 , the addition of a 4-chloro substituent on the R² phenyl ring appears to significantly increase potency (lower MIC). Similarly, comparing IPA-3 and IPA-4 suggests that a 4-fluoro group enhances activity. Numerous studies have shown that the nature and position of the carboxamide group at position 3 are critical for potent anti-TB activity.[2][4][5]
Conclusion
The imidazo[1,2-a]pyridine scaffold is a clinically validated and highly promising platform for the development of next-generation antituberculosis agents. By combining efficient synthetic strategies with robust biological evaluation protocols, researchers can systematically explore the chemical space around this core. The workflows and detailed methods provided in this guide serve as a foundational resource for scientists dedicated to discovering novel drugs to combat the global threat of tuberculosis. A focus on optimizing both potency (low MIC) and safety (high SI) will be paramount in advancing new IPA candidates toward clinical development.
References
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Kumar, S., Singh, S., Singh, V., & de Kock, C. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
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Ballel, N. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology. [Link]
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Olotu, F. A., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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Boncler, M., et al. (2014). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology. [Link]
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Lawson, L., et al. (2011). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]
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Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology. [Link]
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Abrahams, K. A., et al. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design. [Link]
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Abrahams, K. A., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Al-dujaili, A. H. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Dang, Q. L., et al. (2000). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research. [Link]
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Patel, T., et al. (2024). Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Bentham Science Publishers. [Link]
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Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]
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ResearchGate. (n.d.). Anti Mycobacterial activity by Alamar Blue assay (MABA). ResearchGate. [Link]
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Jose, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. SpringerLink. [Link]
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ResearchGate. (2020). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Shaabani, A., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]
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Moraski, G. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Bautista-Hernández, C. I., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
-
S. F. Vasilevsky, et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
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Bakherad, M., et al. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Synthetic Communications. [Link]
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ResearchGate. (2015). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[23][26]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthetic routes for access to imidazo[1,2‐a]pyridines 5. ResearchGate. [Link]
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Bakherad, M., et al. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Taylor & Francis Online. [Link]
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ResearchGate. (2025). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ResearchGate. [Link]
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Martins, F., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry. [Link]
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Wang, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology. [Link]
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RSC Publishing. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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ResearchGate. (2021). Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ResearchGate. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Harnessing the Imidazo[1,2-a]pyridine Scaffold: Application Notes for the Synthesis of Covalent Inhibitors Using Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic deployment of covalent inhibitors represents a paradigm of potency and prolonged pharmacodynamic effects in modern drug discovery. This guide provides an in-depth exploration of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride , a reactive building block poised for the development of targeted covalent inhibitors. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent kinase inhibition, making this scaffold a fertile ground for the design of novel therapeutics, particularly in oncology.[1][3][4]
The introduction of a carbonyl chloride moiety at the 6-position transforms this versatile scaffold into a reactive electrophile, capable of forming stable covalent bonds with nucleophilic residues on target proteins. This application note will elucidate the principles, protocols, and analytical techniques for leveraging this reagent in the creation and characterization of novel covalent inhibitors.
The Rationale for Covalent Inhibition with an Imidazo[1,2-a]pyridine Core
Targeted covalent inhibitors (TCIs) typically consist of a scaffold that provides binding affinity for the target protein and a reactive "warhead" that forms a covalent bond with a nearby nucleophilic amino acid, most commonly a cysteine residue.[5][6] This covalent linkage can lead to irreversible or reversible inhibition, offering several advantages over non-covalent counterparts, including:
-
Enhanced Potency: The covalent bond can dramatically increase the apparent affinity of the inhibitor.
-
Prolonged Duration of Action: The inhibitory effect can persist long after the unbound drug has been cleared from circulation.
-
Overcoming Drug Resistance: Covalent inhibitors can be effective against mutations that confer resistance to non-covalent drugs.
The imidazo[1,2-a]pyridine scaffold has been successfully utilized in the development of covalent inhibitors, notably targeting the G12C mutant of KRAS, a previously "undruggable" oncology target.[7] This precedent underscores the potential of this heterocyclic system to be tailored for covalent drug design. The 6-carbonyl chloride functional group serves as a potent acylating agent, poised to react with nucleophilic residues within the binding site of a target protein.
Mechanism of Covalent Modification
The primary mechanism of action for Imidazo[1,2-a]pyridine-6-carbonyl chloride is the acylation of a nucleophilic amino acid residue, such as cysteine, lysine, serine, or threonine, on the target protein. The highly electrophilic carbonyl carbon of the acyl chloride is susceptible to nucleophilic attack, leading to the formation of a stable amide (from lysine) or thioester (from cysteine) bond and the release of hydrochloric acid.
Caption: General mechanism of covalent inhibition.
Experimental Protocols
Handling and Stability of this compound
Acyl chlorides are reactive compounds that are sensitive to moisture. It is crucial to handle this compound in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) and to use anhydrous solvents to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid. The hydrochloride salt form enhances stability for storage but will still react with nucleophiles. Short-term storage in a desiccator is recommended. For longer-term storage, keep the reagent in a tightly sealed container at low temperature (-20°C).
The stability of the acyl chloride in aqueous buffers is limited. It is recommended to prepare stock solutions in an anhydrous, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use and to add it to the aqueous reaction buffer in a small volume to minimize hydrolysis.
Protocol for Covalent Modification of a Target Protein
This protocol provides a general framework for the covalent modification of a purified protein with a nucleophilic residue (e.g., cysteine). Optimization of reaction conditions (e.g., pH, temperature, incubation time, and stoichiometry) is essential for each specific target protein.
Materials:
-
Target protein with a known or putative nucleophilic residue.
-
This compound.
-
Anhydrous DMSO.
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid buffers with primary amines, such as Tris, as they will react with the acyl chloride.
-
Quenching solution (e.g., 1 M dithiothreitol (DTT) or 1 M β-mercaptoethanol).
-
Desalting columns or dialysis equipment.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target protein in the reaction buffer to a final concentration of 1-10 µM.
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the target protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 1 to 10-fold molar excess over the protein). The final DMSO concentration should be kept low (ideally <5%) to avoid protein denaturation.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (ranging from 30 minutes to several hours). The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing a high concentration of a nucleophile (e.g., DTT or β-mercaptoethanol) to scavenge any unreacted acyl chloride.
-
-
Removal of Excess Reagents:
-
Remove the unreacted inhibitor and quenching reagent by buffer exchange using a desalting column or by dialysis against the reaction buffer.
-
-
Analysis of Covalent Modification:
-
Analyze the protein sample for covalent modification using techniques such as mass spectrometry (see Section 3).
-
Caption: Workflow for covalent modification of proteins.
Fragment Screening Protocol
For the initial identification of protein targets, this compound can be used in a fragment-based screening approach. This involves screening the compound against a panel of proteins to identify "hits" that form covalent adducts.[8]
Materials:
-
A library of purified proteins of interest.
-
This compound.
-
Anhydrous DMSO.
-
Screening Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
High-throughput analysis platform (e.g., mass spectrometry).
Procedure:
-
Library Preparation:
-
Prepare a solution of each target protein in the screening buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
-
Screening:
-
In a multi-well plate format, incubate each protein with the acyl chloride fragment.
-
Include appropriate controls (e.g., protein alone, protein with hydrolyzed acyl chloride).
-
-
Analysis:
-
After incubation, analyze the samples using a high-throughput method such as intact protein mass spectrometry to detect a mass shift corresponding to the covalent addition of the imidazo[1,2-a]pyridine-6-carbonyl moiety.
-
Characterization of Covalent Adducts
Confirmation of covalent bond formation and identification of the modified amino acid residue are critical steps in the validation of a covalent inhibitor. Mass spectrometry is the primary tool for this purpose.[9][10][11][12]
Intact Protein Mass Spectrometry
Analysis of the intact protein before and after reaction with the inhibitor can confirm covalent modification. A mass increase corresponding to the molecular weight of the imidazo[1,2-a]pyridine-6-carbonyl moiety (minus the elements of HCl) is indicative of covalent adduct formation.
| Compound/Moiety | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₆Cl₂N₂O | 217.05 |
| Imidazo[1,2-a]pyridine-6-carbonyl moiety | C₈H₅N₂O | 145.14 |
Expected Mass Shift: +145.14 Da
Peptide Mapping by LC-MS/MS
To identify the specific site of modification, the protein-inhibitor adduct is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will exhibit a mass shift of +145.14 Da, and fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue that has been acylated.
Caption: Workflow for characterizing covalent adducts.
Concluding Remarks
This compound is a valuable tool for the development of novel covalent inhibitors. Its privileged scaffold offers a strong foundation for achieving high-affinity binding to a range of biological targets, particularly kinases. The reactive acyl chloride "warhead" enables the formation of stable covalent bonds with nucleophilic residues, leading to potent and durable inhibition. The protocols and analytical workflows outlined in this guide provide a comprehensive framework for researchers to explore the potential of this reagent in their drug discovery programs. As with any reactive compound, careful handling and optimization of reaction conditions are paramount to success. The strategic application of this building block holds the promise of unlocking new therapeutic opportunities.
References
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Al-Tel, T. H., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Green Chemistry. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. RSC Publishing. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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Hayakawa, M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). RSC. [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2025). bioRxiv. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). National Institutes of Health. [Link]
-
Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridine under Ambient Conditions. (2016). ResearchGate. [Link]
-
Recent advances in the development of covalent inhibitors. (2021). National Institutes of Health. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). National Institutes of Health. [Link]
-
Electrophilic warheads in covalent drug discovery: an overview. (2022). ResearchGate. [Link]
-
Exploring long-chain S-acylation with mass spectrometry strategies. (2025). Utrecht University. [Link]
-
Set-up and screening of a fragment library targeting the 14-3-3 protein interface. (2020). National Institutes of Health. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2012). PubMed Central. [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2025). Utrecht University. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]
-
Recent Advances in Covalent Drug Discovery. (2022). MDPI. [Link]
-
Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. (2006). PubMed. [Link]
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Advanced approaches of developing targeted covalent drugs. (2022). RSC Publishing. [Link]
-
Rapid, Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Journal of the American Chemical Society. [Link]
-
Rapid covalent-probe discovery by electrophile fragment screening. (2018). bioRxiv. [Link]
-
Covalent drug discovery exploiting the new warheads. (2022). Kyushu University Pure Portal Site. [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. [Link]
-
Analysis of Protein Cysteine Acylation Using a Modified Suspension Trap (Acyl-Trap). (2024). National Institutes of Health. [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (2016). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation with Heteroaromatic Acyl Chlorides
Welcome to the technical support center dedicated to navigating the complexities of amide bond formation using heteroaromatic acyl chlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of reagents. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these critical reactions.
Introduction: The Power and Pitfalls of Heteroaromatic Acyl Chlorides
Heteroaromatic amides are privileged scaffolds in pharmaceuticals, agrochemicals, and materials science. The use of heteroaromatic acyl chlorides is a direct and often highly efficient method for their synthesis.[1][] Unlike their aliphatic or simple aromatic counterparts, the presence of heteroatoms (N, O, S) and the electronic nature of the aromatic ring introduce specific challenges. These can range from reagent instability and unexpected side reactions to sluggish conversions.[3][4]
This guide provides a structured approach to understanding and overcoming these obstacles, ensuring reliable and high-yielding amide bond formation.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during amide bond formation with heteroaromatic acyl chlorides in a practical question-and-answer format.
Q1: My reaction is sluggish or stalls completely, with significant unreacted amine. What are the likely causes and solutions?
A1: This is a frequent issue, often pointing to either the reduced electrophilicity of the acyl chloride or the deactivation of the amine nucleophile.
-
Causality 1: Reduced Electrophilicity of the Acyl Chloride. Electron-rich heteroaromatic rings (e.g., furan, pyrrole, some thiophenes) can donate electron density into the carbonyl group, reducing its electrophilicity and making it less reactive towards amines.[5]
-
Causality 2: In Situ Amine Deactivation. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[6] If not effectively neutralized, this HCl will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[7]
-
Causality 3: Poor Solubility. One or more of your reactants may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low conversion.
Solutions:
-
Optimize the Base:
-
Stoichiometry: Ensure at least two equivalents of a tertiary amine base (like triethylamine or DIEA) are used: one to neutralize the generated HCl and one to act as a base catalyst.[]
-
Schotten-Baumann Conditions: For robust amines, a two-phase system with an aqueous inorganic base (e.g., NaOH or K₂CO₃) can be highly effective at scavenging HCl.[8][9] The organic phase contains the acyl chloride and amine, while the aqueous base neutralizes the HCl as it forms.[10]
-
-
Catalyze the Reaction:
-
DMAP Catalysis: For electron-rich or sterically hindered acyl chlorides, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[][11] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate.
-
-
Increase Thermal Energy: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation barrier for less reactive partners. Monitor for decomposition if the acyl chloride is known to be thermally labile.
Q2: I'm observing multiple products by TLC/LCMS, and my yield of the desired amide is low. What side reactions are common with heteroaromatic acyl chlorides?
A2: The heteroaromatic ring itself can be the source of side reactions, a complication not seen with simple benzoyl chloride.
-
Causality 1: Ring Chlorination (for Pyridine Systems). When preparing pyridinecarbonyl chlorides from their corresponding carboxylic acids using thionyl chloride (SOCl₂), chlorination of the pyridine ring can occur, particularly at the 4-position.[3] This leads to a mixture of acyl chlorides and, consequently, a mixture of amide products that can be difficult to separate.
-
Causality 2: Ring Opening (for Sensitive Heterocycles). Electron-rich five-membered rings like furan can be sensitive to strong acids.[12] The HCl generated during the reaction, if not properly scavenged, can potentially lead to ring-opening or polymerization, especially at elevated temperatures.
-
Causality 3: Acyl Chloride Dimerization/Anhydride Formation. If trace moisture is present, the acyl chloride can hydrolyze back to the carboxylic acid. This acid can then react with another molecule of acyl chloride to form an anhydride, which is a less reactive acylating agent.[13]
Solutions:
-
Purify the Acyl Chloride: If you are preparing the acyl chloride in-house, ensure it is pure before use. Distillation or crystallization can remove contaminants like the ring-chlorinated species. For picolinoyl chloride, using the more stable hydrochloride salt can be a good strategy.
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents to minimize hydrolysis and subsequent anhydride formation.[14]
-
Control Temperature: Start reactions at 0 °C to control the initial exothermic reaction and minimize side reactions, then allow to warm to room temperature.[15]
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the position of the heteroatom and the acyl chloride group affect reactivity?
A1: The relative positions are critical. For example, in pyridine systems, a nitrogen at the 2- or 4-position has a strong electron-withdrawing effect through resonance, making the corresponding acyl chloride more reactive than a 3-substituted (nicotinoyl) analogue. However, the nitrogen lone pair in 2-substituted systems can also chelate, potentially influencing the reaction pathway.
Q2: Are heteroaromatic acyl chlorides stable? How should they be stored?
A2: Stability varies greatly.
-
Pyridinecarbonyl chlorides are often prepared and used as hydrochloride salts to improve stability and ease of handling.
-
Furoyl and thenoyl chlorides are generally more stable than simple aliphatic acyl chlorides but are still highly sensitive to moisture and should be handled under an inert atmosphere.[4][16]
-
Storage: Always store under an inert atmosphere (nitrogen or argon), in a cool, dry place. For long-term storage, sealing in an ampoule is recommended. They are corrosive and lachrymatory, so appropriate personal protective equipment is essential.[17]
Q3: When should I use a coupling agent instead of an acyl chloride?
A3: While acyl chlorides are highly reactive, coupling agents (e.g., HATU, EDC) are preferred when:
-
The corresponding heteroaromatic carboxylic acid is sensitive and decomposes during conversion to the acyl chloride.
-
The substrate contains sensitive functional groups that are incompatible with chlorinating agents like SOCl₂ or oxalyl chloride.
-
You are working with amino acids and want to minimize the risk of racemization.[1]
Part 3: Data & Protocols
Table 1: Comparative Reactivity and Stability of Common Heteroaromatic Acyl Chlorides
| Heteroaromatic Acyl Chloride | Heterocycle Type | Electronic Character | Relative Reactivity | Stability Notes | Potential Side Reactions |
| Picolinoyl Chloride (2-Py) | Pyridine | Electron-Deficient | High | Often used as HCl salt for stability. | Ring chlorination during synthesis.[3] |
| Nicotinoyl Chloride (3-Py) | Pyridine | Electron-Deficient | Moderate | Generally stable if kept dry. | Less prone to ring activation. |
| Isonicotinoyl Chloride (4-Py) | Pyridine | Electron-Deficient | High | Susceptible to hydrolysis. | Ring is highly activated. |
| 2-Furoyl Chloride | Furan | Electron-Rich | Moderate to High | Prone to hydrolysis; can darken on storage. | Ring opening under strongly acidic conditions. |
| 2-Thiophenecarbonyl Chloride | Thiophene | Electron-Rich | Moderate | Generally more stable than 2-furoyl chloride. | Ring can be oxidized by strong oxidants.[18] |
Experimental Protocol: General Procedure for Amide Synthesis using 2-Furoyl Chloride and Benzylamine (Schotten-Baumann Conditions)
This protocol describes a robust method for coupling an electron-rich heteroaromatic acyl chloride with a primary amine.
Materials:
-
2-Furoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzylamine (1.05 eq) and dichloromethane (to make a ~0.5 M solution). Add an equal volume of 1 M NaOH solution. Stir the biphasic mixture vigorously at room temperature.
-
Acyl Chloride Addition: Dissolve 2-furoyl chloride (1.0 eq) in a small amount of DCM. Add this solution dropwise to the stirring biphasic mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LCMS until the 2-furoyl chloride is consumed.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted benzylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-benzyl-2-furamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizing the Catalytic Role of DMAP:
For less reactive systems, DMAP catalysis is key. The mechanism involves the formation of a highly reactive N-acylpyridinium salt.
Caption: Catalytic cycle of DMAP in amide bond formation.
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
ResearchGate. (2009). An improved method of amide synthesis using acyl chlorides. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]
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J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
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National Center for Biotechnology Information. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Thiopheneacetyl chloride. [Link]
- Google Patents. (n.d.).
-
Brainly.com. (2023). Compare the order of basic strength of furan, pyrrole, thiophene, and pyridine. [Link]
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University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]
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Datapdf. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. [Link]
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ResearchGate. (2024). Catalytic amidation via DMAP. [Link]
-
ResearchGate. (2021). Why did my amide synthesis does not work?. [Link]
-
YouTube. (2021). Preparation of Acid Anhydrides | Acyl Chloride & Carboxylic Acid Reactions Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
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Chemguide. (n.d.). the preparation of amides. [Link]
-
ResearchGate. (n.d.). Direct C–H Arylation and Alkylation of Electron-Deficient Heteroaromatic Compounds with Organozinc Reagents. [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
Careers360. (2020). explain the stability between furan pyrrole and thiophene. [Link]
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CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. [Link]
- Google Patents. (n.d.).
-
YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. [Link]
-
SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
- Google Patents. (n.d.). A kind of preparation method of 2 thiophen acetyl chloride.
-
National Center for Biotechnology Information. (n.d.). Furan-2-acetyl chloride. [Link]
-
Reddit. (2024). Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?. [Link]
-
Nanoscale (RSC Publishing). (n.d.). Non-directed C–H arylation of electron-deficient arenes by synergistic silver and Pd3 cluster catalysis. [Link]
-
Taylor & Francis. (n.d.). Electron-rich – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
ResearchGate. (n.d.). Reaction scope of electron-rich arenes Regioisomers were not observed unless otherwise mentioned. [Link]
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Common side reactions in the synthesis of Imidazo[1,2-a]pyridine-6-carboxamides
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carboxamides
A Guide to Troubleshooting Common Side Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyridine-6-carboxamides. This document is designed for researchers, medicinal chemists, and process development scientists who work with this privileged scaffold. The Imidazo[1,2-a]pyridine core is a cornerstone in modern drug discovery, found in marketed drugs like Zolpidem and Saripidem, and is a focal point of extensive research.[1][2][3] However, its synthesis, particularly the introduction of the C6-carboxamide functionality, can be accompanied by challenging side reactions that impact yield, purity, and scalability.
This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the chemical causality behind the issues and their solutions. We will address the two most critical stages: the formation of the heterocyclic core, often via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and the subsequent installation of the C6-carboxamide, typically via Pd-catalyzed aminocarbonylation.
Section 1: FAQs - Core Scaffold Synthesis (Groebke-Blackburn-Bienaymé Reaction)
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful and atom-economical method for constructing the imidazo[1,2-a]pyridine core.[4][5] Despite its elegance, the reaction is sensitive to several parameters that can lead to significant side product formation.
Q1: My GBB reaction has stalled, leaving significant amounts of unreacted 2-aminopyridine and aldehyde. What is the primary cause?
A: This is a classic symptom of inefficient imine formation, which is the first and often rate-determining step of the GBB reaction. The condensation of the 2-aminopyridine and the aldehyde to form the N-pyridinyl-imine is an equilibrium process that generates water. If this water is not effectively removed or sequestered, it can hydrolyze the imine back to its starting materials, preventing the subsequent, irreversible [4+1] cycloaddition with the isocyanide.
-
Causality: The reaction's success hinges on pushing the equilibrium towards the imine intermediate. Lewis or Brønsted acid catalysts are crucial as they activate the aldehyde's carbonyl group, but their efficacy is diminished in the presence of water.[5][6]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dichloromethane, THF, or methanol).
-
Employ a Dehydrating Agent: The addition of a dehydrating agent like trimethyl orthoformate or molecular sieves (3Å or 4Å) can significantly improve yields by consuming the water generated in situ.[6]
-
Optimize Catalyst: While many acids can catalyze the reaction, scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) are highly effective Lewis acids that are less sensitive to trace amounts of water.[7] For a Brønsted acid approach, p-toluenesulfonic acid (p-TsOH) is a common choice.
-
Q2: I'm observing a major byproduct that corresponds to the mass of my desired product minus the isocyanide component. What is this and how do I prevent it?
A: The byproduct you are observing is almost certainly the uncyclized imine intermediate formed from the condensation of your 2-aminopyridine and aldehyde. Its accumulation indicates that the initial condensation is occurring, but the subsequent cycloaddition with the isocyanide is failing to proceed efficiently.
-
Causality: The isocyanide attack on the protonated imine is the key bond-forming step for the imidazole ring. This step can be sluggish if the isocyanide is sterically hindered or electronically poor, or if the imine is not sufficiently activated by the catalyst.
-
Troubleshooting:
-
Increase Isocyanide Equivalents: Use a slight excess of the isocyanide component (e.g., 1.1-1.2 equivalents) to favor the forward reaction.
-
Re-evaluate Catalyst Choice: A stronger Lewis acid may be required to sufficiently activate the imine for attack by a less reactive isocyanide.
-
Increase Temperature: Gently heating the reaction (e.g., to 40 °C or reflux in DCM/MeOH) can provide the necessary activation energy for the cycloaddition step. However, be cautious, as excessive heat can lead to polymerization.[4]
-
Q3: My reaction turns dark brown or black, resulting in a low yield of an impure, tar-like product. What is causing this decomposition?
A: The formation of tar or polymeric material is typically due to the instability of the starting materials or intermediates under the reaction conditions, particularly with sensitive aldehydes or isocyanides.
-
Causality: Aldehydes, especially electron-rich or aliphatic ones, can self-polymerize under acidic conditions. Similarly, isocyanides can undergo polymerization, particularly at elevated temperatures. This is exacerbated by overly aggressive reaction conditions (e.g., high concentrations of strong acids or high temperatures).
-
Troubleshooting:
-
Control Temperature: Begin the reaction at 0 °C or room temperature and only warm if necessary. Avoid high heat.
-
Reduce Catalyst Loading: Use a catalytic amount of acid (5-10 mol%). Excessive acid can accelerate decomposition pathways.
-
Slow Addition: Add the isocyanide slowly to the mixture of the aminopyridine, aldehyde, and catalyst. This keeps the instantaneous concentration of the isocyanide low, minimizing its self-polymerization.
-
Section 2: FAQs - C6-Carboxamide Installation (Pd-Catalyzed Aminocarbonylation)
Introducing the carboxamide at the C6 position often starts with a 6-halo (typically iodo) imidazo[1,2-a]pyridine precursor. Palladium-catalyzed aminocarbonylation is a robust method but is prone to side reactions that complicate purification and reduce yield.[2]
Q1: My aminocarbonylation of 6-iodo-imidazo[1,2-a]pyridine is giving a significant amount of a byproduct corresponding to an α-ketoamide. How can I improve selectivity for the desired amide?
A: The formation of an α-ketoamide is a well-known side reaction in palladium-catalyzed carbonylation and arises from a double insertion of carbon monoxide.[8] Selectivity is highly dependent on reaction parameters.
-
Causality: After the first CO insertion forms a Pd-acyl intermediate, a second CO molecule can insert before the amine attacks, leading to the α-ketoamide after reductive elimination. This pathway becomes competitive under conditions of high CO pressure and/or when the nucleophilic attack by the amine is slow.
-
Troubleshooting:
-
Lower CO Pressure: This is the most critical parameter. Reduce the CO pressure significantly. Often, running the reaction under a balloon of CO (approx. 1 atm) is sufficient to favor mono-carbonylation over double carbonylation.
-
Optimize Ligand: Bulky, electron-rich phosphine ligands, such as Xantphos or cataCXium® A, can sterically hinder the second CO insertion and promote the desired reductive elimination.
-
Control Temperature: Lowering the reaction temperature (e.g., from 100 °C to 80 °C) can often disfavor the higher activation energy pathway of the second CO insertion.
-
Q2: My primary side product is the simple de-iodinated imidazo[1,2-a]pyridine. What causes this hydrodehalogenation and how can I stop it?
A: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction occurs when the palladium catalyst reacts with a hydride source in the reaction mixture instead of carbon monoxide.
-
Causality: The hydride source can be the amine reagent itself (especially primary and secondary amines), residual water, or the solvent (e.g., alcohols). The resulting palladium-hydride species can then reductively eliminate the aryl halide.
-
Troubleshooting:
-
Use a Non-Protic Solvent: Switch from protic solvents like alcohols to anhydrous, aprotic solvents like toluene, dioxane, or DMF.
-
Select an Appropriate Base: Use a non-nucleophilic, hindered base like DIPEA or DBU instead of bases that can generate hydride species. Ensure the base is anhydrous.
-
Ensure Dry Reagents: Dry the amine reagent and ensure all starting materials are free of water.
-
Section 3: Troubleshooting Workflows & Protocols
Workflow 1: Optimizing the Groebke-Blackburn-Bienaymé (GBB) Reaction
Caption: Decision tree for troubleshooting GBB reactions.
Protocol 1: High-Yield Synthesis of Imidazo[1,2-a]pyridine Core
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 2-aminopyridine derivative (1.0 eq), the aldehyde (1.05 eq), and anhydrous solvent (e.g., Dichloromethane, 0.1 M).
-
Dehydration (Optional but Recommended): Add activated 4Å molecular sieves or trimethyl orthoformate (1.5 eq). Stir for 15 minutes.
-
Catalysis: Add the Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture. Stir for another 10 minutes at room temperature.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed to 40 °C.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow 2: Mitigating Side Reactions in Pd-Catalyzed Aminocarbonylation
Caption: Decision tree for aminocarbonylation side reactions.
Section 4: Data Summaries
Table 1: Influence of GBB Reaction Parameters on Side Products
| Parameter | Condition | Common Side Product(s) | Mitigation Strategy |
| Catalyst | Weak or wet acid | Unreacted starting materials, imine intermediate | Use a potent, dry Lewis acid (e.g., Sc(OTf)₃) |
| Solvent | Protic (e.g., EtOH) without dehydration | Imine hydrolysis, low yield | Use aprotic solvent (DCM) or add molecular sieves |
| Temperature | Too high (>60 °C) | Polymerization, tar formation | Maintain temperature at RT-40 °C |
| Water | Present in reagents/solvent | Hydrolysis of imine intermediate | Use anhydrous reagents and add a dehydrating agent |
Table 2: Parameter Effects on Selectivity in C6-Aminocarbonylation
| Parameter | Change | Effect on Amide (Desired) | Effect on α-Ketoamide (Side Product) | Recommendation |
| CO Pressure | Decrease (e.g., 10 atm → 1 atm) | Minor Decrease | Significant Decrease | Use a CO balloon (1 atm) for high selectivity. |
| Temperature | Decrease (e.g., 110 °C → 80 °C) | Minor Decrease | Significant Decrease | Operate at the lowest effective temperature. |
| Ligand | Increase Steric Bulk (e.g., PPh₃ → Xantphos) | Increase | Significant Decrease | Use a bulky, bidentate phosphine ligand. |
| Amine Conc. | Increase | Increase | No significant change | Use a slight excess of the amine (1.5-2.0 eq). |
Section 5: Mechanistic Insights
Main GBB Pathway vs. Imine Hydrolysis Side Reaction
Caption: GBB desired pathway versus hydrolytic side reaction.
References
-
Groebke, K., Blackburn, C., & Bienaymé, H. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(21), 6485. [Link]
-
Guzmán-Mendoza, A. I., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 28(13), 5003. [Link]
-
Sapegin, A. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
Sapegin, A. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Sapegin, A. V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
Krasavin, M. (2018). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [Link]
-
de Souza, M. C. B. V., et al. (2023). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Post Groebke–Blackburn multicomponent protocol: Synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(12), 5848-55. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(1), 10-26. [Link]
-
Wang, G., et al. (2018). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 14, 2834-2840. [Link]
-
Nagy, E., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. ResearchGate. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Kumar, D., et al. (2022). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]
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Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
Welcome to the comprehensive technical support guide for the purification of Imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of heterocyclic compounds. The guidance provided herein is rooted in established chemical principles and practical, field-proven experience to empower you to overcome common purification hurdles and achieve your desired purity targets with confidence.
Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, while often efficient, can yield complex crude mixtures containing starting materials, reagents, and various side products. The inherent basicity of the pyridine nitrogen and the diverse polarity imparted by various substituents present unique challenges for purification. This guide provides a structured approach to troubleshooting these challenges using common laboratory techniques.
Section 1: Foundational Purification Strategy: A Logic-Driven Workflow
A successful purification strategy begins with a thorough analysis of the crude reaction mixture. Thin Layer Chromatography (TLC) is an indispensable tool for this initial assessment.
The Central Role of Thin Layer Chromatography (TLC)
Before attempting any large-scale purification, it is critical to develop a robust TLC method. This will inform your choice of bulk purification technique and the specific conditions required.
Question: How do I select an appropriate solvent system for TLC analysis of my Imidazo[1,2-a]pyridine derivative?
Answer: The goal is to find a solvent system that provides good separation between your desired product and all impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.[2]
-
Initial Screening: Start with a common solvent system such as hexane/ethyl acetate. For many Imidazo[1,2-a]pyridine derivatives, a 7:3 or 8:2 mixture of hexane to ethyl acetate is a good starting point.[3]
-
Polarity Adjustment:
-
If your spots are all at the baseline (low Rf), your solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
If your spots are all at the solvent front (high Rf), your solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexane).
-
-
Alternative Solvent Systems: If you cannot achieve good separation by simply adjusting the ratio, consider changing the solvent system entirely. Dichloromethane/methanol is a more polar alternative that can offer different selectivity.
Question: My compound is a basic Imidazo[1,2-a]pyridine and it's streaking on the TLC plate. What can I do?
Answer: Streaking of basic compounds on silica gel is a common problem caused by strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you need to neutralize these acidic sites.
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution in methanol into your TLC mobile phase. This will significantly improve the spot shape.
Visualizing Your Spots: Beyond the UV Lamp
Question: My product is UV-active, but I suspect there are non-UV-active impurities. How can I visualize them on a TLC plate?
Answer: While the conjugated Imidazo[1,2-a]pyridine core makes most derivatives visible under UV light (254 nm), many common impurities may not be.[4] Using chemical stains after UV visualization is crucial for a complete picture of your crude mixture.
| Stain | Preparation | Used For | Appearance |
| Iodine | Place a few crystals of iodine in a sealed chamber. | General purpose, good for many organic compounds. | Brown spots on a light-yellow background.[5] |
| Potassium Permanganate | 1.5g KMnO4, 10g K2CO3, 1.25mL 10% NaOH in 200mL water. | Compounds that can be oxidized (e.g., alcohols, aldehydes, alkenes). | Yellow/brown spots on a purple background. |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol with 3mL acetic acid. | Primary and secondary amines (e.g., unreacted 2-aminopyridine). | Purple or pink spots.[6] |
| p-Anisaldehyde | 135mL ethanol, 5mL conc. H2SO4, 1.5mL acetic acid, 3.7mL p-anisaldehyde. | Nucleophilic groups, good general stain. | Various colored spots on a pink background upon heating. |
Note: Always perform UV visualization first, as chemical stains are destructive.[7]
Section 2: Bulk Purification Techniques: Troubleshooting and Best Practices
Based on your optimized TLC conditions, you can now select and refine your bulk purification method.
Column Chromatography: The Workhorse of Purification
Flash column chromatography is the most common method for purifying Imidazo[1,2-a]pyridine derivatives on a laboratory scale.
Question: I'm setting up a column for my basic Imidazo[1,2-a]pyridine. How can I prevent the streaking I saw on my TLC plate?
Answer: Just as with TLC, the key is to neutralize the acidic silica gel.
-
In-Eluent Modifier: Add the same basic modifier (e.g., 0.1-1% triethylamine) to your bulk chromatography eluent.
-
"Base Washing" the Silica: For particularly problematic compounds, you can pre-treat your silica gel. Prepare your column slurry in the non-polar solvent containing 1-2% triethylamine. This ensures all acidic sites are neutralized before your compound is loaded.
Question: My compound won't come off the column, even with a very polar solvent system. What's happening?
Answer: This can be due to two main reasons:
-
Extreme Polarity: Your compound may be too polar for the chosen normal-phase system. If you are already at 100% ethyl acetate or even adding methanol and the compound is not eluting, you may need to consider a different stationary phase.
-
Decomposition on Silica: Some heterocyclic compounds can be unstable on acidic silica gel, leading to irreversible adsorption or decomposition.[2]
Troubleshooting Workflow for Non-Eluting Compounds:
Caption: Decision workflow for non-eluting compounds.
Recrystallization: The Art of Purity
Recrystallization is a powerful and cost-effective technique for purifying solid Imidazo[1,2-a]pyridine derivatives, especially for final polishing to obtain high-purity material. The principle relies on the differential solubility of your compound and its impurities in a given solvent at different temperatures.[8][9]
Question: How do I choose the right solvent for recrystallizing my Imidazo[1,2-a]pyridine derivative?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture to boiling. If the solid dissolves, this is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath.
-
If crystals form, you have found a good candidate solvent.
Common Recrystallization Solvents for Imidazo[1,2-a]pyridines:
| Solvent | Notes |
| Methanol/Ethanol | A good starting point for many derivatives. One study reports successful recrystallization of a series of derivatives from methanol.[10] |
| Acetonitrile | Can be effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | A solvent/anti-solvent system. Dissolve the compound in a minimum of hot ethyl acetate and slowly add hexane until turbidity is observed. Then, allow to cool. |
| Isopropanol | Another common alcohol for recrystallization. |
Question: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Add More Solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly.
-
Lower the Boiling Point: Switch to a lower-boiling solvent.
-
Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[11]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations or when very high purity is required, preparative HPLC is an excellent option. It offers higher resolution than flash chromatography.
Question: What are the key considerations for developing a preparative HPLC method for my Imidazo[1,2-a]pyridine derivative?
Answer: Method development for preparative HPLC typically starts at the analytical scale.
-
Analytical Method Development: Develop an analytical HPLC method, usually on a C18 reversed-phase column. Common mobile phases are water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Loading Study: Once you have a good analytical separation, perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Scale-Up: The conditions from the analytical method are then scaled up to a larger preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
Troubleshooting Common Preparative HPLC Issues:
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., TFA for basic compounds). |
| High Backpressure | Column blockage or precipitation of the sample. | Filter your sample before injection. Use a guard column. |
| Compound Crashing Out on the Column | Poor solubility of the sample in the initial mobile phase conditions. | Dissolve the sample in a solvent as weak as or weaker than the initial mobile phase. Consider using DMSO. |
Section 3: Understanding Your Impurities
Effective purification requires an understanding of the potential impurities in your reaction mixture.
Question: I synthesized my Imidazo[1,2-a]pyridine using the Groebke-Blackburn-Bienaymé (GBB) reaction. What are the likely impurities?
Answer: The GBB is a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide. Common impurities include:
-
Unreacted Starting Materials: 2-aminopyridine, the aldehyde, and the isocyanide. The aminopyridine is typically more polar than the product, while the aldehyde's polarity will vary.
-
Imine Intermediate: The intermediate formed between the aminopyridine and the aldehyde.
-
Byproducts from Side Reactions: Depending on the specific substrates and conditions, other side reactions can occur. For example, with aliphatic aldehydes, Ugi-type adducts can sometimes be observed.[3]
Logical Approach to GBB Reaction Purification:
Caption: Purification workflow for GBB reactions.
Question: How does the electronic nature of substituents on the Imidazo[1,2-a]pyridine ring affect its purification?
Answer: The electronic properties of substituents can significantly impact the polarity of the molecule and its interaction with the stationary phase.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) increase the electron density on the heterocyclic system. This can make the pyridine nitrogen more basic, leading to stronger interactions with silica gel and requiring a more polar eluent or a higher concentration of basic modifier for elution.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density. This reduces the basicity of the nitrogen, often leading to weaker interactions with silica and elution with less polar solvents compared to derivatives with EDGs. In some cases, compounds with strong EWGs may be less polar overall.
By understanding these principles and applying a systematic, troubleshooting-oriented approach, you can efficiently and effectively purify your Imidazo[1,2-a]pyridine derivatives, accelerating your research and development efforts.
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
EBSCO. Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]
-
Libretexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
-
MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
- Gontijo, T. B., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22425–22443.
-
MDPI. (2024, June 21). a]pyridine and Imidazo[1,5- a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. MDPI. [Link]
- Sravanthi, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38466-38481.
- Fraveto, A., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169.
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EPFL. TLC Visualization Reagents. EPFL. [Link]
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SAS Publishers. Method development and Validation for simultaneous estimation of Melatonin and Zolpidem tartrate by using RP-HPLC. SAS Publishers. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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University of Rochester. Magic Formulas: TLC Stains. University of Rochester. [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. [Link]
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YouTube. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
-
Agilent. Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
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Wikipedia. Zolpidem. Wikipedia. [Link]
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ACS Publications. (2023, June 13). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
- Moraski, A. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 391–396.
-
Chemical Methodologies. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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ResearchGate. (2025, August 7). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. ResearchGate. [Link]
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University of York. Visualising plates. University of York. [Link]
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Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
Arkivoc. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. [Link]
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PubMed. (2017, September 15). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed. [Link]
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PubMed. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]
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PubMed. (2012, December 21). Substituted imidazo[1,2-a]pyridines as β-strand peptidomimetics. PubMed. [Link]
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ResearchGate. (2025, August 6). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate. [Link]
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ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Technical Support Center: Acylation of Sterically Hindered Amines with Imidazo[1,2-a]pyridine-6-carbonyl Chloride
Welcome to the technical support guide dedicated to a particularly challenging synthetic step: the acylation of sterically hindered secondary amines with Imidazo[1,2-a]pyridine-6-carbonyl chloride. This document is structured to provide actionable insights and troubleshooting strategies for researchers encountering difficulties in achieving optimal yields and purity. Our approach is grounded in mechanistic principles and validated through extensive field experience.
Quick Diagnosis & Troubleshooting Workflow
Before diving into detailed FAQs, use this workflow to quickly identify potential problem areas in your reaction.
Caption: Catalytic cycle of DMAP in the acylation of a hindered amine.
Troubleshooting Guide & Protocol 3.1: Effective Catalysis
Objective: To maximize the rate enhancement from nucleophilic catalysis.
-
Use of DMAP:
-
Add 0.1 to 0.3 equivalents of DMAP to the reaction mixture along with the amine and base before adding the acyl chloride.
-
Caution: DMAP is toxic and should be handled with care.
-
If the reaction is still slow, increasing the DMAP loading to stoichiometric amounts (1.1 eq) can sometimes be effective, though this is no longer catalytic and can complicate purification.
-
-
Alternative Catalysts:
-
Consider more potent, structurally modified DMAP analogues like 4-Pyrrolidinopyridine (PPY), which can be more effective in some cases.
-
FAQ 4: I've tried everything and the acyl chloride simply won't react. Are there alternative methods?
Yes. If the acyl chloride is not reactive enough to overcome the steric barrier, you should activate the corresponding carboxylic acid using modern peptide coupling reagents. This avoids handling the potentially unstable acyl chloride and provides a wider range of reactivity.
Causality Analysis:
Peptide coupling reagents are designed to activate carboxylic acids in situ to form highly reactive intermediates (e.g., active esters, uronium salts) that readily react with amines, even sterically hindered ones. [1][2]
Troubleshooting Guide & Protocol 4.1: Alternative Activation
Objective: To form the amide bond by activating Imidazo[1,2-a]pyridine-6-carboxylic acid.
-
Starting Material: Begin with Imidazo[1,2-a]pyridine-6-carboxylic acid instead of the acyl chloride.
-
Select a Coupling Reagent:
| Coupling Reagent | Acronym | Key Features |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but generates carcinogenic HMPA as a byproduct. Use with caution. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive OAt-active ester. Excellent for hindered couplings. |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Similar to HATU, forms an OBt-active ester. A very common and reliable choice. |
| Propylphosphonic Anhydride | T3P® | A milder reagent that is effective and has easily removable byproducts. |
-
General Protocol (using HATU):
-
In an inert atmosphere flask, dissolve Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq), the hindered amine (1.2 eq), and HATU (1.1 eq) in anhydrous DMF or MeCN.
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LCMS. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
References
-
MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
-
Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Available from: [Link]
-
ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
-
PubMed Central (PMC). (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available from: [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Available from: [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]
-
ResearchGate. (n.d.). Figure 1 | Nucleophilic catalyst in acylation reaction. Available from: [Link]
-
Macmillan Group. (2005, February 28). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available from: [Link]
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]
-
PubMed. (2022, December 15). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. Available from: [Link]
-
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. (n.d.). Available from: [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Available from: [Link]
-
PubMed. (n.d.). Insights into the o-acetylation reaction of hydroxylated heterocyclic amines by human arylamine N-acetyltransferases: a computational study. Available from: [Link]
-
Sci-Hub. (n.d.). Synthesis of Imidazo [1, 2-a] pyridine Derivatives and Their Reactions. Available from: [Link]
-
Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]
-
ResearchGate. (n.d.). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative, intramolecular C-H amination and optical properties. Available from: [Link]
-
PubMed. (n.d.). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Available from: [Link]
-
Reddit. (2023, November 13). Bulky alkylation troubleshooting. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). Available from: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available from: [Link]
-
ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available from: [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. Available from: [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Available from: [Link]
-
ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Available from: [Link]
-
Asian Journal of Chemistry. (2025, May 27). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Available from: [Link]
-
Asymmetric Nucleophilic Catalysis. (n.d.). Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Available from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Available from: [Link]
-
RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available from: [Link]
-
ResearchGate. (2025, August 6). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available from: [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]
-
PubMed Central (NIH). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
-
PubMed Central (NIH). (2025, September 20). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Available from: [Link]
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Preventing hydrolysis of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride during reactions
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during its use in chemical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Yield of Desired Product, with Imidazo[1,2-a]pyridine-6-carboxylic acid Isolated Instead.
Question: I am attempting to synthesize an amide by reacting this compound with a primary amine. After workup, my main product is the corresponding carboxylic acid, not the amide. What is happening?
Answer: This is a classic and frequent issue caused by the hydrolysis of the highly reactive acyl chloride functional group.[1][2][3] The carbonyl carbon in an acyl chloride is extremely electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it highly susceptible to nucleophilic attack by water.[4] This unwanted reaction converts the starting material back to the less reactive carboxylic acid, which will not couple with your amine under these conditions.
Root Causes & Corrective Actions:
-
Atmospheric Moisture: Acyl chlorides can react vigorously with water vapor from the air.[5] The HCl gas produced during hydrolysis is often visible as white fumes when the reagent is exposed to air.[3]
-
Solution: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This involves using appropriate techniques such as a Schlenk line or a glovebox.
-
-
Contaminated Glassware or Solvents: Trace amounts of water in your reaction flask or solvents are sufficient to cause significant hydrolysis.
-
Solution: Ensure all glassware is rigorously dried before use, either by oven-drying (>120 °C) or flame-drying under vacuum. Solvents must be anhydrous grade and preferably dispensed from a system that prevents moisture ingress, such as a solvent purification system or a Sure/Seal™ bottle.
-
dot
Caption: Competing reaction pathways for the acyl chloride.
Issue 2: Reaction is Sluggish or Stalls Despite Anhydrous Conditions.
Question: I've taken great care to exclude moisture, but my reaction between the acyl chloride and an alcohol to form an ester is still very slow and gives a poor yield. Why?
Answer: This issue highlights the often-overlooked role of the "hydrochloride" part of the reagent's name and the HCl gas generated during the reaction. There are two proton-related problems occurring simultaneously:
-
Initial Acid: The starting material is a hydrochloride salt, meaning the basic nitrogen of the imidazopyridine ring is already protonated. If you add only one equivalent of a base, it will be consumed simply neutralizing the starting material.
-
Generated Acid: The coupling reaction itself produces one equivalent of hydrogen chloride (HCl).[2][4] This HCl can protonate your nucleophile (the alcohol in this case), converting it into its conjugate acid (R-OH₂⁺). This positively charged species is no longer nucleophilic and will not attack the acyl chloride.
Solution: The Critical Role of a Non-Nucleophilic Base
To overcome this, you must add a suitable base to "scavenge" or neutralize the HCl.[1][6] It is crucial to use a non-nucleophilic base to avoid it competing with your intended nucleophile.[7]
-
Stoichiometry: You need at least two equivalents of base: one to neutralize the hydrochloride salt of the starting material and one to quench the HCl produced during the reaction. Using a slight excess (e.g., 2.2 equivalents) is often recommended.
-
Base Selection: Sterically hindered tertiary amines are ideal choices.
Table 1: Recommended Bases and Solvents
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Anhydrous Solvents |
| Triethylamine (TEA) | 10.75 | Common, inexpensive, effective HCl scavenger.[6] | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | 10.75 | More sterically hindered than TEA, reducing its nucleophilicity further.[7] | DCM, THF, MeCN, Dimethylformamide (DMF) |
| Pyridine | 5.25 | A weaker base, can also act as a nucleophilic catalyst.[2] | DCM, Chloroform |
| 2,6-Lutidine | 6.65 | Sterically hindered pyridine derivative, good non-nucleophilic choice. | DCM, THF |
Experimental Protocol: General Procedure for Amide/Ester Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine or alcohol nucleophile (1.0 eq.) to a flask containing anhydrous solvent (e.g., DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the non-nucleophilic base (e.g., TEA, 2.2 eq.) and stir for 10 minutes.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Proceed with a standard aqueous workup to remove the ammonium salt byproduct and isolate the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is this reagent supplied as a hydrochloride salt? A1: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. During synthesis or purification of the acyl chloride, this nitrogen can be protonated by an acid source (like HCl generated from thionyl chloride) to form a stable, often crystalline, salt.[8] This can improve the compound's shelf-life and handling characteristics compared to the freebase form, which might be less stable or more difficult to purify.
Q2: What are the best practices for storing and handling this compound? A2: Due to its high reactivity with water, stringent storage conditions are necessary.
-
Storage: Store the reagent in a tightly sealed container inside a desiccator or a nitrogen-filled glovebox.
-
Handling: When weighing and dispensing the compound, do so as quickly as possible in a controlled environment (low humidity) or under an inert atmosphere to minimize exposure to air.[9]
Q3: Can I use an aqueous base like sodium hydroxide to scavenge the HCl? A3: Absolutely not. Using an aqueous base like NaOH solution would cause immediate and rapid hydrolysis of the acyl chloride to the carboxylic acid, completely preventing the desired reaction.[2][6] The base must be an anhydrous, organic-soluble, non-nucleophilic amine.
Q4: My amine nucleophile is also a hydrochloride salt. How does this affect the reaction setup? A4: If your nucleophile is also provided as a salt (e.g., an amine hydrochloride), you must add an additional equivalent of base to neutralize it and generate the free, nucleophilic form. In this case, you would need a minimum of three equivalents of your non-nucleophilic base.
dot
Caption: Logical workflow for a successful coupling reaction.
References
- Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions. BenchChem.
- How to stop hydrolysis of an acyl chloride in aquous solution?
- Chemistry of Acid Halides. Chemistry LibreTexts.
- Methods to prevent the hydrolysis of acyl chlorides in synthesis. BenchChem.
- Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
- imidazo[1,2-a]pyridine-6-carboxylic acid synthesis. ChemicalBook.
- Three types of hydrolysis and ways to prevent hydrolysis. Tosun Pharm.
- Non-nucleophilic base. Wikipedia.
- Acyl Chlorides (A-Level). ChemistryStudent.
- An introduction to acyl chlorides (acid chlorides). Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. imidazo[1,2-a]pyridine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. carbodiimide.com [carbodiimide.com]
Troubleshooting low conversion rates in Imidazo[1,2-a]pyridine amide synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyridine amides. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates and other synthetic hurdles. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth analysis, field-proven solutions, and detailed protocols to help you optimize your reaction outcomes.
Troubleshooting Guide & FAQs
Question 1: My overall reaction yield is low or non-existent. What are the most common culprits and where should I begin my investigation?
Low conversion in a multi-step synthesis like that of Imidazo[1,2-a]pyridine amides can stem from issues in either the initial amide bond formation or the subsequent cyclization step. A systematic approach is crucial for diagnosis.
The first step is to determine which stage is failing. By monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you can identify the presence of key intermediates.
-
Scenario A: Starting materials remain unreacted. This points to a fundamental issue with the reaction conditions or reagent quality. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation or low nucleophilicity of the amine, or suboptimal reaction conditions.[1]
-
Scenario B: The amide intermediate is formed, but the final imidazopyridine product is not. This indicates a problem specifically with the cyclization/condensation step. This could be due to an inappropriate catalyst, insufficient temperature, or steric hindrance preventing the ring closure.[2][3]
The following workflow provides a logical path for troubleshooting.
Caption: Initial diagnostic workflow for low yield.
Question 2: I suspect an issue with my starting materials. What specific problems should I look for?
The purity and integrity of your starting materials are paramount. Even trace impurities can halt the reaction.
-
2-Aminopyridine Derivatives: The nucleophilicity of the exocyclic amino group is critical for the initial amide coupling, while the endocyclic nitrogen drives the subsequent cyclization.
-
Purity: Ensure the absence of water, which can hydrolyze activated acid intermediates.[1] Use anhydrous solvents and consider drying the amine before use.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of both nitrogen atoms, potentially slowing down both the amide coupling and the cyclization steps. Conversely, electron-donating groups can enhance reactivity.[2]
-
-
Carboxylic Acids:
-
Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester, acid chloride) to react with the amine.[4] Incomplete activation is a frequent cause of failure.
-
Steric Hindrance: Bulky groups near the carboxyl group can physically block the amine's approach, necessitating more powerful coupling reagents or harsher conditions.[5]
-
-
Carbonyl Compounds (for multi-component reactions): In routes like the Groebke–Blackburn–Bienaymé reaction, the aldehyde or ketone component must be free of oxidized (carboxylic acid) impurities.[6][7]
| Starting Material | Potential Issue | Recommended Action |
| 2-Aminopyridine | Moisture, low nucleophilicity (due to EWGs) | Dry over Na₂SO₄, use anhydrous solvents. For less reactive amines, use stronger coupling agents or pre-activation. |
| Carboxylic Acid | Poor activation, steric hindrance, moisture | Choose a suitable coupling reagent (see Q3). For hindered acids, consider conversion to an acid chloride. |
| Aldehyde/Ketone | Oxidation to carboxylic acid | Use freshly distilled or purified aldehyde/ketone. |
| Solvents | Presence of water or reactive impurities (e.g., amines) | Use anhydrous, high-purity solvents. Degas the solvent if oxidative side reactions are a concern. |
Question 3: My amide coupling step is inefficient, with starting materials remaining. How can I improve the conversion?
The formation of the amide bond is often the most challenging step. Several factors must be optimized for an efficient coupling.
1. Choice of Coupling Reagent: Standard reagents may fail for challenging substrates, particularly those involving sterically hindered components or poorly nucleophilic anilines like 2-aminopyridines.[5]
| Coupling Reagent | Class | Best For | Common Issues & Solutions |
| EDC/HOBt | Carbodiimide | General-purpose, cost-effective | Forms inactive N-acylurea byproduct if coupling is slow. HOBt/Oxyma suppress racemization and improve efficiency.[1][5] |
| HATU/HBTU | Uronium/Aminium Salt | Hindered couplings, low-nucleophilicity amines | More expensive. Can react with amine to form a guanidinium byproduct. Use pre-activation of the acid to avoid this.[5] |
| PyBOP | Phosphonium Salt | Hindered couplings, reduces racemization | Stoichiometric phosphine oxide byproduct can complicate purification. |
| SOCl₂/Oxalyl-Cl | Acid Chloride Formation | Unreactive acids/amines, forces the reaction | Harsh conditions can be incompatible with sensitive functional groups. Generates HCl, requiring a non-nucleophilic base.[8] |
2. The Role of Base and Order of Addition: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential to neutralize the acid formed during the reaction without competing with the primary amine.
-
Standard Protocol: Carboxylic acid, coupling reagent, and amine are mixed together, followed by the addition of base.
-
Pre-Activation Protocol (for difficult couplings): Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in an anhydrous solvent like DMF. Stir for 5-15 minutes to form the activated ester in situ. Then, add the 2-aminopyridine derivative.[5] This prevents the coupling reagent from reacting with your primary amine.
3. Solvent and Temperature:
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are most common.[5] For reactants with poor solubility, DMF is often a better choice.
-
Temperature: Most couplings are run at room temperature. For slow reactions, gentle heating (40-60 °C) can be beneficial, but this may also increase the rate of side reactions or racemization. Conversely, running the reaction at 0 °C can sometimes minimize side reactions.[1]
Question 4: The amide intermediate forms, but the cyclization to the imidazopyridine ring fails. What are the common pitfalls?
The final ring-closing step, typically a condensation or cyclization, is critical for forming the bicyclic core.
-
Catalysis: Many synthetic routes for imidazo[1,2-a]pyridines rely on a catalyst.
-
Metal Catalysts: Copper (CuI, CuBr) and Iodine (I₂) are frequently used to promote the cyclization, often under aerobic conditions where air acts as the oxidant.[2][9][10] The choice of catalyst can be crucial, and screening different options is recommended. For example, some reactions show excellent yields with Iodine but poor results with Lewis acids like FeCl₃.[11]
-
Acid Catalysts: Brønsted or Lewis acids can be used to activate intermediates, particularly in multi-component reactions.[12]
-
-
Reaction Temperature: The cyclization step often requires heat. Reactions are commonly run at temperatures from 80 °C to refluxing in solvents like DMF, toluene, or 1,2-dichloroethane.[2][9] If no product is forming at a lower temperature, incrementally increasing the heat may be necessary.
-
Atmosphere: Many modern protocols are oxidative cyclizations that use air or oxygen as the terminal oxidant.[2] Ensure your reaction is not running under an inert atmosphere unless the specific protocol calls for it.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Imidazo[1,2-a]pyridine-6-carboxamides
Welcome to the technical support center for the scalable synthesis of Imidazo[1,2-a]pyridine-6-carboxamides. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3][4][5][6] This guide provides practical, field-proven insights to help you navigate the complexities of its synthesis on a larger scale.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the synthesis of Imidazo[1,2-a]pyridine-6-carboxamides.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low overall yield in a multi-step synthesis can stem from several factors. Here are the primary areas to investigate:
-
Inefficient Cyclization: The core formation of the imidazo[1,2-a]pyridine ring is a critical step. Incomplete reaction, often due to suboptimal temperature, catalyst, or reaction time, is a common culprit. For instance, the classic reaction of a 2-aminopyridine with an α-haloketone may require elevated temperatures and can be sensitive to the electronic nature of both reactants.[7][8][9]
-
Poor Amide Coupling: The final amidation step to form the 6-carboxamide can be challenging. Standard coupling reagents may not be effective, or side reactions could be consuming your starting material. The choice of coupling agent and base is crucial for driving the reaction to completion.
-
Suboptimal Purification: Loss of product during purification, especially with highly polar or water-soluble compounds, can significantly impact your final yield. Re-evaluate your chromatography conditions (stationary and mobile phases) or consider alternative purification methods like crystallization.
-
Starting Material Quality: Impurities in your starting 2-aminopyridine or the acylating agent can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS).
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reactions?
A2: Byproduct formation is a common challenge in heterocyclic synthesis. Key strategies to enhance selectivity include:
-
Reaction Temperature Control: Many side reactions are kinetically favored at higher temperatures. Carefully controlling the reaction temperature, sometimes even running reactions at sub-ambient temperatures, can significantly improve selectivity.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, such as palladium-catalyzed amidation, the choice of ligand can dramatically influence the outcome.[10][11][12] Experiment with different ligands (e.g., XantPhos) to minimize side reactions like hydrodehalogenation or dimerization.[10]
-
Order of Reagent Addition: In multicomponent reactions, the order in which you add the reagents can be critical for avoiding the formation of undesired intermediates.[13]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction pathways. A solvent screen is often a worthwhile endeavor to find conditions that favor the desired product.
Q3: My product is difficult to purify. What alternative purification strategies can I try?
A3: Purification of polar, nitrogen-containing heterocycles can be challenging. If standard silica gel chromatography is proving ineffective, consider these alternatives:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often more effective than normal-phase.
-
Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to induce crystallization.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for purifying polar compounds, often providing better resolution and faster run times than traditional HPLC.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic methodologies commonly employed for the preparation of Imidazo[1,2-a]pyridine-6-carboxamides.
Methodology 1: Traditional Two-Step Synthesis (Cyclization followed by Amidation)
This is a widely used approach that involves the initial formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 6-carboxamide functionality.
Step 1: Cyclization to form the Imidazo[1,2-a]pyridine Core
A common route involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Workflow Diagram:
Caption: Palladium-catalyzed aminocarbonylation workflow.
| Problem | Potential Cause | Troubleshooting Solution |
| Low conversion to the amide product | Catalyst deactivation. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use a fresh, high-quality palladium catalyst. |
| Incorrect CO pressure. | Optimize the carbon monoxide pressure. While higher pressures can increase the rate, they can also lead to side reactions. Start with a moderate pressure (e.g., 5 bar) and adjust as needed. [14] | |
| Suboptimal ligand or base. | Screen different phosphine ligands and bases. For bulky amines, a more sterically demanding ligand might be necessary. DBU is a common non-nucleophilic base for these reactions. [14] | |
| Formation of the de-iodinated byproduct | Reductive dehalogenation. | This is a common side reaction. Lowering the reaction temperature or using a less electron-rich phosphine ligand can sometimes mitigate this. |
| Amine starting material is unreactive | Low nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., anilines), higher temperatures and longer reaction times may be required. [14]Alternatively, consider converting the amine to a more reactive species, such as its corresponding amide anion, using a strong base. |
Methodology 2: Multicomponent Reactions (MCRs)
MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a highly efficient, one-pot approach to synthesizing substituted imidazo[1,2-a]pyridines. [1][2][3][5] Workflow Diagram:
Caption: General workflow for a multicomponent synthesis of imidazo[1,2-a]pyridines.
| Problem | Potential Cause | Troubleshooting Solution |
| Reaction fails to initiate or proceeds very slowly | Inadequate catalysis. | While some GBB reactions proceed without a catalyst, many benefit from the addition of a Lewis or Brønsted acid. Scandium triflate or iodine are effective catalysts. [6][15][16] |
| Low reactivity of the aldehyde or isocyanide. | Electron-deficient aldehydes and aliphatic isocyanides tend to be more reactive. If using less reactive starting materials, consider gentle heating or longer reaction times. | |
| Formation of multiple, inseparable products | Competing side reactions. | Ensure high purity of all three components. The reaction is often sensitive to stoichiometry; use precise equimolar amounts of each reactant. |
| Low yield with specific substrates | Steric hindrance. | Highly substituted 2-aminopyridines or bulky aldehydes can lead to lower yields due to steric hindrance. In such cases, a traditional two-step approach might be more effective. |
III. Data Summary
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Aminocarbonylation
[14]
| Entry | Amine | Base | Solvent | Temp (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Et3N | DMF | 100 | 30 | 85 |
| 2 | Morpholine | DBU | Toluene | 120 | 5 | 92 |
| 3 | Aniline | Et3N | DMF | 100 | 30 | 45 |
| 4 | Aniline | DBU | Toluene | 120 | 5 | 60 |
Reaction conditions: 6-iodoimidazo[1,2-a]pyridine (0.2 mmol), amine (0.5 mmol), base (0.25 mmol), SILP-Pd catalyst, solvent (2 mL), 7 h.
IV. Experimental Protocols
Protocol 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
[14]
-
To a solution of 2-amino-6-iodopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine
[14]
-
In a high-pressure reactor, combine 6-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired amine (2.5 eq), a palladium catalyst (e.g., SILP-Pd, 1.4 mol% Pd), and a base (e.g., DBU, 1.25 eq) in a suitable solvent (e.g., toluene).
-
Seal the reactor, purge with carbon monoxide, and then pressurize to the desired pressure (e.g., 5 bar).
-
Heat the reaction mixture to the appropriate temperature (e.g., 120°C) with stirring for the required time (e.g., 7-21 hours).
-
After cooling to room temperature, carefully vent the reactor.
-
Dilute the reaction mixture with an organic solvent and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
V. References
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available from: [Link]
-
Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2- a]pyridine-8-carboxamide: A Promising Scaffold for Drug Development. Available from: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
Synthesis of imidazopyridine-fused indoles via one-pot sequential Knoevenagel condensation and cross dehydrogenative coupling. Available from: [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link]
-
Ullmann condensation. Available from: [Link]
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
Sources
- 1. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst & Reagent Selection for Difficult Amide Couplings Involving Imidazo[1,2-a]pyridines
Welcome to the technical support guide for navigating the complexities of amide bond formation with Imidazo[1,2-a]pyridine scaffolds. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges such as low yield, no reaction, or significant side-product formation when working with this privileged yet often recalcitrant heterocyclic system.
This guide moves beyond generic advice, offering a structured, problem-oriented approach grounded in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: The Root Cause Analysis - Why Are These Couplings Difficult?
Understanding the inherent chemical properties of the Imidazo[1,2-a]pyridine system is the first step toward rational catalyst selection.
FAQ 1: I'm seeing no reaction or very low conversion when coupling an amine to my imidazo[1,2-a]pyridine-carboxylic acid. What's going on?
The primary issue is often inefficient activation of the carboxylic acid. However, the imidazo[1,2-a]pyridine nucleus itself can complicate matters. The lone pair on the pyridine nitrogen (N-4) can potentially interact with or quench activating agents, especially Lewis acidic metal-based catalysts or reagents. Furthermore, the stability of the activated ester intermediate can be a concern.
FAQ 2: My amino-imidazo[1,2-a]pyridine is unreactive towards a pre-activated carboxylic acid. Why is it such a poor nucleophile?
This is the more common and significant challenge. The nucleophilicity of an exocyclic amino group on the imidazo[1,2-a]pyridine ring is substantially diminished due to the electronic properties of the heterocyclic system. The fused pyridine ring acts as an electron-withdrawing group, pulling electron density away from the imidazole ring and, consequently, from the amino substituent. This reduces the availability of the nitrogen lone pair for nucleophilic attack on the activated carbonyl. This situation is analogous to the reduced nucleophilicity of other heteroaromatic amines, which are notoriously difficult coupling partners.
FAQ 3: I'm observing multiple side products. What are the likely culprits?
Several side reactions are common when standard coupling conditions are pushed to their limits to overcome low reactivity:
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.
-
Guanidinium Adducts: With uronium/aminium reagents like HATU or HBTU, a highly nucleophilic amine can attack the reagent itself instead of the activated ester, forming a stable guanidinium byproduct.[1][2] This is more prevalent with unhindered, highly nucleophilic amines but can occur as a competing pathway.
-
Anhydride Formation: In attempts to form an acid chloride using reagents like oxalyl chloride or SOCl₂, trace moisture or reaction with a second equivalent of carboxylic acid can lead to the formation of a symmetric anhydride.[3] While anhydrides can acylate amines, their reactivity is often insufficient for deactivated heteroaromatic amines.[3]
Section 2: Troubleshooting & Catalyst/Reagent Selection Guide
This section provides a logical workflow for selecting the appropriate coupling strategy, from standard reagents to advanced catalytic systems.
Logical Flow for Reagent Selection
The following diagram outlines a decision-making process for your amide coupling strategy.
Caption: Decision workflow for amide coupling strategies.
FAQs for Troubleshooting Specific Scenarios
Q1: I tried HATU with DIPEA in DMF, but my reaction stalled. What should I try next?
Expert Analysis: This is a classic scenario where the activated O-acylisouronium ester formed by HATU is not reactive enough for the weakly nucleophilic amino-imidazo[1,2-a]pyridine.[3] Simply increasing temperature or reaction time often leads to decomposition.
Recommended Actions:
-
Switch to a More Reactive Intermediate: The next logical step is to generate a more electrophilic species. Acyl fluorides are significantly more reactive than HATU-activated esters and are ideal for coupling with electron-deficient amines.[4]
-
Consider T3P® (Propylphosphonic Anhydride): This reagent generates a mixed anhydride in situ and is known to be effective for difficult couplings where other reagents fail. The cyclic nature of the byproducts drives the reaction forward.
Q2: My substrates are very sterically hindered. Standard coupling reagents are failing. What are my options?
Expert Analysis: Steric hindrance physically impedes the approach of the nucleophile to the activated carbonyl center.[5] For extremely hindered substrates, even highly reactive intermediates like acyl fluorides may not be sufficient.
Recommended Actions:
-
Acyl Fluoride Approach: This should still be your first alternative, as the small size of the fluoride leaving group minimizes steric clash compared to larger activated esters from HATU or HOBt.[4]
-
Non-traditional Bond Formation: For exceptionally challenging cases, consider changing the bond you are forming. A reported method for highly hindered amides involves the addition of a Grignard reagent to an isocyanate.[6] While this requires a different synthetic route to your starting materials, it bypasses the traditional acid-amine coupling bottleneck.
Q3: I need to install an amide at the C6 or C8 position, but I don't have the corresponding amine or carboxylic acid. Is there another way?
Expert Analysis: Yes, metal-catalyzed cross-coupling offers powerful alternatives when traditional synthons are unavailable. If you can synthesize the corresponding halo-imidazo[1,2-a]pyridine (e.g., 6-iodo or 8-iodo), you can use a carbonylative coupling.
Recommended Action:
-
Palladium-Catalyzed Aminocarbonylation: This powerful reaction uses carbon monoxide (CO) as the carbonyl source to couple a halo-imidazo[1,2-a]pyridine with an amine in the presence of a palladium catalyst. This method has been successfully used to prepare 6- and 8-carboxamido derivatives.[7]
Section 3: Protocols & Data
Protocol 1: Standard EDC Coupling for Imidazo[1,2-a]pyridine-3-carboxylic Acids
This protocol is adapted from the synthesis of potent antitubercular agents and serves as a reliable starting point for coupling amines to an activated imidazo[1,2-a]pyridine core.[8]
Materials:
-
Imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 20 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Aminocarbonylation of 8-Iodo-Imidazo[1,2-a]pyridines
This protocol demonstrates a powerful metal-catalyzed approach for when direct coupling is not feasible. It is adapted from a study using a heterogeneous palladium catalyst.[7]
Materials:
-
8-Iodo-imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Amine (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a specialized heterogeneous Pd catalyst.
-
Base (e.g., DBU, 2.0 equiv)
-
Solvent (e.g., Toluene)
-
Carbon Monoxide (CO) source (balloon or pressure reactor)
Procedure:
-
In a pressure-rated vial or autoclave, combine the 8-iodo-imidazo[1,2-a]pyridine, the amine, the palladium catalyst, and the base in toluene.
-
Seal the vessel, then purge with CO gas (or pressurize to the desired pressure, typically 1-10 bar).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with an organic solvent and filter to remove any solids.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 1: Comparison of Coupling Reagent Classes
| Reagent Class | Example(s) | Mechanism of Activation | Pros | Cons & Common Issues |
| Carbodiimides | EDC, DCC | Forms O-acylisourea intermediate | Inexpensive, common | Lower reactivity for difficult substrates; Risk of racemization; N-acylurea side product. |
| Uronium/Aminium | HATU, HCTU, HBTU | Forms active ester via guanidinium salt | High reactivity, fast kinetics, low racemization | Expensive; Can form guanidinium adducts with amine; Byproducts can be difficult to remove.[1] |
| Phosphonium | PyBOP, BOP | Forms active ester via phosphonium salt | High reactivity, similar to uronium salts | Produces carcinogenic HMPA as a byproduct (BOP); Can be sensitive to moisture. |
| Anhydrides | T3P® | Forms mixed phosphonic anhydride | Very high reactivity, excellent for difficult couplings; Water-soluble byproducts. | Reagent is moisture-sensitive. |
| Acyl Halide Formers | SOCl₂, Oxalyl Chloride, PyFluor | Forms acyl chloride or acyl fluoride | Acyl fluorides are highly reactive yet relatively stable.[4] | SOCl₂/Oxalyl Chloride require harsh conditions; Risk of anhydride formation; Safety concerns.[3] |
| Metal Catalysts | Pd(OAc)₂, Pd(PPh₃)₄ | Oxidative addition/reductive elimination | Different reaction scope (uses halo-arenes); Can be highly efficient.[7] | Requires specific starting materials; Catalyst/ligand screening may be needed; Metal contamination of product. |
Section 4: Advanced Mechanistic Insights
The Role of the Additive: HOBt vs. HOAt
The mechanism of uronium salt activation (e.g., HATU) involves the formation of an active ester. The choice of additive is critical.
Caption: HATU activation pathway and common side reaction.
1-Hydroxy-7-azabenzotriazole (HOAt), the core of HATU, is superior to 1-hydroxybenzotriazole (HOBt), the core of HBTU. The neighboring pyridine nitrogen in HOAt can act as a general base, accelerating the nucleophilic attack by the amine on the activated ester carbonyl. This neighboring group participation makes HATU-derived active esters more reactive and is why HATU is often the first choice for challenging couplings.
By understanding these underlying principles, researchers can move from a trial-and-error approach to a rational design of experiments, ultimately leading to more efficient and successful synthesis of these valuable molecules.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018-05-07). Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. PubMed. (2014-03-07). Available at: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. MDPI. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. (2013-04-16). Available at: [Link]
-
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. (2019-10-28). Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health. Available at: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. Available at: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. (2021-10-20). Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Amide synthesis by aminocarbonylation. Organic Chemistry Portal. Available at: [Link]
-
The synthesis of sterically hindered amides. PubMed. Available at: [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. Available at: [Link]
-
Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed. Available at: [Link]
-
A Cross-Coupling Approach to Amide Bond Formation from Esters. ResearchGate. Available at: [Link]
-
Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23). Available at: [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2022-08-29). Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. ACS Publications. Available at: [Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in Imidazo[1,2-a]pyridine-6-carbonyl chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization of impurities arising from reactions involving Imidazo[1,2-a]pyridine-6-carbonyl chloride. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[1][2][3][4] Therefore, ensuring the purity of its derivatives is of paramount importance.
This document will address common challenges, provide step-by-step analytical protocols, and explain the chemical rationale behind the formation of impurities and the strategies to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with Imidazo[1,2-a]pyridine-6-carbonyl chloride?
A1: The primary impurities stem from the high reactivity of the acyl chloride functional group.[5] The most prevalent impurities include:
-
Hydrolysis Product: Imidazo[1,2-a]pyridine-6-carboxylic acid. This is formed by the reaction of the carbonyl chloride with residual moisture in the reagents or solvent.[6]
-
Unreacted Starting Material: Residual Imidazo[1,2-a]pyridine-6-carbonyl chloride.
-
Side-Products from Nucleophilic Attack: If your reaction involves a nucleophile (e.g., an amine or alcohol), you may see impurities arising from reaction at other sites on the imidazopyridine ring, although the carbonyl chloride is the most reactive site.
-
Dimerization/Oligomerization Products: Under certain conditions, self-reaction of the starting material or reaction with impurities can lead to the formation of higher molecular weight species.[7][8]
-
Impurities from the Synthesis of the Starting Material: The commercial Imidazo[1,2-a]pyridine-6-carbonyl chloride may contain residual reagents or byproducts from its own synthesis.[9]
Q2: My reaction is showing multiple unexpected spots on TLC/peaks in HPLC. What are the likely causes?
A2: The presence of multiple unexpected products can be attributed to several factors:
-
Moisture Contamination: As mentioned, acyl chlorides are highly susceptible to hydrolysis.[10][11] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Sub-optimal Reaction Temperature: Excessively high temperatures can lead to decomposition and the formation of side products.[10] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Incorrect Stoichiometry: An excess of either the acylating agent or the nucleophile can lead to the formation of byproducts.
-
Presence of a Base: If a base is used to scavenge HCl, it can sometimes promote side reactions. The choice of base is critical.[12]
-
Instability of the Imidazo[1,2-a]pyridine Ring: The imidazopyridine core itself can be susceptible to degradation under harsh acidic or basic conditions.
Q3: What are the best analytical techniques for identifying and quantifying these impurities?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[13][14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying impurities.[14][17] A gradient method is typically required to resolve all components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities by providing molecular weight information.[15][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural elucidation of isolated impurities.[19][20][21][22]
-
Gas Chromatography (GC): Useful for identifying volatile impurities such as residual solvents.[14][23]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with Imidazo[1,2-a]pyridine-6-carbonyl chloride.
Issue 1: High Levels of Hydrolysis Product (Imidazo[1,2-a]pyridine-6-carboxylic acid) Detected
Symptoms:
-
A major peak in the HPLC chromatogram with a retention time corresponding to the carboxylic acid standard.
-
The mass spectrum shows a molecular ion corresponding to the carboxylic acid.
-
¹H NMR of the crude product shows a broad singlet corresponding to a carboxylic acid proton.
Root Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Moisture in Solvents/Reagents | Acyl chlorides readily react with water to form carboxylic acids.[6] | 1. Use freshly distilled, anhydrous solvents. 2. Dry all reagents thoroughly. 3. Handle the Imidazo[1,2-a]pyridine-6-carbonyl chloride in a glove box or under an inert atmosphere (e.g., nitrogen or argon). |
| Atmospheric Moisture | Exposure to air during the reaction setup or workup can introduce moisture. | 1. Assemble the reaction apparatus while flushing with an inert gas. 2. Use sealed reaction vessels with septa for reagent addition. |
| Incomplete Reaction | If the desired reaction is slow, hydrolysis may become a significant competing reaction. | 1. Optimize reaction temperature and time. 2. Consider using a catalyst if appropriate for your specific reaction. |
Workflow for Minimizing Hydrolysis:
Caption: Troubleshooting workflow for high hydrolysis.
Issue 2: Presence of Unknown Impurities with Higher Molecular Weight
Symptoms:
-
Peaks in the LC-MS with m/z values higher than the starting material or expected product.
-
Broad or unresolved peaks in the HPLC chromatogram.
Root Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Dimerization/Oligomerization | The acyl chloride can react with another molecule of Imidazo[1,2-a]pyridine, potentially at the nitrogen atoms, to form dimers or larger oligomers. | 1. Control the stoichiometry carefully. 2. Add the acyl chloride slowly to the reaction mixture to maintain a low concentration. 3. Optimize the reaction temperature; lower temperatures may disfavor these side reactions. |
| Reaction with Byproducts | Impurities in the starting material or formed during the reaction can react further. | 1. Purify the Imidazo[1,2-a]pyridine-6-carbonyl chloride before use if its purity is questionable.[24] 2. Analyze the starting material for potential reactive impurities. |
Experimental Protocol: Characterization of an Unknown Impurity by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 50 mm, 3.5 µm).[25]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[26]
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive mode, as imidazopyridine derivatives are basic and readily protonated.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a variety of potential impurities.
-
Data Analysis: Correlate the retention times of the peaks in the total ion chromatogram (TIC) with the UV chromatogram. Analyze the mass spectrum of each impurity peak to determine its molecular weight.
-
Part 3: Advanced Characterization and Mitigation Strategies
Structural Elucidation of a Key Impurity: The Dimer
A common higher molecular weight impurity is a dimer formed from the reaction of Imidazo[1,2-a]pyridine-6-carbonyl chloride with the product of its hydrolysis, Imidazo[1,2-a]pyridine-6-carboxylic acid, to form an anhydride.
Proposed Dimer Structure: Imidazo[1,2-a]pyridine-6-carboxylic anhydride
Characterization Data:
| Technique | Expected Observation |
| LC-MS | A molecular ion corresponding to the anhydride structure. |
| ¹H NMR | A complex aromatic region showing signals for two distinct imidazopyridine moieties. |
| ¹³C NMR | Two sets of signals for the imidazopyridine rings and a characteristic anhydride carbonyl signal. |
| FT-IR | Two distinct C=O stretching bands characteristic of an anhydride. |
Preventative Measures and Process Optimization
-
In-situ Formation of the Acyl Chloride: To avoid handling and potential decomposition of the acyl chloride, consider forming it in-situ from the corresponding carboxylic acid using a reagent like thionyl chloride or oxalyl chloride immediately before the desired reaction.[5]
-
Use of Coupling Agents: For amide bond formation, using coupling agents such as HATU or HBTU with the carboxylic acid can be a milder and more efficient alternative to starting with the highly reactive acyl chloride.
-
Careful pH Control: The stability of the imidazopyridine ring system can be pH-dependent. Buffering the reaction mixture may help to prevent degradation.
Logical Flow for Impurity Identification and Mitigation:
Caption: Systematic approach to impurity management.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid Chlorides | Research Starters | EBSCO Research [ebsco.com]
- 6. savemyexams.com [savemyexams.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride, 95% 250 mg | Request for Quote [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rroij.com [rroij.com]
- 14. biotech-spain.com [biotech-spain.com]
- 15. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 16. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 25. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Moisture sensitivity of Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride and handling precautions
Technical Support Center: Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive building block. My goal is to provide you with not just protocols, but the underlying chemical principles to ensure successful, safe, and reproducible experiments. This reagent is a potent intermediate for introducing the imidazo[1,2-a]pyridine scaffold—a privileged structure in medicinal chemistry—but its utility is directly tied to its proper handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Reagent's Core Chemistry
Question: What is this compound and why is it so reactive?
Answer: this compound (CAS No. 859833-15-1) is a derivative of imidazo[1,2-a]pyridine-6-carboxylic acid. It possesses two key features that dictate its high reactivity and sensitivity:
-
The Acyl Chloride Functional Group (-COCl): This is the primary site of reactivity. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic (electron-deficient) and thus extremely susceptible to attack by nucleophiles[1][2][3].
-
The Hydrochloride Salt: The basic nitrogen on the imidazopyridine ring is protonated, forming a hydrochloride salt. This enhances the compound's polarity and can influence its solubility in various solvents.
The extreme moisture sensitivity stems from the acyl chloride's vigorous reaction with water, which is a common atmospheric nucleophile[2][4].
Question: What happens chemically when the compound is exposed to moisture?
Answer: When exposed to water, the compound undergoes a rapid and irreversible hydrolysis reaction via a nucleophilic addition-elimination mechanism[5][6]. Here’s the process:
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon[1][7].
-
Tetrahedral Intermediate Formation: The carbon-oxygen double bond breaks, forming a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: The chloride ion abstracts a proton from the oxonium ion intermediate, yielding the final products: Imidazo[1,2-a]pyridine-6-carboxylic acid and hydrogen chloride (HCl) gas[1][5][8].
This degradation is problematic for two reasons: it consumes your active reagent, and the generated HCl can interfere with subsequent reaction steps, especially if they are base-sensitive. The "steamy fumes" often observed when handling acyl chlorides are the result of HCl gas reacting with atmospheric moisture[9][10].
Caption: Hydrolysis mechanism of the acyl chloride.
Section 2: Proactive Handling & Storage Protocols
Question: How should I store this reagent to ensure its long-term stability?
Answer: Proper storage is the first and most critical step in maintaining the reagent's integrity. The primary goal is to create an environment completely free of moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric oxygen and, most importantly, moisture[11]. |
| Temperature | Store in a freezer (-20°C to 0°C). | Low temperatures slow down the rate of any potential degradation reactions[12]. |
| Container | Keep in the original manufacturer's bottle, tightly sealed. | Many suppliers use specialized packaging like Sure/Seal™ bottles designed to maintain an inert atmosphere[11]. |
| Location | Place the sealed bottle inside a secondary container within a desiccator. | The desiccator provides an additional layer of protection against moisture ingress, especially during temperature fluctuations in the freezer[12][13]. |
Crucial Insight: Always allow the container to warm to ambient room temperature before opening it. Opening a cold container will cause moisture from the air to condense directly onto the solid reagent, leading to immediate surface hydrolysis[12][14].
Question: What is the best practice for weighing and dispensing the reagent?
Answer: The ideal method is to handle the solid exclusively within a controlled inert atmosphere.
-
Gold Standard (Highest Protection): Use a glovebox with a dry nitrogen or argon atmosphere. This provides the most robust protection from moisture and allows for precise and safe handling.
-
Alternative (Good Protection): If a glovebox is unavailable, use an inert gas "blanketing" technique. This involves working with the reagent in a flask under a positive pressure of nitrogen or argon from a manifold (Schlenk line). Weighing can be done by difference: weigh the sealed bottle, quickly transfer an approximate amount to your reaction flask under a positive flow of inert gas, and then re-weigh the bottle.
Never weigh this reagent on an open bench. Even brief exposure to ambient air can compromise the material on the surface.
Caption: Decision workflow for handling the reagent.
Section 3: Troubleshooting Experimental Failures
Question: My acylation reaction resulted in a low yield or recovered starting material. Could the reagent be the problem?
Answer: Yes, this is a classic symptom of using a partially or fully hydrolyzed reagent. If the Imidazo[1,2-a]pyridine-6-carbonyl chloride has degraded to the carboxylic acid, it will not participate in the desired acylation reaction. The carboxylic acid is significantly less reactive and will not form an amide or ester under standard acylation conditions[2][10].
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Reagent has hydrolyzed to the less reactive carboxylic acid. | 1. Verify handling procedures. Did you warm the bottle before opening? Was it handled under inert gas? 2. Open a fresh, unopened bottle of the reagent and repeat the experiment. 3. If possible, analyze the suspect reagent by ¹H NMR to check for the presence of the carboxylic acid peak. |
| Reaction Requires Excess Base | The reagent is partially hydrolyzed, introducing HCl into the reaction, which neutralizes your base. | Titrate a small, known quantity of the reagent to assess its purity/activity before committing to a large-scale reaction. |
| White Fumes or Pungent Smell Upon Opening Bottle | Reagent is reacting with atmospheric moisture, releasing HCl gas. | This indicates a breach in storage integrity or that the bottle has been opened in a humid environment. The reagent is likely compromised. Discard safely and use a fresh supply. |
Question: How can I definitively check the quality of my reagent?
Answer: For a definitive quality check, analytical methods are required. While not always practical for a quick check, they provide conclusive evidence.
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent that is compatible and dry (e.g., CDCl₃, if soluble). The hydrolyzed product, the carboxylic acid, will show a characteristic broad singlet for the acidic proton, which will be absent in the pure acyl chloride spectrum. Compare the spectrum to a reference for the pure compound or the corresponding carboxylic acid[13].
-
Infrared (IR) Spectroscopy: The C=O stretch for an acyl chloride typically appears at a higher wavenumber (approx. 1770-1815 cm⁻¹) than for a carboxylic acid (approx. 1700-1725 cm⁻¹). A significant peak in the carboxylic acid region suggests hydrolysis[15][16].
Section 4: Safe Quenching and Disposal
Question: How do I safely neutralize residual or suspected degraded reagent?
Answer: Acyl chlorides are reactive and should never be disposed of directly. They must be "quenched" by converting them into a less reactive substance[17].
Protocol: Quenching this compound
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[18].
-
Prepare the Quenching Solution: In a separate flask, prepare a solution of a suitable nucleophile. A common and effective choice is a cold solution of an alcohol, like isopropanol or methanol[17][19]. Using an alcohol is often smoother than using water directly.
-
Cool the Quenching Flask: Place the flask containing the alcohol in an ice-water bath to help dissipate the heat from the exothermic reaction.
-
Slow Addition: Slowly and carefully add the acyl chloride reagent to the cold alcohol solution with stirring. If quenching a reaction mixture, slowly add the alcohol to the reaction flask. Do not add the quenching solution rapidly to the acyl chloride. This can cause a violent, uncontrolled reaction[17].
-
Allow to React: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete. The acyl chloride is converted to a stable, less reactive ester.
-
Neutralize (If Necessary): The quenching process will generate HCl. Before disposal, slowly add a weak base, such as a saturated sodium bicarbonate solution, until gas evolution ceases, to neutralize the acid[19].
-
Dispose: The final neutralized solution can now be disposed of according to your institution's hazardous waste guidelines.
References
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Validation & Comparative
A Comparative Guide to the Biological Activity of Novel Imidazo[1,2-a]pyridine-6-carboxamides
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth comparison of the biological activities of novel imidazo[1,2-a]pyridine-6-carboxamide derivatives, offering insights into their therapeutic potential, mechanisms of action, and structure-activity relationships (SAR). We will delve into the experimental data supporting these findings and provide detailed protocols for key biological assays.
The Rationale for Targeting the 6-Carboxamide Position
The functionalization of the imidazo[1,2-a]pyridine core is a key strategy for modulating its pharmacological properties. While various positions on the bicyclic ring have been explored, the introduction of a carboxamide moiety, particularly at the C6 position, has emerged as a promising avenue for enhancing biological activity and drug-like properties. The carboxamide group can participate in hydrogen bonding interactions with biological targets, thereby improving binding affinity and selectivity. Furthermore, modifications of the amide substituent allow for fine-tuning of physicochemical properties such as solubility and membrane permeability.
Synthesis of Imidazo[1,2-a]pyridine-6-carboxamides
The synthesis of imidazo[1,2-a]pyridine-6-carboxamides typically involves a multi-step process. A common strategy is the palladium-catalyzed aminocarbonylation of a 6-halo-imidazo[1,2-a]pyridine precursor. This reaction introduces the carboxamide functionality in a controlled and efficient manner.[5]
A generalized synthetic workflow is depicted below:
Caption: A typical workflow for the biological evaluation of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HCC1937)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)
-
96-well microplates
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial strain to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbe with no compound), a negative control (broth only), and a vehicle control (microbe with DMSO).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
Novel imidazo[1,2-a]pyridine-6-carboxamides represent a highly promising class of compounds with potent and diverse biological activities. Their demonstrated efficacy against various cancers and microbial pathogens, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research should focus on optimizing the 6-carboxamide substituent to enhance potency and selectivity, as well as conducting in-depth preclinical studies to evaluate their pharmacokinetic and toxicological profiles. The continued exploration of this versatile scaffold holds significant potential for the discovery of new and effective therapeutic agents.
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Nagy, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3185. [Link]
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Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]
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Kaur, H., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 356(1), e2200388. [Link]
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Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(10), 2068-2073. [Link]
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Basu, A., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]
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Say M, et al. (2010). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry, 18(17), 6405-6413. [Link]
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Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 834-852. [Link]
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Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Organic & Biomolecular Chemistry, 20(33), 6645-6658. [Link]
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O'Donovan, D. H., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18. [Link]
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Lee, H., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. [Link]
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Ali Khan, M., et al. (2025). Metal-Free Amination of Imidazoheteroarenes Employing p-Quinone Diimides (p-QDIs). The Journal of Organic Chemistry. [Link]
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Tussupbayev, S., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 28(19), 6806. [Link]
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Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-240. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
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Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
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Panda, M., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]
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Al-Ostath, A. I. N., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(46), 48821–48835. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
The landscape of oncology drug discovery is continually evolving, with a pressing need for novel chemical scaffolds that exhibit high potency and target specificity with minimal toxicity.[1] Among the promising classes of heterocyclic compounds, Imidazo[1,2-a]pyridines (IPs) have garnered significant attention for their vast biological activities and potential as anticancer therapeutics.[2][3] This guide provides a comprehensive overview of the in vitro testing of IP derivatives, comparing their performance across various cancer cell lines and elucidating the common mechanistic pathways they influence. We will delve into the causality behind experimental choices, provide detailed protocols for key cytotoxicity assays, and present comparative data to inform future research and development.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Oncology
Imidazo[1,2-a]pyridines are nitrogen-based fused heterocyclic compounds that serve as a versatile scaffold in medicinal chemistry.[1][3] Their rigid, planar structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Numerous studies have demonstrated that IP derivatives can exert potent anti-proliferative and cytotoxic effects against a wide array of human cancer cell lines, including those from breast, lung, liver, colon, and cervical cancers.[2][4] The anticancer effects of these compounds often stem from their ability to interfere with critical molecular pathways involved in cell division, proliferation, and survival.[2]
Assessing Cytotoxicity: A Comparative Look at In Vitro Assays
The initial step in evaluating a new compound's anticancer potential is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. Several robust and reliable colorimetric assays are routinely employed for this purpose. The choice of assay depends on factors like the compound's properties, the cell line used, and the specific research question.[5]
Two of the most common methods are the MTT and Sulforhodamine B (SRB) assays.[6]
-
MTT Assay: This assay measures cell viability based on the metabolic activity of the cells.[7] The mitochondrial dehydrogenase enzymes in living cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[5][8] The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[5][7]
-
SRB Assay: This method relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA).[9] The amount of bound dye provides an estimate of the total cellular protein content, which is proportional to the cell number.[9] The SRB assay is often recommended as it is simple, sensitive, and less prone to interference from the test compounds compared to the MTT assay.[6][9]
The following workflow diagram illustrates the general process for screening IP derivatives for anticancer activity.
Caption: General workflow for in vitro screening of Imidazo[1,2-a]pyridine derivatives.
Comparative Performance of Imidazo[1,2-a]pyridine Derivatives
The literature presents a wide range of IP derivatives with varying cytotoxic potencies against different cancer cell lines. The substitutions on the imidazo[1,2-a]pyridine core play a crucial role in determining their biological activity. The table below summarizes the IC50 values for several representative IP derivatives, showcasing their differential activity.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 13k | HCC827 | Non-small cell lung | 0.09 | [10][11] |
| A549 | Non-small cell lung | 0.21 | [10] | |
| MCF-7 | Breast | 0.43 | [10][11] | |
| Compound 6d | A549 | Non-small cell lung | 2.8 | [12] |
| Compound 9d | HeLa | Cervical | 10.89 | [13] |
| MCF-7 | Breast | 2.35 | [13] | |
| Compound 12b | Hep-2 | Laryngeal | 11 | [14][15][16] |
| HepG2 | Liver | 13 | [14][15][16] | |
| MCF-7 | Breast | 11 | [14][15][16] | |
| A375 | Melanoma | 11 | [14][15][16] | |
| IP-5 | HCC1937 | Breast | 45 | [17][18] |
| IP-6 | HCC1937 | Breast | 47.7 | [17][18] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time) and should be compared with caution across different studies.
As the data illustrates, compounds like 13k exhibit potent, sub-micromolar activity against lung and breast cancer cells.[10][11] In contrast, other derivatives may show more moderate activity or selectivity for different cancer types. For instance, compound 9d was found to be more potent against the MCF-7 breast cancer cell line than the HeLa cervical cancer line.[13] These differences underscore the importance of structure-activity relationship (SAR) studies in optimizing the scaffold for desired potency and selectivity.
Unraveling the Mechanism of Action
The anticancer activity of IP derivatives is often attributed to their ability to modulate key signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death).[1]
Key Molecular Targets and Pathways:
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently implicated pathways in the action of IP derivatives.[1][19] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation; its aberrant activation is a hallmark of many cancers.[10] Several IP compounds have been designed as potent inhibitors of PI3Kα, a key enzyme in this pathway.[10][19] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis.[17][19]
-
Tubulin Polymerization: Some IP derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division.[12] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle, typically in the G2/M phase, and trigger apoptosis.[12]
-
Induction of Apoptosis: A common outcome of treatment with effective IP derivatives is the induction of apoptosis.[4] This can be triggered through various mechanisms, including the inhibition of survival pathways like PI3K/Akt, leading to the activation of caspase cascades.[17][19] Western blot analyses in several studies have shown that IP compounds can increase the levels of pro-apoptotic proteins like Bax and cleaved PARP, while decreasing anti-apoptotic proteins like Bcl-2.[17][20]
-
Receptor Tyrosine Kinases (RTKs): Certain IP derivatives have been specifically designed to inhibit RTKs like c-Met, which, when dysregulated, can drive tumor growth and metastasis.[21]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols: A Practical Guide
To ensure reproducibility and reliability, standardized protocols are essential. Below are detailed, step-by-step methodologies for the MTT and SRB cytotoxicity assays.
This protocol is adapted from standard procedures used in cancer drug screening.[5][7]
A. Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the IP derivative in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Drug Incubation: Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by viable cells.
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration to determine the IC50 value.
This protocol is based on the method developed for large-scale anticancer drug screening.[6][9]
A. Materials:
-
All materials from the MTT assay (except MTT solution)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution, unbuffered
B. Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Cell Fixation: After the drug incubation period, gently add 25-50 µL of cold 50% TCA to each well without disturbing the cell monolayer. The final TCA concentration should be 10%.[9]
-
Incubation: Incubate the plates at 4°C for 1 hour to fix the cells.
-
Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water or deionized water to remove TCA and excess medium.
-
Drying: Allow the plates to air dry completely.
-
Staining: Add 100 µL of the 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Removing Unbound Dye: After staining, quickly decant the SRB solution and wash the plates four times with 1% acetic acid to remove any unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (optical density) of each well at 510 nm using a microplate reader.
-
Analysis: Analyze the data using the same method described in step 9 of the MTT protocol.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a highly promising class of compounds for the development of novel anticancer agents.[1][22] Their synthetic tractability allows for extensive structural modifications, leading to compounds with high potency and selectivity against various cancer types. The systematic in vitro evaluation using robust cytotoxicity assays like MTT and SRB is the cornerstone for identifying lead candidates. Subsequent mechanistic studies are crucial to understanding their mode of action, with the PI3K/Akt/mTOR pathway being a frequently identified target.[19] The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory bench toward clinical applications.
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- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (URL: )
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- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: )
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A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Carboxamides as Kinase Inhibitors
The landscape of oncological and infectious disease treatment has been reshaped by the advent of kinase inhibitors, which target the enzymes responsible for cellular signaling and growth.[1][2] Within this critical class of therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating remarkable versatility and potent activity across a range of biological targets.[3][4] This guide provides a comparative analysis of Imidazo[1,2-a]pyridine carboxamides, evaluating their efficacy against other established kinase inhibitors. We will delve into the mechanistic underpinnings of their action, present supporting quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Central Role of Kinases and the Promise of the Imidazo[1,2-a]pyridine Scaffold
Protein kinases, numbering over 500 in the human genome, are fundamental regulators of cellular processes.[1] They function by catalyzing the phosphorylation of proteins, lipids, or carbohydrates, effectively acting as molecular switches in complex signaling cascades.[1][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[6] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[1][7]
The Imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[3][4] Its rigid, planar structure and synthetic accessibility make it an ideal scaffold for designing molecules that can fit into the ATP-binding pockets of various kinases.[] Derivatives, particularly carboxamides, have shown potent inhibitory activity against key oncogenic kinases and have also demonstrated efficacy against infectious agents like Mycobacterium tuberculosis.[9][10][11]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
A primary mechanism through which many Imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[12][13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in tumorigenesis.[13]
Imidazo[1,2-a]pyridines have been shown to bind to the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets, AKT and mTOR.[12] This blockade leads to the induction of cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that treatment with specific Imidazo[1,2-a]pyridine compounds leads to a reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), confirming their on-target activity.[12]
Comparative Efficacy: Potency and Cellular Activity
The efficacy of a kinase inhibitor is primarily assessed by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its effect on cancer cell viability. Below is a comparative summary of reported data for select Imidazo[1,2-a]pyridine carboxamides and other established kinase inhibitors targeting the PI3K pathway or demonstrating general anticancer activity.
Causality in Experimental Choice: The selection of cell lines for these assays is critical. For instance, A375 (melanoma) and HeLa (cervical cancer) are chosen due to their known reliance on aberrant signaling pathways for survival.[12] HCC1937 (breast cancer) is another common model used to assess the cytotoxic effects of novel compounds.[14] The comparison to established drugs like Nilotinib or Idelalisib provides a benchmark for evaluating the potency of these novel agents.
| Compound Class | Specific Compound/Drug | Target(s) | Cell Line / Assay | IC50 / Efficacy Metric | Reference |
| Imidazo[1,2-a]pyridine | Compound 6 | PI3K/AKT/mTOR | A375 (Melanoma) | IC50: ~9.7 µM | [12] |
| Imidazo[1,2-a]pyridine | IP-5 | PI3K/AKT/mTOR | HCC1937 (Breast) | IC50: 45 µM | [14] |
| Imidazo[1,2-a]pyridine | IP-6 | PI3K/AKT/mTOR | HCC1937 (Breast) | IC50: 47.7 µM | [14] |
| Imidazo[1,2-a]pyridine | Sulfonylhydrazone deriv. | PI3K p110alpha | Enzyme Assay | IC50: 0.67 µM | [12] |
| 2nd Gen. Bcr-Abl Inhibitor | Nilotinib | Bcr-Abl, c-Kit | Enzyme Assay | 20-fold more potent than Imatinib against Bcr-Abl | [6] |
| PI3Kδ Inhibitor | Idelalisib | PI3Kδ | Various | Approved for relapsed CLL, follicular B-cell NHL | [6] |
| Pan-PI3K Inhibitor | Copanlisib | Pan-class I PI3K | Various | Approved for relapsed Follicular Lymphoma | [6] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
The data indicates that while some Imidazo[1,2-a]pyridine carboxamides show cellular activity in the micromolar range, optimized derivatives can achieve sub-micromolar potency in enzymatic assays, placing them in a comparable range to established targeted therapies.[12]
Beyond Cancer: Antimycobacterial Activity
A compelling aspect of the Imidazo[1,2-a]pyridine carboxamide class is its potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[9][11] Several compounds in this class have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against replicating, drug-resistant, and non-replicating Mtb.[9]
The proposed mechanism of action in Mtb is the inhibition of QcrB, a subunit of the electron transport chain's cytochrome bcc complex, which is essential for ATP synthesis.[9][11] This is a distinct mechanism from their anticancer activity and highlights the scaffold's versatility in targeting different enzymes. The potency of some derivatives has been shown to surpass that of the clinical candidate PA-824 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9]
Experimental Protocols: A Framework for Evaluation
To ensure scientific rigor and reproducibility, the evaluation of novel kinase inhibitors must follow validated, well-controlled protocols. Below is a workflow and detailed methodologies for key assays.
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A Head-to-Head Comparison of Acylation Reagents for Imidazo[1,2-a]pyridine Synthesis: A Senior Application Scientist's Guide
Published: January 17, 2026
Introduction: The Significance of Imidazo[1,2-a]pyridines in Modern Drug Discovery
The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow for versatile interactions with various biological targets, leading to applications in antiviral, anticancer, anti-inflammatory, and other therapeutic areas. The synthesis of this bicyclic heterocycle is therefore of paramount importance to researchers in drug discovery and development.
A critical step in many synthetic routes to Imidazo[1,2-a]pyridines is the initial N-acylation of a 2-aminopyridine precursor. The choice of the acylating reagent can significantly impact the overall efficiency, yield, and substrate scope of the synthesis. This guide provides a comprehensive, head-to-head comparison of common acylation reagents, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Acylation-Cyclization Pathway: A Mechanistic Overview
The synthesis of Imidazo[1,2-a]pyridines from 2-aminopyridines and a carbonyl-containing fragment typically proceeds through a two-step sequence:
-
N-Acylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating reagent to form an N-acyl-2-aminopyridine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs a nucleophilic attack on the carbonyl group of the newly introduced acyl chain, followed by dehydration, to form the fused imidazole ring. This cyclization is often referred to as a variation of the Tschitschibabin reaction.[1][2][3][4][5]
The efficiency of this overall transformation is heavily reliant on the success of the initial N-acylation step. The following sections will compare the performance of different classes of acylating reagents in this crucial step.
Comparative Analysis of Acylation Reagents
The choice of an acylating agent is a critical parameter in the synthesis of N-acyl-2-aminopyridines. The reactivity of these reagents dictates the necessary reaction conditions, influences chemoselectivity, and impacts the overall cost and practicality of the synthesis. Here, we compare the most common classes of acylating reagents: acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling agents.
Acyl Chlorides: The High-Reactivity Workhorse
Acyl chlorides are the most reactive derivatives of carboxylic acids, making them highly effective acylating agents.[6][7] Their reactivity stems from the strong inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic, and the excellent leaving group ability of the chloride ion.
Mechanism of Acylation with Acyl Chlorides:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the exocyclic amino group of 2-aminopyridine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation yields the N-acyl-2-aminopyridine.
Figure 1: Mechanism of N-acylation with an acyl chloride.
Advantages:
-
High Reactivity: Enables acylation of even weakly nucleophilic amines.
-
High Yields: Often provides excellent yields in short reaction times.[7]
-
Readily Available: A wide variety of acyl chlorides are commercially available.
Disadvantages:
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze, requiring anhydrous reaction conditions.
-
Corrosive Byproduct: The reaction generates hydrogen chloride (HCl), which often necessitates the use of a base to neutralize.[6]
-
Potential for Over-acylation: The high reactivity can sometimes lead to the formation of di-acylated byproducts, especially with more reactive amines.[8]
Acid Anhydrides: The Balanced Alternative
Acid anhydrides are generally less reactive than acyl chlorides but are still potent acylating agents.[9] They offer a good balance between reactivity and handling convenience.
Mechanism of Acylation with Acid Anhydrides:
Similar to acyl chlorides, the reaction proceeds through a nucleophilic acyl substitution pathway. The 2-aminopyridine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a carboxylate anion, a good leaving group, to furnish the N-acylated product.
Figure 2: Mechanism of N-acylation with an acid anhydride.
Advantages:
-
Good Reactivity: Effective for most acylation reactions of 2-aminopyridines.
-
Easier Handling: Less sensitive to moisture compared to acyl chlorides.
-
Non-corrosive Byproduct: The byproduct is a carboxylic acid, which is less corrosive than HCl.[9]
Disadvantages:
-
Atom Economy: One equivalent of the acyl group is lost as the carboxylate byproduct.
-
Potential for Lower Reactivity: May require longer reaction times or heating compared to acyl chlorides for less nucleophilic substrates.
Carboxylic Acids with Coupling Reagents: The Mild and Versatile Approach
Direct acylation with a carboxylic acid is generally not feasible due to the formation of a stable ammonium carboxylate salt. However, the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), allows for the in-situ activation of the carboxylic acid, enabling amide bond formation under mild conditions.
Mechanism of Acylation with Carboxylic Acids and EDC:
The coupling agent (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the 2-aminopyridine, leading to the formation of the N-acyl-2-aminopyridine and a water-soluble urea byproduct.
Figure 3: Mechanism of N-acylation with a carboxylic acid and EDC.
Advantages:
-
Mild Reaction Conditions: Typically performed at room temperature, making it suitable for sensitive substrates.
-
High Chemoselectivity: Generally avoids over-acylation and other side reactions.
-
Broad Substrate Scope: A vast array of carboxylic acids can be used.
Disadvantages:
-
Cost of Coupling Reagents: Coupling agents can be expensive, especially on a large scale.
-
Byproduct Removal: The urea byproduct, particularly from DCC, can sometimes be difficult to remove. EDC offers the advantage of a water-soluble byproduct.
-
Potential for Racemization: For chiral carboxylic acids, there is a risk of racemization, although additives like HOBt can mitigate this.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes typical experimental data for the N-acylation of 2-aminopyridine with different acylating agents. It is important to note that direct comparison can be challenging as reaction conditions are often optimized for each specific reagent. However, this data provides a valuable snapshot of their relative performance.
| Acylation Reagent Class | Example Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Acyl Chlorides | Benzoyl Chloride | Pyridine | CH2Cl2 | RT | 3 | 94 | [6] |
| Acetyl Chloride | Et3N | - | RT | 0.5-1 | 45-68 | [8] | |
| Acid Anhydrides | Acetic Anhydride | None | Acetic Acid | Reflux | 2 | >90 | [9] |
| Endic Anhydride | - | - | - | - | - | [10] | |
| Carboxylic Acids | Benzoic Acid | EDC, DMAP, HOBt | Acetonitrile | RT | 12 | ~80 | [9] |
| Various Acids | DCC, DMAP | CH2Cl2 | RT | 12 | 70-90 | [11] |
Experimental Protocols
The following are representative, step-by-step methodologies for the N-acylation of 2-aminopyridine using each class of reagent.
Protocol 1: N-Benzoylation of 2-Aminopyridine using Benzoyl Chloride
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane (CH2Cl2).
-
Base Addition: Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add benzoyl chloride (1.3 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-(pyridin-2-yl)benzamide.[6]
Protocol 2: N-Acetylation of 2-Aminopyridine using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in acetic acid.
-
Reagent Addition: Add acetic anhydride (1.5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Collect the precipitated product by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield N-(pyridin-2-yl)acetamide.[9][12][13]
Protocol 3: N-Acylation of 2-Aminopyridine with a Carboxylic Acid using EDC
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.), 4-dimethylaminopyridine (DMAP) (1.0 eq.), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) in acetonitrile, add 2-aminopyridine (1.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
The Subsequent Intramolecular Cyclization: Forming the Imidazo[1,2-a]pyridine Core
Following the successful N-acylation of 2-aminopyridine, the resulting N-acyl-2-aminopyridine intermediate undergoes an intramolecular cyclization to form the final Imidazo[1,2-a]pyridine product. This step is often acid-catalyzed and involves a nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon of the acyl group, followed by dehydration.
Figure 4: General workflow for the synthesis of Imidazo[1,2-a]pyridines via N-acylation and subsequent cyclization.
Conclusion and Future Perspectives
The selection of an appropriate acylating reagent is a critical decision in the synthesis of Imidazo[1,2-a]pyridines. Acyl chlorides offer high reactivity and yields but require careful handling due to their moisture sensitivity and the generation of corrosive HCl. Acid anhydrides provide a good balance of reactivity and ease of use, with a less hazardous byproduct. Carboxylic acids, when activated with coupling reagents like EDC, allow for mild and highly chemoselective acylations, which are particularly advantageous for complex and sensitive substrates.
The choice ultimately depends on the specific requirements of the synthesis, including the nucleophilicity of the 2-aminopyridine derivative, the desired scale of the reaction, cost considerations, and the tolerance of the substrate to different reaction conditions.
Future advancements in this area will likely focus on the development of more sustainable and atom-economical acylation methods. The use of catalytic, "green" acylation protocols that avoid stoichiometric activating agents and minimize waste generation will be a key area of research, further enhancing the accessibility and utility of the invaluable Imidazo[1,2-a]pyridine scaffold in drug discovery and beyond.
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
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Chichibabin reaction. (n.d.). Grokipedia. [Link]
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N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH. [Link]
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Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2005). ResearchGate. [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. [Link]
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Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. (n.d.). Semantic Scholar. [Link]
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An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (n.d.). ijirset. [Link]
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Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. (n.d.). ResearchGate. [Link]
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Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Imidazo[1,2-a]pyridine-6-carboxamides
Introduction
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory effects.[1][2] The introduction of a carboxamide group at the 6-position of this scaffold can significantly modulate its pharmacological properties.[1][3] Consequently, unambiguous structural confirmation of novel Imidazo[1,2-a]pyridine-6-carboxamide derivatives is a critical step in the drug discovery and development process. This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of these compounds, supported by experimental data and protocols.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, explaining the causality behind experimental choices and providing self-validating protocols.
Comparative Analysis of Spectroscopic Techniques
The structural confirmation of Imidazo[1,2-a]pyridine-6-carboxamides relies on the synergistic use of multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Imidazo[1,2-a]pyridine-6-carboxamides, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Chemical Shifts (δ): The protons on the Imidazo[1,2-a]pyridine core have characteristic chemical shift ranges. The protons of the pyridine ring typically appear as doublets or triplets between 7.0 and 9.9 ppm.[4] The chemical shift of the proton at position 5 is often the most downfield due to the anisotropic effect of the adjacent nitrogen atom.
-
Coupling Constants (J): The coupling constants between adjacent protons provide valuable information about their relative positions. For instance, the ortho, meta, and para couplings in the pyridine ring can help in assigning the signals unambiguously.
-
Carboxamide N-H Proton: The proton of the carboxamide group (-CONH-) typically appears as a broad singlet in the range of 7.5-8.5 ppm.[5] Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.
-
Chemical Shifts (δ): The carbon atoms of the Imidazo[1,2-a]pyridine ring have distinct chemical shifts. The carbonyl carbon of the carboxamide group is particularly characteristic, appearing in the downfield region of the spectrum, typically around 160-170 ppm.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, which aids in the complete assignment of the carbon signals.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Imidazo[1,2-a]pyridine-6-carboxamides
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~7.5 - 8.0 | ~110 - 120 |
| H-3 | ~7.0 - 7.5 | ~130 - 140 |
| H-5 | ~8.0 - 9.0 | ~120 - 130 |
| H-7 | ~7.0 - 7.5 | ~115 - 125 |
| H-8 | ~7.5 - 8.0 | ~140 - 150 |
| C=O (Amide) | - | ~160 - 170 |
| N-H (Amide) | ~7.5 - 8.5 | - |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of the synthesized compound and provides valuable structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The molecular ion peak provides the exact molecular weight of the compound, confirming its elemental composition when using high-resolution mass spectrometry (HRMS).
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. The fragmentation of the Imidazo[1,2-a]pyridine core often involves characteristic losses of small molecules like HCN or radicals.[6] The cleavage of the amide bond is also a common fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Carbonyl (C=O) Stretch: The most characteristic absorption for a carboxamide is the strong C=O stretching band, which typically appears in the range of 1630-1680 cm⁻¹.[7] This is often referred to as the Amide I band.
-
N-H Stretch: Primary and secondary amides show N-H stretching vibrations in the region of 3100-3500 cm⁻¹.[5] Primary amides (-CONH₂) will show two bands in this region, while secondary amides (-CONHR) will show a single band.
-
N-H Bend: The N-H bending vibration (Amide II band) appears around 1550-1640 cm⁻¹.[5]
-
Aromatic C-H and C=C Stretches: The Imidazo[1,2-a]pyridine ring will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 2: Key FTIR Absorption Frequencies for Imidazo[1,2-a]pyridine-6-carboxamides
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3100 - 3500 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 | Strong |
| Amide (N-H) | Bend (Amide II) | 1550 - 1640 | Medium-Strong |
| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium |
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of a representative Imidazo[1,2-a]pyridine-6-carboxamide.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Imidazo[1,2-a]pyridine-6-carboxamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for analysis. ESI is a soft ionization technique that is well-suited for polar molecules like carboxamides.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a fragmentation pattern.
-
-
Data Analysis:
-
Determine the molecular weight from the m/z value of the [M+H]⁺ peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can help in confirming the structure.
-
Protocol 3: FTIR Spectroscopic Analysis
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively (for solids or oils): Use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule, as detailed in Table 2.
-
Visualizing the Workflow
A systematic approach is crucial for the efficient and accurate structural elucidation of Imidazo[1,2-a]pyridine-6-carboxamides.
Caption: A typical workflow for the spectroscopic confirmation of a newly synthesized compound.
Conclusion
The structural confirmation of Imidazo[1,2-a]pyridine-6-carboxamides requires a multi-pronged spectroscopic approach. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and provides fragmentation information, and FTIR spectroscopy identifies the key functional groups. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can unambiguously confirm the structure of their target molecules, a critical step in the advancement of new therapeutic agents.
References
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- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
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- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
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- 1H NMR spectrum of imidazo[1,2-a]pyridine 6a.
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A Senior Application Scientist's Guide to Assessing Target Engagement of Imidazo[1,2-a]pyridine-Based Covalent Inhibitors
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for assessing the target engagement of Imidazo[1,2-a]pyridine-based covalent inhibitors. The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential, including the development of targeted covalent inhibitors for oncology.[1][2][3] Covalent inhibitors offer the distinct advantage of prolonged target occupancy, which can decouple pharmacodynamics from pharmacokinetics.[4] However, this prolonged and often irreversible binding necessitates rigorous and precise methods to confirm on-target engagement and evaluate off-target effects.[5]
This guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, providing a framework for selecting the most appropriate assay, or combination of assays, for your research needs. We will explore the three principal methodologies for assessing target engagement of covalent inhibitors: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Mass Spectrometry (MS)-based methods.
The Landscape of Target Engagement Assays
The choice of a target engagement assay is dictated by several factors, including the stage of drug discovery, the nature of the target protein, available resources, and the specific questions being asked. For covalent inhibitors, it is crucial to not only confirm that the compound binds to the intended target but also to quantify the extent of engagement and understand its selectivity across the proteome.
Caption: Key factors influencing the selection of a target engagement assay.
Comparative Analysis of Key Methodologies
The following table provides a comparative overview of CETSA, ABPP, and MS-based methods for assessing target engagement of covalent inhibitors.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Mass Spectrometry (MS)-Based Methods |
| Principle | Ligand binding alters the thermal stability of the target protein.[2][6] | Covalent probes compete with the inhibitor for binding to the active site of the target.[4] | Direct quantification of inhibitor-bound versus unbound target protein.[7][8] |
| Labeling Requirement | Label-free. | Requires a bespoke chemical probe. | Label-free. |
| Throughput | Low (Western Blot) to High (HT-CETSA).[3] | Medium to High.[9] | Low to Medium. |
| Sensitivity | Moderate, dependent on antibody quality or detection method. | High, dependent on probe reactivity and enrichment efficiency. | High, capable of sub-fmol detection.[10] |
| Information Provided | Target engagement in a cellular context, potential for off-target identification (MS-CETSA).[3] | Target engagement at the active site, selectivity profiling, identification of "ligandable" cysteines.[11] | Direct measurement of target occupancy, identification of the modified residue. |
| Key Advantage | Measures engagement in a native cellular environment without modifying the compound.[12] | Provides functional information about active site binding and can be used for target discovery. | Provides unambiguous, direct evidence of covalent modification and precise quantification. |
| Key Limitation | Not all binding events lead to a thermal shift; indirect measure of engagement. | Requires synthesis of a specific probe for the target of interest; potential for probe-specific artifacts. | Can be technically demanding and lower throughput for proteome-wide analysis. |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a physiologically relevant setting by measuring changes in the thermal stability of a protein upon ligand binding.[2]
Caption: A generalized workflow for a Western Blot-based CETSA experiment.
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the Imidazo[1,2-a]pyridine covalent inhibitor at various concentrations or a vehicle control for a predetermined time.
-
-
Heating and Lysis:
-
Wash and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[13]
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[13]
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13]
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature. A loading control that is not temperature-sensitive is crucial for accurate normalization.[14]
-
-
Data Interpretation:
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and thus, engagement.
-
Causality and Self-Validation: The internal consistency of a dose-dependent thermal shift provides self-validation. Higher concentrations of a specific inhibitor should lead to a greater thermal shift, up to a saturation point. The inclusion of a structurally similar but inactive compound should not produce a significant shift, confirming the specificity of the interaction.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemoproteomic strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[4] In a competitive ABPP experiment, the inhibitor of interest is competed against a broad-spectrum or target-class-specific probe.
Caption: Workflow for a competitive ABPP experiment coupled with mass spectrometry.
-
Proteome Preparation:
-
Prepare cell or tissue lysates under native conditions to preserve enzyme activity.
-
-
Competitive Inhibition:
-
Pre-incubate the proteome with the Imidazo[1,2-a]pyridine covalent inhibitor at various concentrations or a vehicle control.
-
-
Probe Labeling:
-
Add a suitable activity-based probe (e.g., a broad-spectrum kinase probe with a clickable handle) to the proteome and incubate to allow for covalent labeling of active enzyme sites.
-
-
Reporter Tag Conjugation:
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the probe-labeled proteins.
-
A decrease in the signal for a specific protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged the target and prevented probe binding.
-
Causality and Self-Validation: The dose-dependent decrease in probe labeling for the intended target validates engagement. Proteome-wide analysis allows for simultaneous assessment of selectivity, as off-targets will also show reduced probe labeling if they are engaged by the inhibitor.
Mass Spectrometry (MS)-Based Direct Quantification
For covalent inhibitors, mass spectrometry offers the most direct and unambiguous method for confirming target engagement by measuring the mass shift of the target protein or a specific peptide upon covalent modification.[8]
Caption: A simplified workflow for targeted MS-based quantification of target engagement.
-
Cell Treatment and Lysis:
-
Treat cells with the Imidazo[1,2-a]pyridine covalent inhibitor.
-
Lyse the cells and extract the proteins.
-
-
Protein Digestion:
-
Digest the proteome into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Employ a targeted proteomics approach, such as Parallel Reaction Monitoring (PRM), to specifically look for the peptide containing the reactive residue and its modified counterpart.[7]
-
-
Data Analysis:
-
Extract the ion chromatograms for both the unmodified and modified peptides.
-
Calculate the area under the curve for each peptide to determine their relative abundance.
-
-
Occupancy Calculation:
-
Target occupancy can be calculated as the ratio of the modified peptide to the sum of the modified and unmodified peptides.
-
Causality and Self-Validation: The detection of a peptide with a mass corresponding to the unmodified peptide plus the mass of the covalent inhibitor provides direct evidence of target engagement. The dose- and time-dependent increase in the abundance of the modified peptide and a corresponding decrease in the unmodified peptide further validate the specific covalent interaction.
Case Study: Imidazo[1,2-a]pyridine as a Covalent Inhibitor of KRAS G12C
Recent studies have explored the Imidazo[1,2-a]pyridine scaffold for the development of covalent inhibitors targeting the KRAS G12C mutant, a key driver in several cancers.[15][16] In a study developing a novel Imidazo[1,2-a]pyridine-based KRAS G12C inhibitor, a combination of biochemical and cellular assays would be employed to confirm target engagement.
A hypothetical target engagement assessment for such an inhibitor could yield the following data:
| Assay | Metric | Result | Interpretation |
| Biochemical Assay | IC50 vs. KRAS G12C | 50 nM | Potent inhibition of KRAS G12C activity. |
| CETSA (Western Blot) | ΔTagg in NCI-H358 cells | +8.5 °C at 1 µM | Significant thermal stabilization of KRAS G12C in a cellular context. |
| Competitive ABPP | Probe Displacement IC50 | 150 nM | The inhibitor effectively blocks the binding of a KRAS G12C-specific probe to the active site. |
| Targeted MS | % Target Occupancy | 85% at 1 µM after 2h | Direct quantification shows high levels of covalent modification of KRAS G12C in cells. |
This multi-assay approach provides a comprehensive and self-validating picture of target engagement, from initial biochemical potency to direct evidence of covalent modification in a cellular environment.
Conclusion
Assessing the target engagement of Imidazo[1,2-a]pyridine-based covalent inhibitors is a critical step in their development as therapeutic agents. A thorough understanding of the principles, advantages, and limitations of CETSA, ABPP, and MS-based methods is essential for designing a robust experimental strategy. By employing a combination of these orthogonal techniques, researchers can confidently validate on-target activity, assess selectivity, and gain crucial insights into the mechanism of action of this promising class of inhibitors. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and generate high-quality, reproducible data in their pursuit of novel covalent therapies.
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Chambers, A. G., Chain, D. C., Sweet, S. M., Song, Z., Martin, P. L., Ellis, M. J., ... & Kim, Y. J. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics, 20(1), 47. [Link]
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Grokipedia. (n.d.). Cellular thermal shift assay. Grokipedia. Retrieved January 17, 2026, from [Link]
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Taylor, K. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359430. [Link]
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Pelago Bioscience. (2021, April 19). CETSA® - True Target Engagement [Video]. YouTube. [Link]
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Various Authors. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 12(10), 1776-1782. [Link]
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Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets, 24(8), e200324228067. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Hewer, R. (2022). A superior loading control for the cellular thermal shift assay. Scientific Reports, 12(1), 5483. [Link]
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Liu, Y., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(7-8), 249-258. [Link]
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Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
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Lindsley, C. W. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Clinical Proteomics, 20(1), 47. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(4), 3683-3691. [Link]
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Wang, J., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 12(10), 1776-1782. [Link]
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Norman, B. H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 916-921. [Link]
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Li, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(5), 681-692. [Link]
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Ge-Shen, M., et al. (2021). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 20(11), 5036-5047. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 223-233. [Link]
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van Rooden, E. J., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 13(4), 752-767. [Link]
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Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. [Link]
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de Groot, A. M., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 768843. [Link]
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Zhang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 103. [Link]
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Wang, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. [Link]
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Visscher, M., et al. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach. Journal of the American Society for Mass Spectrometry, 33(10), 1874-1883. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride
As a key reagent in pharmaceutical research and development, Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is invaluable for synthesizing novel molecular entities. However, its utility is matched by its hazardous nature. As an acyl chloride, this compound is highly reactive and corrosive. This guide provides a direct, experience-driven protocol for its safe handling, focusing on the rationale behind each procedural step to ensure your safety and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the Precautions
To handle any chemical safely, one must first respect its inherent risks. The primary hazards associated with this compound stem from its classification and reactivity.
-
Severe Corrosivity (Skin Corr. 1B, H314): The most critical hazard is its ability to cause severe skin burns and serious eye damage.[1][2] This is not a mild irritant; contact with skin or eyes can lead to immediate and significant tissue damage.
-
High Reactivity with Water (EUH014, EUH029): The compound reacts violently with water.[1][3] This includes moisture in the air, on surfaces, or on your skin. This reaction generates corrosive hydrogen chloride (HCl) gas, presenting a secondary inhalation hazard.[4]
-
Respiratory Irritation: Inhalation of dusts or the HCl gas produced upon hydrolysis can cause respiratory irritation.[5]
These three properties dictate every aspect of the required personal protective equipment (PPE) and handling procedures. The goal is to create a complete barrier between you and the chemical at all times.
The Multi-Layered Defense: A Head-to-Toe PPE Protocol
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, collectively providing comprehensive protection.
Primary Barrier: Eye and Face Protection
Due to the severe and immediate danger to eyesight, this is the most critical layer of defense.
-
Mandatory Equipment: A combination of chemical splash goggles and a full-face shield.
-
Causality: Goggles provide a seal around the eyes to protect against dust and splashes.[6] The face shield offers a second, broader barrier to protect the entire face from splashes that could otherwise make contact with the skin.[7] Given the H314 classification, relying on safety glasses alone is insufficient and dangerous.
Secondary Barrier: Hand Protection
Your hands are most likely to come into direct contact with the chemical.
-
Mandatory Equipment: Chemical-resistant gloves.
-
Causality: The material must be resistant to acyl chlorides.
-
Recommended: Nitrile or neoprene gloves provide good resistance to a range of chemicals, including reactive acid halides.[4][6]
-
Protocol: Always double-glove. This provides a backup in case the outer glove is compromised. Inspect gloves for any signs of degradation or punctures before each use. After handling, remove the outer glove first, followed by the inner glove, without touching your skin.
-
Tertiary Barrier: Body Protection
Protecting your skin from accidental contact is crucial to prevent severe burns.
-
Mandatory Equipment: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For operations with a higher risk of splashing (e.g., transfers of larger quantities), a chemical-resistant apron is also required.
-
Causality: The lab coat provides a removable barrier.[4] In case of a spill on the coat, it can be removed quickly to prevent the chemical from soaking through to your skin. Closed-toed shoes and long pants are mandatory to ensure no skin is exposed.
Respiratory Protection
The need for respiratory protection is determined by the work environment.
-
Mandatory Environment: All handling of this solid compound MUST be performed inside a certified chemical fume hood to control exposure to dust and potential HCl gas evolution.[4]
-
When to Use a Respirator: If you are in a situation where dust may be generated outside of a fume hood (e.g., cleaning a large spill), a respirator is necessary. A full-face respirator with acid gas cartridges would be appropriate in such an emergency scenario.[7]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely using the compound in a laboratory setting.
Step 1: Preparation and Pre-Handling
-
Designate a Workspace: All work must be done in a certified chemical fume hood.
-
Assemble Materials: Bring all necessary glassware, reagents, and equipment into the hood before introducing the this compound. Ensure all glassware is scrupulously dry to prevent violent reactions.
-
Don PPE: Put on all required PPE (lab coat, double gloves, goggles, and face shield) before opening the primary container.
-
Prepare for Spills: Ensure a spill kit containing a neutralizer (such as sodium bicarbonate) and absorbent material is immediately accessible.
Step 2: Weighing and Transfer
-
Inert Atmosphere: If possible, handle the solid under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) to minimize contact with ambient moisture.
-
Careful Transfer: Open the container inside the fume hood. Use a clean, dry spatula to transfer the solid. Avoid creating dust.
-
Immediate Sealing: Securely close the primary container immediately after dispensing the required amount.
-
Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Carefully decontaminate any equipment that came into contact with the chemical. This can be done by slowly and cautiously rinsing with an appropriate solvent (like an anhydrous ether or toluene) in the fume hood, followed by a neutralizing wash.
-
Doff PPE: Remove PPE in the correct order: outer gloves, face shield, goggles, lab coat, inner gloves.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[3]
Emergency and Disposal Plans
Immediate First Aid Measures
Your immediate response to an exposure is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. [1][2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention. [1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [1][2][3] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1][2][3] |
Chemical Spill Response Workflow
The following workflow outlines the procedural steps for managing a spill.
Caption: Workflow for managing a chemical spill.
Waste Disposal Plan
Chemical waste must be handled with as much care as the parent compound.
-
Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Neutralization (for experienced personnel only): Small residual amounts in reaction flasks can be quenched. In a fume hood, slowly add the flask contents to a stirred, cooled (ice bath) solution of sodium bicarbonate in a large volume of water. Test the pH to ensure it is neutral before disposing of it as aqueous waste. Never add water directly to the neat compound.
-
Professional Disposal: The sealed hazardous waste container must be disposed of through an approved chemical waste management company in accordance with all local and national regulations.[3][8][9]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

